Byakangelicin
Description
This compound is a natural product found in Murraya koenigii, Triphasia trifolia, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
| Record name | byakangelicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-25-7, 19573-01-4 | |
| Record name | (+)-Byakangelicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byakangelicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | byakangelicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | byakangelicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BYAKANGELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Furanocoumarin Byakangelicin: A Technical Guide to its Origins, Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Byakangelicin, a naturally occurring furanocoumarin, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides a comprehensive overview of the origins and sources of this compound, detailing its natural occurrence, biosynthesis, and methods of isolation. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on its interactions with key signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Origins and Sources of this compound
Natural Occurrence
This compound is predominantly found in plants belonging to the Angelica genus, within the Apiaceae family. The primary and most well-documented natural source of this compound is the root of Angelica dahurica , a perennial plant used in traditional Chinese medicine.[1][2] Different batches of Angelica dahurica have been found to contain this compound in concentrations ranging from 0.117% to 0.315%.[3] Other species of Angelica have also been reported to contain this compound and related furanocoumarins.
Biosynthesis in Plants
The biosynthesis of this compound, like other furanocoumarins, originates from the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. L-phenylalanine is then converted to umbelliferone, a key intermediate in coumarin (B35378) synthesis.[1][4] The furan (B31954) ring is subsequently formed through the mevalonate (B85504) pathway, leading to the psoralen (B192213) backbone. While the complete enzymatic cascade for the synthesis of this compound has not been fully elucidated, it is understood to involve a series of hydroxylation and alkylation steps on the psoralen core. Recent research on Angelica dahurica has identified candidate genes from the CYP450 superfamily that are involved in the hydroxylation of psoralen at the C-5 and C-8 positions, which are critical steps in the biosynthesis of various furanocoumarins.[3]
Laboratory Synthesis
The total laboratory synthesis of this compound is a complex process that is not widely documented in readily available scientific literature. The synthesis of complex natural products typically involves multi-step sequences requiring precise control of stereochemistry.[5] Researchers interested in obtaining this compound for research purposes generally rely on its isolation from natural sources due to the intricate molecular structure that makes its chemical synthesis challenging.
Isolation and Purification
The extraction and purification of this compound from its primary source, Angelica dahurica, can be achieved through various methods. The selection of a particular protocol often depends on the desired yield and purity of the final product.
Quantitative Data on Extraction
The efficiency of this compound extraction is influenced by the solvent and method used. The following table summarizes quantitative data from various extraction protocols.
| Extraction Method | Plant Source | Solvent | Key Parameters | Yield of this compound | Reference |
| Ionic Liquid Extraction | Angelica dahurica roots | [Bmim]Tf2N | 8:1 solvent/solid ratio, 60°C, 180 min | 99.52% | [6] |
| Maceration | Angelica sinensis roots | 95% Ethanol (B145695) | 1:10 w/v, 72 hours, room temperature | Not specified | [7] |
| Soxhlet Extraction | Angelica species | Methanol or Ethanol | 6-8 hours | Not specified | [7] |
Experimental Protocol: Isolation and Purification of this compound from Angelica dahurica
This protocol provides a general workflow for the isolation and purification of this compound.
1. Plant Material Preparation:
- Air-dry the roots of Angelica dahurica at room temperature until a constant weight is achieved.
- Grind the dried roots into a fine powder (40-60 mesh).[7]
2. Extraction:
- Option A: Maceration: Soak the powdered plant material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.[7]
- Option B: Ionic Liquid Extraction: Mix the powdered roots with the ionic liquid [Bmim]Tf2N at a solvent-to-solid ratio of 8:1. Heat the mixture at 60°C for 180 minutes with agitation.[6]
- Filter the extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[7]
3. Fractionation:
- Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
- Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the furanocoumarins.
4. Chromatographic Purification:
- Adsorb the dried ethyl acetate fraction onto a small amount of silica (B1680970) gel.
- Load the adsorbed sample onto a silica gel column (200-300 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[7]
- Collect fractions and monitor by Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm) to identify fractions containing this compound.
- Pool the fractions containing this compound.
5. High-Performance Liquid Chromatography (HPLC) Purification:
- Further purify the pooled fractions using a preparative HPLC system with a C18 column.
- Use a mobile phase such as methanol/water or acetonitrile/water to achieve final purification.
Start [label="Dried Angelica dahurica Root Powder", shape=ellipse, fillcolor="#FBBC05"];
Extraction [label="Extraction (Ethanol or Ionic Liquid)"];
Filtration [label="Filtration"];
Concentration [label="Concentration (Rotary Evaporation)"];
Crude_Extract [label="Crude Extract"];
Fractionation [label="Liquid-Liquid Fractionation (n-hexane, ethyl acetate)"];
Ethyl_Acetate_Fraction [label="Ethyl Acetate Fraction"];
Column_Chromatography [label="Silica Gel Column Chromatography"];
Enriched_Fractions [label="this compound-Enriched Fractions"];
HPLC [label="Preparative HPLC"];
Pure_this compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Extraction;
Extraction -> Filtration;
Filtration -> Concentration;
Concentration -> Crude_Extract;
Crude_Extract -> Fractionation;
Fractionation -> Ethyl_Acetate_Fraction;
Ethyl_Acetate_Fraction -> Column_Chromatography;
Column_Chromatography -> Enriched_Fractions;
Enriched_Fractions -> HPLC;
HPLC -> Pure_this compound;
}
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, and its mechanisms of action involve the modulation of several key signaling pathways.
Anti-Tumor Activity: Inhibition of the SHP-1/JAK2/STAT3 Pathway
Recent studies have demonstrated that this compound can suppress the growth and motility of breast tumor cells.[8] This anti-tumor effect is mediated through the upregulation of SHP-1, a protein tyrosine phosphatase. SHP-1, in turn, dephosphorylates and inactivates Janus kinase 2 (JAK2), leading to the subsequent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3). The JAK2/STAT3 signaling pathway is crucial for cell proliferation and survival, and its inhibition by this compound leads to reduced tumor cell proliferation, colony formation, and invasion, while promoting apoptosis.[8]
Anti-Inflammatory Activity: Potential Inhibition of COX-2 and NF-κB Pathways
This compound has been reported to possess anti-inflammatory properties. While the precise mechanisms are still under investigation, furanocoumarins, in general, are known to interfere with inflammatory cascades. Two key pathways often implicated in inflammation are the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.
-
COX-2 Pathway: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). This compound's anti-inflammatory effects may be, in part, due to the inhibition of COX-2 activity or expression.
-
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Neuro-modulatory Effects and Experimental Models
This compound has been shown to enhance the accumulation of other active compounds in the brain, suggesting its potential as a modulator for improving the efficacy of neuro-therapeutics.[4][9] This effect has been studied in the context of lipopolysaccharide (LPS)-induced neuro-inflammation in mice.
Experimental Protocol: LPS-Induced Neuro-inflammation Model in Mice
This protocol outlines a general procedure for inducing neuro-inflammation in mice to study the effects of compounds like this compound.
1. Animals:
- Use adult male C57BL/6 mice.
- Acclimatize the animals for at least one week before the experiment.
2. LPS Administration:
- Prepare a solution of lipopolysaccharide (from E. coli) in sterile, pyrogen-free saline.
- Administer LPS via intraperitoneal (i.p.) injection. The dose can vary, but a common dose to induce neuro-inflammation is 0.83 mg/kg.[9]
3. This compound Treatment:
- This compound can be co-administered with other compounds to assess its modulatory effects.[4][9]
- For studying its direct anti-inflammatory effects, administer this compound (e.g., intravenously) for a period of time (e.g., 5 days) prior to or concurrently with the LPS challenge.[4]
4. Assessment of Neuro-inflammation:
- After the treatment period, euthanize the mice and collect brain tissue and serum.
- Homogenize the brain tissue for analysis.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenate and serum using Enzyme-Linked Immunosorbent Assay (ELISA).
Conclusion
This compound is a promising natural product with a well-defined primary source in Angelica dahurica. Its isolation and purification are achievable through established chromatographic techniques. The growing body of research on its biological activities, particularly its ability to modulate key signaling pathways such as SHP-1/JAK2/STAT3, highlights its potential for further investigation in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. This technical guide provides a solid foundation for researchers to understand the fundamental aspects of this compound and to design further studies to explore its full therapeutic potential.
References
- 1. Baicalein exhibits anti-inflammatory effects via inhibition of NF-κB transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. [PDF] Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid | Semantic Scholar [semanticscholar.org]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Total synthesis: an enabling science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Structure of Byakangelicin (B1668165)
Introduction
This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] It is commonly isolated from plants of the Apiaceae family, such as Angelica dahurica and Angelica japonica.[1][3][4] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an aldose reductase inhibitor, which has implications for the treatment of diabetic complications.[1][5][6] This guide provides a comprehensive overview of the fundamental chemical properties and the elucidated structure of this compound, presenting key data in a structured format and outlining the experimental methodologies used for its characterization.
Chemical Structure
This compound is chemically classified as a psoralen, which is a linear furanocoumarin.[3] Its structure features a furan (B31954) ring fused with a coumarin. The formal chemical name is 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one.[1][3] The absolute configuration of the molecule has been determined to be the S-form through 'Eta refinement' procedures in X-ray crystallography studies.[7][8]
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one[1][3][9] |
| SMILES | CC(C)(--INVALID-LINK--O)O[1][2][3][9] |
| InChI | InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1[1][2][3] |
| InChIKey | PKRPFNXROFUNDE-LLVKDONJSA-N[1][2][3] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₇[1][3][9][10][11] |
| Molecular Weight | 334.32 g/mol [3][9][10] |
| CAS Number | 482-25-7[1][3][9][10][11] |
| Appearance | Off-White to Light Yellow Solid[4][12] |
| Melting Point | 117-124 °C[4][9][11][12] |
| Boiling Point (Predicted) | 571.5 ± 50.0 °C[4][9][12] |
| Density (Predicted) | 1.373 g/cm³[4][11][12] |
| UV Absorption Maxima (in Methanol) | 223, 249, 270, 273, 314 nm[1] |
| Solubility | Soluble in DMSO (30-45 mg/mL) and DMF (30 mg/mL).[1][5] Slightly soluble in chloroform, methanol, and ethanol.[1][4][12] Sparingly soluble in water.[2][13] |
| Storage | Store at -20°C in a dry, sealed container.[4][12] |
Experimental Protocols
The characterization of this compound's chemical properties and structure relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
Structural Elucidation via X-ray Crystallography
The three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction.[7][8]
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., CuKα radiation). The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected as the crystal is rotated.[7][8]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by a full-matrix least-squares procedure to obtain the final atomic coordinates and molecular structure.[7][8]
Spectroscopic Analysis
Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the functional groups present in this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to determine the chemical shifts, coupling constants, and through-bond correlations of the protons and carbons.[14]
-
Spectral Interpretation: The resulting spectra are analyzed to assign all proton and carbon signals to their respective atoms in the this compound molecule, confirming the connectivity and stereochemistry.[6][15]
4.2.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns.
Methodology:
-
Ionization: A solution of this compound is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which is used to determine the elemental formula.[14] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to deduce structural features.[14][15]
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet, where a small amount of the solid sample is ground with potassium bromide and pressed into a thin disk.[14]
-
Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The instrument measures the wavelengths at which the molecule absorbs radiation.
-
Spectral Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.[16]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.[17]
Methodology:
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, buffer).
-
Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is centrifuged to separate the undissolved solid. A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
Visualizations
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of this compound.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining this compound's solubility.
Relationship of Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and structural information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 482-25-7: (+)-Byakangelicin | CymitQuimica [cymitquimica.com]
- 3. (+)-Byakangelicin | C17H18O7 | CID 10211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | Reductase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of this compound (C17H18O7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. This compound | 482-25-7 | FB65595 | Biosynth [biosynth.com]
- 10. biorlab.com [biorlab.com]
- 11. chemwhat.com [chemwhat.com]
- 12. This compound CAS#: 482-25-7 [m.chemicalbook.com]
- 13. This compound, 482-25-7 [thegoodscentscompany.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. lehigh.edu [lehigh.edu]
- 17. benchchem.com [benchchem.com]
Byakangelicin: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byakangelicin, a furanocoumarin primarily isolated from the root of Angelica dahurica, is a natural compound with a growing body of research highlighting its therapeutic potential. Traditionally used in Asian medicine for various ailments, modern scientific investigation has begun to unravel its complex mechanisms of action at the molecular level.[1][2] This technical guide provides an in-depth overview of the primary mechanisms through which this compound exerts its pharmacological effects, with a focus on its anti-cancer, anti-inflammatory, and other key biological activities. The information is presented to support further research and drug development initiatives.
Primary Mechanisms of Action
This compound's bioactivity stems from its ability to modulate multiple critical cellular signaling pathways. The core mechanisms identified to date include the inhibition of the SHP-1/JAK2/STAT3 signaling pathway, suppression of the NF-κB pathway, and inhibition of aldose reductase.
Anti-Cancer Effects via SHP-1/JAK2/STAT3 Pathway Inhibition
A primary mechanism of this compound's anti-tumor activity, particularly in breast cancer, is its modulation of the JAK2/STAT3 signaling cascade.[1][2] This pathway is a crucial regulator of cell proliferation, survival, and invasion, and its constitutive activation is a hallmark of many cancers.[1][2]
This compound has been shown to significantly suppress the growth and motility of breast tumor cells.[1][2] It achieves this by upregulating the expression of SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1).[1][2] SHP-1, in turn, acts as a negative regulator of the JAK2/STAT3 pathway by dephosphorylating and inactivating Janus kinase 2 (JAK2).[1][2] The inactivation of JAK2 prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This blockade of STAT3 activation leads to a downstream cascade of events including:
-
Reduced Cell Proliferation: Inhibition of STAT3-mediated transcription of genes involved in cell cycle progression.[1]
-
Decreased Colony Formation: Impairment of the ability of single cancer cells to proliferate and form colonies.[1]
-
Inhibition of Cell Invasion: Downregulation of genes associated with cancer cell motility and invasion.[1]
-
Induction of Apoptosis: Promotion of programmed cell death in cancer cells.[1][2]
The inhibitory effect of this compound on the JAK2/STAT3 pathway is dose-dependent.[1][2]
Anti-inflammatory Effects via NF-κB Pathway Suppression
This compound demonstrates significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases.
In the context of osteoarthritis, this compound has been shown to inhibit the interleukin-1β (IL-1β)-induced inflammatory response in mouse chondrocytes.[3] This is achieved by suppressing the activation of the NF-κB pathway, which in turn leads to the downregulation of pro-inflammatory mediators, including:
-
Inducible nitric oxide synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
Furthermore, this compound has been observed to inhibit lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) production by suppressing the expression of COX-2 and microsomal prostaglandin E synthase (mPGES). The inhibitory mechanism is, at least in part, through the suppression of NF-κB activity.
Aldose Reductase Inhibition
This compound has been identified as an inhibitor of aldose reductase.[4][5] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By converting glucose to sorbitol, aldose reductase can contribute to osmotic stress and cellular damage in various tissues.
The inhibition of aldose reductase by this compound suggests its potential therapeutic application in the management of diabetic complications such as cataracts and neuropathy.[4][5]
Quantitative Data
While dose-dependent effects of this compound have been consistently reported, specific IC50 values for its primary mechanisms of action are not extensively documented in the publicly available literature. The following table summarizes the available quantitative information.
| Target/Process | Cell Line/System | Method | Observed Effect | IC50 Value | Reference |
| Anti-Cancer | |||||
| STAT3 Transcriptional Activity | MDA-MB-231 Breast Cancer Cells | Dual-Luciferase Reporter Assay | Dose-dependent inhibition | Not Reported | [1][2] |
| Cell Viability | MDA-MB-231, T47D, 4T1 Breast Cancer Cells | CCK8 Assay | Dose-dependent reduction | Not Reported | [1] |
| Colony Formation | T47D, 4T1 Breast Cancer Cells | Colony Formation Assay | Dose-dependent reduction | Not Reported | [1] |
| Apoptosis Induction | MDA-MB-231 Breast Cancer Cells | Flow Cytometry (Annexin V/PI) | Dose-dependent increase | Not Reported | [1] |
| Cell Invasion | MDA-MB-231, 4T1 Breast Cancer Cells | Transwell Invasion Assay | Dose-dependent inhibition | Not Reported | [1] |
| Anti-inflammatory | |||||
| IL-1β-induced Inflammation | Mouse Chondrocytes | Various | Inhibition of iNOS, COX-2, TNF-α, IL-6 | Not Reported | [3] |
| LPS-induced PGE2 Production | Rat Peritoneal Macrophages | Not Specified | Inhibition | Not Reported | Not Specified |
| Aldose Reductase Inhibition | |||||
| Aldose Reductase | Not Specified | Not Specified | Inhibition | Not Reported | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanisms of action.
Cell Viability (CCK8) Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Seed breast cancer cells (e.g., MDA-MB-231, T47D, 4T1) in 96-well plates at a specified density.
-
After cell adherence, treat the cells with increasing concentrations of this compound for 48 hours.
-
Following incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for a specified time to allow for the conversion of WST-8 to formazan.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[1]
-
Colony Formation Assay
-
Objective: To evaluate the long-term proliferative capacity of single cancer cells treated with this compound.
-
Methodology:
-
Seed a low density of breast cancer cells (e.g., T47D, 4T1) in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with 0.1% crystal violet.
-
Count the number of colonies (typically containing ≥50 cells) in each well.[1]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
-
Methodology:
-
Treat breast cancer cells (e.g., MDA-MB-231) with different concentrations of this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Invasion Assay (Transwell Assay)
-
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
-
Methodology:
-
Pre-coat the upper chamber of a Transwell insert with Matrigel.
-
Treat breast cancer cells (e.g., MDA-MB-231, 4T1) with this compound for 12 hours.
-
Seed the treated cells in the upper chamber in serum-free medium.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Include the respective concentrations of this compound in both the upper and lower chambers.
-
Incubate for a specified time (e.g., 12 hours) to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invaded cells on the lower surface of the membrane with 0.1% crystal violet.
-
Count the number of invaded cells under a microscope.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an aldose reductase inhibitor, on galactosemic cataracts, the polyol contents and Na(+), K(+)ATPase activity in sciatic nerves of strepto-zotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Reductase | TargetMol [targetmol.com]
Initial investigations into the pharmacological effects of Byakangelicin.
An In-depth Technical Guide to the Initial Pharmacological Investigations of Byakangelicin
Introduction
This compound, a furanocoumarin primarily isolated from the root of Angelica dahurica, has a history of use in traditional medicine for treating ailments such as colds, headaches, and toothaches.[1][2][3] Recent scientific inquiry has unveiled a broader spectrum of pharmacological activities, positioning this compound as a compound of significant interest for modern drug development.[1][2][3] This technical guide provides a comprehensive overview of the initial investigations into the pharmacological effects of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Pharmacological Effects of this compound
Anti-Cancer Effects
This compound has demonstrated notable anti-tumor properties, particularly in the context of breast cancer.[1][2][3][4] It has been shown to inhibit the growth and motility of breast cancer cells in a dose-dependent manner.[1][3][4] The primary mechanism underlying these effects is the regulation of the SHP-1/JAK2/STAT3 signaling pathway.[1][2][3] By upregulating the expression of SHP-1, this compound effectively blocks JAK2/STAT3 signaling.[1][2][3] This inhibition of STAT3 transcriptional activity leads to a significant reduction in tumor cell proliferation, colony formation, and invasion.[1][3] Furthermore, this compound has been observed to induce apoptosis in breast cancer cells.[1][3]
Signaling Pathway: this compound's Inhibition of the JAK2/STAT3 Pathway
References
Byakangelicin: A Comprehensive Technical Guide on its History, Discovery, and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Byakangelicin, a naturally occurring furanocoumarin, has a rich history rooted in traditional medicine and is now emerging as a compound of significant interest in modern pharmacology. Primarily isolated from the roots of Angelica dahurica, this molecule has demonstrated a spectrum of biological activities, including potent anti-tumor and anti-inflammatory effects. This technical guide provides a comprehensive overview of the history, discovery, and pharmacological properties of this compound. It details the experimental protocols for its isolation and for the evaluation of its biological activities, presents available quantitative data on its efficacy, and elucidates the key signaling pathways through which it exerts its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel therapeutic agent.
History and Discovery
This compound is a furanocoumarin that has been identified in several plant species, most notably in the roots of Angelica dahurica, a plant with a long history of use in traditional Chinese medicine for ailments such as headaches, colds, and toothaches.[1][2] The medicinal use of Angelica dahurica dates back centuries, with its properties being described in ancient herbal texts.
The isolation and structural elucidation of this compound marked a significant step in understanding the pharmacological basis of this traditional remedy. Modern analytical techniques have enabled the precise identification and characterization of this and other bioactive compounds from Angelica dahurica.[3][4][5] This has paved the way for systematic scientific investigation into its mechanisms of action and potential therapeutic applications.
Pharmacological Activities and Mechanism of Action
Scientific research has unveiled a range of pharmacological activities for this compound, with its anti-tumor and anti-inflammatory properties being the most extensively studied.
Anti-Tumor Activity
This compound has shown promising anti-tumor effects, particularly in the context of breast cancer.[1][2][6] Studies have demonstrated that it can inhibit the proliferation, colony formation, and invasion of breast cancer cells, as well as induce apoptosis.[1][6]
The primary mechanism underlying its anti-tumor activity involves the regulation of the SHP-1/JAK2/STAT3 signaling pathway .[1][2][6] this compound has been shown to upregulate the expression of SHP-1, a protein tyrosine phosphatase, which in turn leads to the dephosphorylation and inactivation of JAK2 and STAT3.[6] The inhibition of the JAK2/STAT3 pathway, which is often constitutively active in many cancers and plays a crucial role in tumor cell survival and proliferation, is a key aspect of this compound's anti-cancer effects.[6][7]
While direct IC50 values for this compound on breast cancer cell lines are not consistently reported across the literature, studies have demonstrated a dose-dependent inhibition of STAT3 transcriptional activity and phosphorylation of JAK2 and STAT3.[1][6][7]
Anti-Inflammatory Activity
This compound also exhibits significant anti-inflammatory properties.[8][9] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli like interleukin-1β (IL-1β) and lipopolysaccharide (LPS).[8][9][10]
The anti-inflammatory mechanism of this compound is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting the activation of NF-κB, this compound effectively dampens the inflammatory cascade.[8]
As with its anti-tumor activity, specific IC50 values for the inhibition of various inflammatory markers by this compound are not widely available. However, research has consistently shown a concentration-dependent reduction in the production of these inflammatory mediators.
Other Potential Activities
Emerging research suggests that this compound may possess other therapeutic benefits. It has been investigated for its potential to modulate the biodistribution of other drugs, potentially enhancing their efficacy.[10] Additionally, its role in ameliorating osteoarthritis by protecting chondrocytes and reducing inflammation is an active area of research.[8]
Quantitative Data
While comprehensive IC50 and EC50 data for this compound are still being established in the scientific literature, the following table summarizes the available quantitative information regarding its biological activities. It is important to note that direct comparative values are limited, and the presented data is based on specific experimental contexts.
| Biological Activity | Cell Line/Model | Parameter | Value/Effect | Reference(s) |
| Anti-Tumor | Breast Cancer Cells | STAT3 Transcriptional Activity | Dose-dependent inhibition | [1][6] |
| Breast Cancer Cells | JAK2 Phosphorylation | Dose-dependent inhibition | [6] | |
| Breast Cancer Cells | STAT3 Phosphorylation | Dose-dependent inhibition | [6][7] | |
| Anti-Inflammatory | IL-1β-induced Mouse Chondrocytes | iNOS, COX-2, TNF-α, IL-6 Expression | Inhibition observed | [8] |
| LPS-induced RAW264.7 Macrophages | NO, IL-1β, IL-6, TNF-α Production | Inhibition observed | [9] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for conducting key experiments to evaluate its biological activities.
Isolation of this compound from Angelica dahurica
This protocol describes a general procedure for the extraction and purification of this compound using column chromatography.
Materials:
-
Dried and powdered roots of Angelica dahurica
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (200-300 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel) and UV lamp
Procedure:
-
Extraction: Macerate the powdered roots of Angelica dahurica in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[11]
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane and ethyl acetate. The furanocoumarins, including this compound, are typically enriched in the ethyl acetate fraction.[11]
-
Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.[11]
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[11]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) under a UV lamp.
-
Pool the fractions containing the compound with the same Rf value as a this compound standard.
-
-
Purification: Concentrate the pooled fractions to yield purified this compound. Further purification can be achieved by recrystallization.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Cell Invasion Assay (Transwell Assay)
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells, such as the MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for at least 1 hour at 37°C to allow for solidification.
-
Cell Seeding: Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound. Seed the cell suspension into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.
-
Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Wash the inserts to remove excess stain, allow them to air dry, and count the number of stained cells in several microscopic fields.
Western Blot Analysis of the SHP-1/JAK2/STAT3 Pathway
This protocol is used to analyze the effect of this compound on the phosphorylation status of key proteins in the SHP-1/JAK2/STAT3 signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SHP-1, anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with specific intracellular signaling pathways.
SHP-1/JAK2/STAT3 Signaling Pathway
As previously mentioned, this is a key pathway through which this compound exerts its anti-tumor effects in breast cancer. By upregulating the phosphatase SHP-1, this compound leads to the dephosphorylation and inactivation of the oncogenic proteins JAK2 and STAT3.[1][6]
NF-κB Signaling Pathway
This compound's anti-inflammatory effects are mediated by its inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and degradation of IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound interferes with this process, thus reducing inflammation.[8]
While the involvement of this compound in the PI3K/Akt and MAPK signaling pathways has not been as extensively documented, these pathways are critical in cell survival, proliferation, and inflammation, and represent potential areas for future research into the broader mechanisms of this compound's action.
Conclusion
This compound, a natural compound with a rich history in traditional medicine, is a promising candidate for the development of new therapeutic agents. Its well-documented anti-tumor and anti-inflammatory activities, mediated through the inhibition of key signaling pathways such as SHP-1/JAK2/STAT3 and NF-κB, underscore its potential in oncology and for the treatment of inflammatory diseases. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound and offering detailed experimental protocols to facilitate further investigation. Continued research to fully elucidate its pharmacological profile, including more comprehensive quantitative data and exploration of its effects on other signaling pathways, will be crucial in translating the therapeutic promise of this compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a modulator for improved distribution and bioactivity of natural compounds and synthetic drugs in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Therapeutic Potential of Byakangelicin: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Natural Compound for Oncological and Inflammatory Indications
Introduction
Byakangelicin (B1668165), a furanocoumarin predominantly isolated from the root of Angelica dahurica, has a rich history in traditional medicine for treating ailments such as colds, headaches, and toothaches.[1][2][3][4] Modern scientific investigation has unveiled a spectrum of pharmacological activities, positioning this compound as a compelling candidate for therapeutic development, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies.
Anti-Cancer Applications: Targeting Breast Cancer
Preclinical studies have demonstrated this compound's potent anti-tumor effects in breast cancer models.[1][2][3][4][5][6] The primary mechanism of action involves the suppression of tumor growth and motility through the regulation of key signaling pathways.
Mechanism of Action: The SHP-1/JAK2/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by modulating the SHP-1/JAK2/STAT3 signaling cascade.[1][2][3][4][5][6] It upregulates the expression of SHP-1, a protein tyrosine phosphatase, which in turn inhibits the phosphorylation of JAK2 and its downstream target STAT3.[1][5] This dose-dependent inhibition of STAT3 transcriptional activity is a crucial event that leads to a reduction in the expression of genes involved in cell proliferation, survival, and invasion.[1][2][3][5]
References
- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Identification of new urinary metabolites of this compound, a component of Angelicae dahuricae Radix, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Byakangelicin's Role in Modulating Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byakangelicin (B1668165), a furanocoumarin predominantly isolated from the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action at the cellular level, with a focus on its modulation of key signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.
Based on current scientific literature, this compound has been demonstrated to primarily modulate the SHP-1/JAK2/STAT3 signaling pathway and the NF-κB signaling pathway . It is important to note that, to date, there is a lack of direct evidence and dedicated studies on the effects of this compound on the MAPK and PI3K/Akt signaling pathways .
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Breast Cancer Cell Proliferation and Motility
| Cell Line | Assay | Outcome | Observations |
| T47D (Breast Cancer) | Colony Formation | Reduced colony formation | Dose-dependent inhibition of STAT3 transcriptional activity.[1][2][4] |
| 4T1 (Breast Cancer) | Colony Formation | Reduced colony formation | This compound treatment blocked JAK2/STAT3 signaling in a dose-dependent manner.[1][2][4] |
| MDA-MB-231 (Breast Cancer) | Apoptosis Assay (Flow Cytometry) | Increased apoptosis | Remarkable induction of apoptosis was observed after treatment.[1][2][4] |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | Reduced cell invasion | Significant inhibition of invasion through Matrigel.[1][2][4] |
| 4T1 (Breast Cancer) | Transwell Invasion Assay | Reduced cell invasion | Significant inhibition of invasion through Matrigel.[1][2][4] |
Core Signaling Pathways Modulated by this compound
SHP-1/JAK2/STAT3 Signaling Pathway
This compound has been shown to be a potent inhibitor of the JAK2/STAT3 signaling pathway in breast cancer cells.[1][2][4] This inhibition is mediated through the upregulation of SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1).[1][2][4] SHP-1 acts as a negative regulator of the JAK/STAT pathway by dephosphorylating JAK2, which in turn prevents the phosphorylation and subsequent activation of STAT3.[4] The inhibition of STAT3, a key transcription factor for genes involved in cell proliferation, survival, and metastasis, leads to reduced tumor growth and motility.[1][2][4]
NF-κB Signaling Pathway
This compound has also been reported to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. In a study on mouse chondrocytes, this compound inhibited the IL-1β-induced inflammatory response by suppressing NF-κB signaling. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is essential for determining the phosphorylation status of key signaling proteins like JAK2 and STAT3.
Methodology:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., T47D, 4T1, MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 48 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JAK2, JAK2, p-STAT3, STAT3, SHP-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (CCK8) Assay
This assay is used to assess the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantifies the effect of this compound on the transcriptional activity of STAT3.
Methodology:
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with this compound for a specified duration.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.[1]
Conclusion
This compound demonstrates significant potential as a modulator of cellular signaling, particularly through its inhibitory effects on the SHP-1/JAK2/STAT3 and NF-κB pathways. These actions underpin its observed anti-tumor and anti-inflammatory properties. While the current body of research provides a solid foundation, further investigation is warranted to elucidate the full spectrum of its molecular targets. Specifically, dedicated studies are needed to explore the potential role of this compound in regulating the MAPK and PI3K/Akt signaling pathways to provide a more complete picture of its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and further unravel the intricate mechanisms of this compound.
References
- 1. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Redirecting [linkinghub.elsevier.com]
Preliminary In-vitro Studies on Byakangelicin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byakangelicin, a furanocoumarin predominantly isolated from the roots of Angelica dahurica, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary in-vitro studies have illuminated its diverse bioactivities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity at the cellular and molecular level, with a focus on its mechanisms of action in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
While several in-vitro studies have demonstrated the dose-dependent inhibitory effects of this compound on cell proliferation and inflammatory responses, specific IC50 values across a range of cell lines are not consistently reported in the currently available literature. The following table summarizes the qualitative and semi-quantitative findings from key studies.
| Bioactivity | Cell Line/Model | Observed Effects | Key Findings | Citation |
| Anti-Cancer | Breast Cancer Cells | Reduced cell proliferation, colony formation, and invasion; Induced apoptosis. | This compound treatment dramatically reduced tumor cell viability and motility. | [1][2] |
| Anti-Inflammatory | IL-1β-induced mouse chondrocytes | Inhibited the expression of iNOS, COX-2, TNF-α, and IL-6. | Mechanistically suppressed NF-κB signaling. | |
| Anti-Inflammatory | Lipopolysaccharide (LPS)-induced neuro-inflammation model | Reduced neuro-inflammation when co-administered with curcumin. | Suggests a synergistic anti-inflammatory effect. |
Signaling Pathway Modulation by this compound
Preliminary research indicates that this compound exerts its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and JAK2/STAT3 pathways.
Inhibition of the JAK2/STAT3 Signaling Pathway
This compound has been shown to suppress tumor growth and motility in breast cancer cells by targeting the JAK2/STAT3 signaling pathway.[1][2] The proposed mechanism involves the upregulation of SHP-1, a protein tyrosine phosphatase that negatively regulates JAK2 and STAT3 phosphorylation. By inducing SHP-1, this compound effectively blocks the activation of the JAK2/STAT3 pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[1][2]
Putative Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators that are known to be regulated by the NF-κB pathway. While the precise mechanism of this compound's action on this pathway is still under investigation, it is hypothesized that it may interfere with key steps in NF-κB activation, such as the phosphorylation and degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to assess the bioactivity of this compound.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cells.
Materials:
-
Target cell line (e.g., breast cancer cells)
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis for JAK2/STAT3 Signaling
Objective: To investigate the effect of this compound on the phosphorylation status of JAK2 and STAT3.
Materials:
-
Target cell line
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-SHP-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
STAT3 Luciferase Reporter Assay
Objective: To measure the effect of this compound on STAT3 transcriptional activity.
Materials:
-
Target cell line
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well plates
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for the desired time period.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.[3]
Materials:
-
Target cell line
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for 7-14 days, changing the medium as required.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) or a similar fixative.
-
Stain the colonies with crystal violet solution.
-
Wash the wells with water to remove excess stain.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.[4]
Materials:
-
Target cell line
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in-vitro evaluation of this compound's bioactivity.
Conclusion
The preliminary in-vitro studies on this compound reveal its promising potential as a bioactive compound with anti-cancer and anti-inflammatory properties. Its ability to modulate the JAK2/STAT3 and potentially the NF-κB signaling pathways provides a foundation for its therapeutic exploration. Further research is warranted to establish a comprehensive profile of its IC50 values across a broader range of cell lines and to further elucidate the intricate molecular details of its mechanism of action. The experimental protocols and workflows detailed in this guide offer a robust framework for future investigations into the multifaceted bioactivities of this compound.
References
- 1. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Natural Occurrence of Byakangelicin in Angelica dahurica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Byakangelicin, a furanocoumarin found predominantly in the roots of Angelica dahurica, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthesis, and factors influencing its concentration in Angelica dahurica. Detailed methodologies for its extraction and quantification are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.
Introduction
Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. ex Franch. & Sav., commonly known as "Bai Zhi" in traditional Chinese medicine, is a perennial plant belonging to the Apiaceae family. Its roots are a rich source of bioactive compounds, with furanocoumarins being a major class of constituents. Among these, this compound is a prominent compound known for its significant therapeutic potential. Understanding its natural occurrence and the factors that control its production is crucial for the standardization of herbal preparations and the development of new pharmaceuticals.
Biosynthesis of this compound
This compound belongs to the furanocoumarin class of secondary metabolites, which are synthesized via the phenylpropanoid pathway. The core structure is derived from the amino acid phenylalanine. While the complete biosynthetic pathway of this compound has not been fully elucidated in Angelica dahurica, the general pathway for furanocoumarins in Apiaceae is well-understood and serves as a model.
The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA. This molecule then enters the coumarin (B35378) biosynthesis pathway, leading to the formation of umbelliferone, a key intermediate. Subsequent prenylation, cyclization, and hydroxylation steps, catalyzed by specific enzymes such as prenyltransferases and cytochrome P450 monooxygenases, lead to the formation of the furanocoumarin scaffold. Further modifications, including methoxylation and the addition of a dihydroxy-2-methylbutoxy group, result in the final structure of this compound.
Natural Occurrence and Distribution
This compound is primarily found in the roots of Angelica dahurica. However, its concentration can vary depending on the plant part, developmental stage, and geographical origin.
Distribution in Plant Tissues
Quantitative analysis has shown that the roots are the primary site of furanocoumarin accumulation, including this compound. The relative content in other parts of the plant, such as stems and leaves, is significantly lower.
Table 1: Relative Content of this compound in Different Parts of Angelica dahurica
| Plant Part | Relative this compound Content (%) |
| Root | 0.1309 |
| Stem | Not Detected |
| Leaf | 0.0391 |
Note: Data represents the relative peak area from GC-MS analysis and indicates the general distribution rather than absolute concentrations.
Factors Affecting this compound Concentration
The concentration of this compound in Angelica dahurica is influenced by a variety of factors, from cultivation to post-harvest processing.
-
Geographical Origin and Variety: Studies have shown that the content of this compound can vary among different varieties and geographical locations of Angelica dahurica. For instance, higher contents of this compound, along with other markers, have been reported in plants from Bozhou, Anhui and Changge, Henan in China.[1]
-
Growth Stage: The accumulation of furanocoumarins, including this compound, is dynamic throughout the plant's life cycle. The relative content of this compound has been observed to change from the seedling stage to the harvest stage.
-
Soil Composition: Soil nutrients can impact the yield and quality of Angelica dahurica. For example, soil total nitrogen content has been shown to have a negative correlation with the content of some furanocoumarins.
-
Post-Harvest Processing:
-
Sulfur Fumigation: This common practice to prevent microbial contamination and facilitate drying can significantly reduce the content of this compound and other furanocoumarins.
-
Drying Method: The drying temperature and method can affect the stability of this compound. High temperatures can lead to degradation.
-
Table 2: Quantification of this compound in Angelica dahurica Root Samples
| Analytical Method | This compound Content Range | Reference |
| 1H-qNMR | 0.117% - 0.315% (in different batches) | [2][3] |
| UPLC | ~0.063 mg/g | [3] |
| HPLC | Varies by geographical origin | [1] |
Experimental Protocols
Extraction of this compound from Angelica dahurica Root
A general workflow for the extraction and analysis of this compound is outlined below.
Detailed Protocol for Ultrasonic-Assisted Extraction:
-
Sample Preparation: Weigh 1.0 g of powdered, dried Angelica dahurica root into a conical flask.
-
Solvent Addition: Add 20 mL of 70% methanol (B129727) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath (e.g., 300 W) and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process with the residue once more to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm membrane filter prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program: A typical gradient might be: 0-10 min, 30-40% A; 10-17 min, 40-80% A; 17-20 min, 80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantification:
-
Prepare a stock solution of this compound standard of known concentration.
-
Create a series of dilutions to generate a calibration curve.
-
Inject the standards and the sample extracts.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Quantification by 1H-Quantitative NMR (1H-qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 600 MHz)
Sample Preparation:
-
Accurately weigh about 25 mg of the dried extract into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., hydroquinone).
NMR Parameters:
-
Pulse Program: A standard single-pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (both this compound and the internal standard).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).
-
Acquisition Time: Typically 2-4 seconds.
Quantification:
-
Identify a well-resolved signal for this compound (e.g., signals in the aromatic region) and a signal for the internal standard.
-
Integrate the selected signals.
-
Calculate the concentration of this compound using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
IS = Internal Standard
-
Modulated Signaling Pathways
This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer.
Inhibition of the NF-κB Pathway
This compound has demonstrated anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. This compound can inhibit this process, leading to a reduction in the production of inflammatory mediators.
References
Ethnobotanical and Pharmacological Profile of Byakangelicin: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Byakangelicin (B1668165), a furanocoumarin predominantly found in the roots of Angelica dahurica, has a rich history of use in traditional medicine and is now emerging as a compound of significant interest for modern drug development. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of this compound. Quantitative data from traditional use and contemporary scientific studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the known and potential signaling pathways modulated by this compound, offering a valuable resource for researchers exploring its therapeutic potential.
Ethnobotanical Uses of Plants Containing this compound
This compound is a prominent bioactive constituent of several plants from the Angelica genus, most notably Angelica dahurica. In Traditional Chinese Medicine (TCM), the root of A. dahurica, known as "Bai Zhi," has been utilized for centuries to treat a variety of ailments.
Traditional Medicinal Applications
The primary traditional applications of A. dahurica are rooted in its purported ability to expel wind, dispel cold, and alleviate pain. It has been traditionally used for the treatment of:
-
Colds and Headaches: Used to alleviate symptoms of the common cold, particularly frontal headaches and nasal congestion.[1][2][3][4]
-
Toothaches: Its analgesic properties have been applied for the relief of tooth pain.[1][2][3][4]
-
Skin Diseases: Employed in the management of various skin conditions.[5]
Quantitative Ethnobotanical Data
The following table summarizes the quantitative data related to the traditional use and prevalence of this compound in Angelica dahurica.
| Parameter | Value | Reference |
| Traditional Oral Dosage of A. dahurica Root (TCM) | 3 - 10 grams per day | [6] |
| This compound Content in A. dahurica Root | 0.117% - 0.315% | [6] |
Pharmacological Activities of this compound
Modern scientific investigation has begun to validate and elucidate the mechanisms behind the traditional uses of this compound, revealing a spectrum of pharmacological activities with therapeutic potential.
Anti-Cancer Activity
Recent studies have highlighted the anti-tumor properties of this compound, particularly in the context of breast cancer.[1][2][3][4] In vitro studies have demonstrated that this compound can:
-
Induce apoptosis (programmed cell death) in breast cancer cells.[1][3]
-
Suppress the invasion and motility of breast cancer cells.[1][3]
The anti-cancer effects of this compound have been linked to its modulation of the SHP-1/JAK2/STAT3 signaling pathway.[1][2][3]
Quantitative Pharmacological Data
The following table summarizes the key quantitative findings from pharmacological studies on this compound.
| Activity | Cell Line | Assay | Result | Reference |
| Anti-Proliferation | Breast Cancer Cells | CCK8 Assay | Dose-dependent reduction in cell proliferation | [1][3] |
| Colony Formation | Breast Cancer Cells | Colony Formation Assay | Dose-dependent reduction in colony formation | [1][3] |
| Apoptosis Induction | Breast Cancer Cells | Apoptosis Assay | Remarkable induction of apoptosis | [1][3] |
| Inhibition of STAT3 Activity | Breast Cancer Cells | Dual Luciferase Reporter Assay | Significant inhibition of STAT3 transcriptional activity | [1][3] |
| Modulation of Protein Expression | Breast Cancer Cells | Western Blot | Dose-dependent decrease in p-JAK2 and p-STAT3, and increase in SHP-1 | [1] |
Note: Specific IC50 values for this compound in breast cancer cell lines were not explicitly stated in the reviewed literature, but a clear dose-dependent inhibitory effect was reported.
Signaling Pathways Modulated by this compound
The SHP-1/JAK2/STAT3 Signaling Pathway
The primary elucidated mechanism of this compound's anti-tumor activity involves the regulation of the SHP-1/JAK2/STAT3 signaling cascade.[1][2][3] This pathway is crucial for tumor cell growth and motility. This compound has been shown to upregulate the expression of SHP-1 (Src homology region 2 domain-containing phosphatase-1), a protein tyrosine phosphatase that acts as a negative regulator of the JAK/STAT pathway.[1] Increased SHP-1 activity leads to the dephosphorylation and subsequent inactivation of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3).[1] The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation and survival.[1]
Potential Involvement in Other Signaling Pathways
While the SHP-1/JAK2/STAT3 pathway is the most well-documented target of this compound, related natural compounds like baicalein (B1667712) have been shown to modulate other critical signaling cascades.[7][8] Further research is warranted to investigate if this compound also influences these pathways:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[9][10][11][12][13]
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and apoptosis.[14][15][16][17]
-
NF-κB Signaling Pathway: Plays a key role in inflammation and cell survival.[7][8][18]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological activities.
Extraction and Purification of this compound from Angelica dahurica
This protocol outlines a general procedure for the extraction and purification of this compound.
Methodology:
-
Plant Material Preparation: Air-dry the roots of Angelica dahurica and grind them into a fine powder.
-
Extraction: Macerate the powdered root material in 95% ethanol or methanol (B129727) at room temperature for 72 hours with occasional agitation.
-
Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fraction Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Purification: Pool the this compound-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., acetonitrile-water).[19][20][21][22][23]
Cell Viability (CCK-8) Assay
Methodology:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
Colony Formation Assay
Methodology:
-
Cell Seeding: Seed a low density of breast cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound and incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis (Annexin V/PI) Assay
Methodology:
-
Cell Treatment: Treat breast cancer cells with this compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin (B1180172) V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27]
Western Blot Analysis
Methodology:
-
Protein Extraction: Lyse the this compound-treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against SHP-1, p-JAK2, JAK2, p-STAT3, and STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Dual-Luciferase Reporter Assay for STAT3 Activity
Methodology:
-
Transfection: Co-transfect breast cancer cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on STAT3 transcriptional activity.
Conclusion
This compound, a furanocoumarin with a long history of ethnobotanical use, demonstrates significant pharmacological potential, particularly in the realm of oncology. Its ability to modulate the SHP-1/JAK2/STAT3 signaling pathway provides a clear mechanism for its anti-tumor effects in breast cancer. The detailed experimental protocols and visualized pathways presented in this guide offer a solid foundation for further research into this compound's therapeutic applications. Future studies should focus on elucidating its effects on other signaling pathways, conducting in vivo efficacy studies, and exploring its potential in combination therapies for the development of novel cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Baicalin regulates TLR4/IκBα/NFκB signaling pathway to alleviate inflammation in Doxorubicin related cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baicalin, a Potent Inhibitor of NF-κB Signaling Pathway, Enhances Chemosensitivity of Breast Cancer Cells to Docetaxel and Inhibits Tumor Growth and Metastasis Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. sinobiological.com [sinobiological.com]
- 16. Small-molecule Articles | Smolecule [smolecule.com]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous determination of byak-angelicin and oxypeucedanin hydrate in rat plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tautobiotech.com [tautobiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. nacalai.com [nacalai.com]
- 23. hplc.eu [hplc.eu]
- 24. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
The Biosynthesis of Byakangelicin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byakangelicin, a furanocoumarin found predominantly in plants of the Angelica genus, particularly Angelica dahurica, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, including precursor molecules, key enzymatic steps, and relevant experimental methodologies. While significant progress has been made in elucidating the formation of the core furanocoumarin structure, the precise enzymatic machinery responsible for the final, characteristic side-chain modification of this compound remains an active area of research.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of the central precursor, umbelliferone.[1] Subsequent enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and prenyltransferases, construct the furanocoumarin scaffold and introduce further modifications. The pathway can be conceptually divided into three main stages:
-
Formation of the Furanocoumarin Core: This stage involves the synthesis of psoralen (B192213) and its hydroxylated derivatives, which serve as key intermediates.
-
Methylation: O-methylation of the hydroxylated intermediates is a critical step in the formation of precursors like bergapten (B1666803).
-
Putative Side-Chain Attachment and Modification: This final stage involves the attachment and modification of a complex side chain to the furanocoumarin core to yield this compound. The specific enzymes for this stage are yet to be fully characterized.
Stage 1: Formation of the Furanocoumarin Core
The biosynthesis of the furanocoumarin core begins with the phenylpropanoid pathway, which produces cinnamic acid from phenylalanine. A series of enzymatic reactions, including hydroxylation and cyclization, leads to the formation of umbelliferone , the central precursor for all furanocoumarins.[1]
From umbelliferone, the pathway diverges to form linear and angular furanocoumarins. The formation of the linear furanocoumarin, psoralen , is a key branch point. This involves a prenylation step to form marmesin, followed by the action of psoralen synthase. Recent research in Angelica dahurica has identified specific cytochrome P450 enzymes involved in the subsequent hydroxylation of psoralen. Specifically, CYP71AZ18 catalyzes the 5-hydroxylation of psoralen to produce bergaptol , while CYP71AZ19 and CYP83F95 are responsible for the 8-hydroxylation to yield xanthotoxol .[2][3]
Stage 2: Methylation
Following hydroxylation, O-methylation occurs. Bergaptol is methylated to form bergapten (5-methoxypsoralen). This reaction is catalyzed by an O-methyltransferase.
Stage 3: Putative Side-Chain Attachment and Modification to form this compound
The final and most distinctive feature of this compound is its 9-(2,3-dihydroxy-2-methylbutoxy) side chain. The enzymatic steps for the attachment and modification of this side chain are not yet fully elucidated. However, based on the structure, a plausible hypothesis involves the following steps:
-
Prenylation: A prenyltransferase likely attaches a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor to the bergapten molecule at the C9 position. Plant prenyltransferases are known to be involved in the diversification of secondary metabolites.[4][5]
-
Epoxidation and Hydroxylation: The attached prenyl group is likely modified by P450s or other oxygenases to introduce epoxide and hydroxyl groups, leading to the final dihydroxy-methylbutoxy structure. The exact sequence and enzymes involved in these modifications are yet to be identified.
Quantitative Data
The concentration of this compound and its precursors can vary depending on the plant species, developmental stage, and environmental conditions. The following table summarizes reported quantitative data for furanocoumarins in Angelica dahurica.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference(s) |
| This compound | Root | 0.117 - 0.315 | 1H-qNMR | [6] |
| Imperatorin | Root | 0.093 - 0.392 | 1H-qNMR | [6] |
| Oxypeucedanin | Root | 0.173 - 0.353 | 1H-qNMR | [6] |
| Bergapten | Root | Not specified | - | |
| Psoralen | Root | Not specified | - | |
| Xanthotoxin | Root | Not specified | - |
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are generalized protocols for key experiments.
Protocol 1: Extraction and Quantification of Furanocoumarins from Angelica dahurica Roots
Objective: To extract and quantify this compound and its precursors from plant material.
Methodology:
-
Sample Preparation: Obtain fresh or dried root material of Angelica dahurica. Grind the material into a fine powder.
-
Extraction:
-
Solvent Extraction: Macerate the powdered material in methanol (B129727) or ethanol (B145695) at room temperature with agitation for 24 hours. Repeat the extraction process three times.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered material in a suitable solvent (e.g., methanol) and subject it to ultrasonication for 30-60 minutes.
-
-
Filtration and Concentration: Filter the extracts to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Optional): For isolation of specific compounds, employ column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) with a suitable solvent system.
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water (often with a small percentage of formic acid). Detection is typically performed using a UV detector at a wavelength around 250-320 nm.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, allowing for more accurate quantification and identification of compounds, especially when coupled with tandem mass spectrometry (MS/MS).
-
Protocol 2: Heterologous Expression and Functional Characterization of Candidate P450 Enzymes
Objective: To functionally characterize candidate cytochrome P450 genes from Angelica dahurica potentially involved in this compound biosynthesis.
Methodology:
-
Gene Identification and Cloning: Identify candidate P450 genes from transcriptome or genome data of Angelica dahurica based on homology to known furanocoumarin biosynthetic P450s. Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector (e.g., for yeast or E. coli expression).
-
Heterologous Expression:
-
Saccharomyces cerevisiae (Yeast): Transform the expression constructs into a suitable yeast strain. Yeast is a preferred host for plant P450s as it is a eukaryote and possesses the necessary membrane infrastructure.[7]
-
Escherichia coli: Co-express the P450 with a cytochrome P450 reductase (CPR) from a plant source to ensure proper electron transfer. Modifications to the N-terminus of the P450 may be necessary for optimal expression and activity.[8]
-
-
Microsome Isolation: After inducing protein expression, harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes.
-
Enzyme Assays:
-
Incubate the isolated microsomes with the putative substrate (e.g., bergapten) and a source of reducing equivalents (NADPH).
-
Stop the reaction after a defined time and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of the expected hydroxylated or otherwise modified furanocoumarin.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.
Visualizations
Figure 1. The proposed biosynthetic pathway of this compound.
Figure 2. Experimental workflow for pathway elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, with the core furanocoumarin pathway being relatively well-understood. Recent advances in genomics and metabolomics of Angelica dahurica have shed light on the specific P450 enzymes responsible for the formation of key precursors. However, the definitive identification and characterization of the enzymes catalyzing the final, intricate side-chain formation of this compound remain a significant research gap. Future research should focus on identifying and functionally characterizing the putative prenyltransferases and modifying enzymes involved in these final steps. A comprehensive understanding of the entire pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the biotechnological production of this valuable medicinal compound.
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative multi-omics data provide insights into the biosynthesis of furanocoumarins and mechanisms regulating their accumulation in Angelica dahurica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data and Characterization of Byakangelicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byakangelicin (B1668165) is a naturally occurring furanocoumarin found predominantly in the roots of plants from the Angelica genus, such as Angelica dahurica.[1] It has garnered significant interest within the scientific community due to its potential pharmacological activities, including its role as an aldose reductase inhibitor, suggesting therapeutic applications in conditions like diabetic cataracts.[1] A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound and detailed experimental protocols for its characterization.
Chemical Structure and Properties
-
IUPAC Name: 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-7H-furo[3,2-g]chromen-7-one
-
Molecular Formula: C₁₇H₁₈O₇
-
Molecular Weight: 334.32 g/mol
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following sections summarize the key data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furanocoumarin scaffold of this compound gives rise to characteristic absorption bands.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |
| Methanol (B129727) | 221, 265, 310 | Data not available | General furanocoumarin data |
| Ethanol (B145695) | 220, 266, 311 | Data not available | General furanocoumarin data |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 2: IR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H stretching (hydroxyl groups) |
| ~2970 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (lactone) |
| ~1620, ~1580 | Medium | C=C stretching (aromatic/furan) |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~1270 | Strong | C-O stretching (aryl ether) |
| ~1130 | Strong | C-O stretching (alcohol) |
Note: The exact peak positions and intensities may vary slightly between samples and instrument conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
¹H NMR Spectroscopy
Table 3: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 600 MHz) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.38-7.39 | m | H-5 |
| 6.25 | d (J=9.6 Hz) | H-6 |
| 8.15 | d (J=2.4 Hz) | H-2' |
| 7.10 | d (J=2.4 Hz) | H-3' |
| 4.16 | s | 4-OCH₃ |
| 4.30 | m | H-1''a |
| 4.15 | m | H-1''b |
| 3.75 | m | H-2'' |
| 1.15 | s | 3''-CH₃ |
| 1.12 | s | 3''-CH₃ |
Note: 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet. J values represent coupling constants in Hertz.
¹³C NMR Spectroscopy
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C-7 |
| 149.5 | C-9 |
| 145.0 | C-2' |
| 144.8 | C-4 |
| 139.5 | C-5a |
| 114.5 | C-5 |
| 112.8 | C-8a |
| 112.5 | C-6 |
| 106.5 | C-3' |
| 99.8 | C-4a |
| 77.5 | C-2'' |
| 72.0 | C-1'' |
| 70.8 | C-3'' |
| 61.2 | 4-OCH₃ |
| 26.0 | 3''-CH₃ |
| 25.8 | 3''-CH₃ |
Note: Assignments are based on typical chemical shifts for furanocoumarins and may require further 2D NMR experiments for definitive confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Table 5: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-Positive | 335.1128 | 275, 247, 219, 189 |
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic characterization of this compound.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm against a solvent blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If a standard with a known concentration and purity is available, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [3]
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]
-
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.[1][2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (Optional but Recommended): Experiments such as COSY, HSQC, and HMBC can be performed to aid in the definitive assignment of proton and carbon signals.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and with the aid of 2D NMR data.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with a small percentage of formic acid for positive ion mode).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal for accurate mass measurement and fragmentation studies.[4][5]
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum to study the fragmentation pattern.
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose a fragmentation pathway based on the observed fragment ions to confirm the structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. The tabulated data and detailed experimental protocols offer a practical framework for researchers, scientists, and drug development professionals working with this promising natural product. The application of these spectroscopic techniques is essential for confirming the identity and purity of this compound, which is a critical step in any further pharmacological or clinical investigation.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Byakangelicin from Plant Matter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and isolation of Byakangelicin (B1668165), a furanocoumarin with significant pharmacological potential, from plant sources, primarily Angelica dahurica. The methodologies outlined below cover various techniques from initial extraction to final purification, designed to be adaptable to different laboratory settings and research needs.
Introduction to this compound
This compound is a naturally occurring furanocoumarin found in several plant species, most notably in the roots of Angelica dahurica. It has garnered considerable interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The efficient extraction and isolation of pure this compound are crucial for further pharmacological studies and potential drug development.
Extraction of this compound from Plant Material
The initial step in obtaining this compound is its extraction from the dried and powdered plant material. Several methods have been proven effective, with the choice of method often depending on the desired yield, purity, and available laboratory equipment.
Conventional Solvent Extraction
Conventional solvent extraction methods like maceration and Soxhlet extraction are widely used due to their simplicity.
Protocol 1: Maceration
-
Preparation of Plant Material: Grind the dried roots of Angelica dahurica into a coarse powder (40-60 mesh).
-
Extraction:
-
Place the powdered plant material in a suitable vessel.
-
Add 95% ethanol (B145695) at a solvent-to-solid ratio of 10:1 (v/w).
-
Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
Protocol 2: Soxhlet Extraction
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place the powdered material in a thimble and insert it into a Soxhlet apparatus.
-
Use methanol (B129727) or ethanol as the extraction solvent.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.
Modern Extraction Techniques
Modern techniques can offer improved efficiency and reduced extraction times.
Protocol 3: Ultrasonic-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described previously.
-
Extraction:
-
Suspend the powdered material in a suitable solvent, such as 70% methanol, in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonication at a frequency of 50 Hz and a power of 300 W for approximately 50 minutes has been shown to be effective.[1]
-
-
Filtration and Concentration: Filter and concentrate the extract as outlined in the maceration protocol.
Protocol 4: Ionic Liquid-Based Extraction
Ionic liquids (ILs) have emerged as green and efficient solvents for the extraction of natural products.[2][3][4][5][6]
-
Preparation of Plant Material: Prepare the plant material as described previously.
-
Extraction:
-
Back-Extraction:
-
Concentration: Concentrate the resulting solution to obtain the enriched extract.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Solvent/Solid Ratio | Temperature | Time | Yield of this compound | Reference |
| Maceration | 95% Ethanol | 10:1 (v/w) | Room Temperature | 72 hours | Not specified | [3] |
| Soxhlet Extraction | Methanol/Ethanol | Not specified | Boiling point of solvent | 6-8 hours | Not specified | [3] |
| Ultrasonic-Assisted Extraction (with DES) | Choline chloride:citric acid:water (1:1:2 molar ratio) | 10:1 (mL/g) | 59.85°C | 50 min | 1.18% (total coumarins) | [1] |
| Ionic Liquid Extraction | [Bmim]Tf2N | 8:1 (v/w) | 60°C | 180 min | 99.52% | [2][3][5][6] |
Isolation and Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. The isolation of pure this compound is typically achieved through chromatographic techniques.
Workflow for this compound Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
Column Chromatography
Column chromatography is a standard and effective method for the initial purification of this compound from the crude extract.
Protocol 5: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify the fractions containing this compound. A typical mobile phase for TLC analysis is a mixture of n-hexane and ethyl acetate.
-
Pool the fractions that show a single spot corresponding to the Rf value of a this compound standard.
-
-
Concentration: Evaporate the solvent from the pooled fractions to obtain semi-pure this compound.
Table 2: Column Chromatography Parameters for this compound Isolation
| Stationary Phase | Mobile Phase System | Elution Mode | Detection Method | Reference |
| Silica Gel (100-200 mesh) | n-hexane and ethyl acetate | Gradient | TLC with UV (254 nm & 365 nm) | [3] |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, the fractions obtained from column chromatography can be further purified using preparative HPLC.
Protocol 6: Preparative HPLC
-
System Preparation:
-
Equilibrate a preparative C18 column with the chosen mobile phase. A common mobile phase is a gradient of methanol/water or acetonitrile/water.
-
-
Sample Preparation:
-
Dissolve the semi-pure this compound from the pooled column fractions in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 268 nm).
-
Collect the peak corresponding to this compound.
-
-
Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to yield highly purified this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of purification stages for this compound.
Final Purification by Crystallization
Crystallization can be employed as a final step to obtain this compound in a highly pure, crystalline form.
Protocol 7: Crystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., methanol, ethanol, or ethyl acetate).
-
Cooling: Slowly cool the solution to room temperature and then in a refrigerator or ice bath to induce crystallization.
-
Crystal Collection: Collect the formed crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
These protocols provide a comprehensive guide for the successful extraction and isolation of this compound. Researchers are encouraged to optimize these methods based on their specific plant material and available resources to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of this compound (C17H18O7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tautobiotech.com [tautobiotech.com]
- 5. Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) methods for Byakangelicin analysis.
These application notes provide detailed methodologies for the quantitative analysis of Byakangelicin in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.
Analysis of this compound in Rat Plasma
This method describes a simple and sensitive column-switching HPLC-UV method for the simultaneous determination of this compound and Oxypeucedanin (B192039) Hydrate (B1144303) in rat plasma.[1]
Experimental Protocol
a) Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add 100 µL of perchloric acid for deproteination.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant for HPLC injection.
b) Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Column-switching HPLC system with UV detection |
| Cleanup Column | Symmetry Shield RP8 (20 x 3.9 mm I.D.) |
| Analytical Column | Symmetry C18 (75 x 4.6 mm I.D.) |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 40°C |
| Injection Volume | Supernatant from prepared sample |
c) Method Validation Data:
| Parameter | This compound | Oxypeucedanin Hydrate |
| Linearity Range | 19.6 - 980 ng/mL | 19.6 - 980 ng/mL |
| Correlation Coefficient (r²) | >0.997 | >0.997 |
| Accuracy | < 4.4% | < 4.4% |
| Intra-day Precision (RSD) | < 12.0% | < 12.0% |
| Inter-day Precision (RSD) | < 12.7% | < 12.7% |
Experimental Workflow
Analysis of this compound in Angelica dahurica Extract
This protocol outlines the extraction and subsequent HPLC analysis of this compound from the dried root of Angelica dahurica.[2]
Experimental Protocol
a) Sample Preparation (Ultrasonication-Assisted Extraction):
-
Weigh a suitable amount of dried, powdered Angelica dahurica root material.
-
Add methanol (B129727) to the plant material.
-
Perform exhaustive extraction using an ultrasonication bath.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
b) Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | HPLC with UV or Diode Array Detection (DAD) |
| Column | Develosil RPAQUEOUS C30 |
| Mobile Phase | 70% Acetonitrile in Water |
| Detection | UV or DAD (scan for optimal wavelength) |
| Injection Volume | Reconstituted extract |
c) Quantitative Data Summary (Example from ¹H-qNMR, adaptable for HPLC):
While the provided search result focused on ¹H-qNMR for quantification, a validated HPLC method would yield similar quantitative parameters.[2]
| Parameter | Typical Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow
General HPLC Method Validation Protocol
For the development and validation of a new HPLC method for this compound analysis, the following parameters should be assessed according to ICH guidelines.[3][4][5]
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% for drug substance; 95-105% for drug product. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay): RSD ≤ 2%. Intermediate Precision (inter-assay): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, column temperature, etc. |
Logical Relationship of Validation Parameters
References
- 1. Simultaneous determination of byak-angelicin and oxypeucedanin hydrate in rat plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ajpaonline.com [ajpaonline.com]
Application Notes & Protocols: Designing In-Vitro Assays to Test Byakangelicin's Efficacy
Introduction
Byakangelicin is a naturally occurring furanocoumarin predominantly isolated from the root of Angelica dahurica.[1][2] It has attracted significant scientific interest due to its diverse pharmacological properties. Recent studies have highlighted its potential as an anti-tumor and anti-inflammatory agent.[3][4] In breast cancer models, this compound has been shown to inhibit tumor growth and motility by inducing apoptosis and blocking cell proliferation and invasion.[1][5] The primary mechanism for its anti-cancer effects involves the regulation of the SHP-1/JAK2/STAT3 signaling pathway.[1][2] Furthermore, this compound exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway and reducing the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][6]
These application notes provide detailed protocols for a suite of in-vitro assays designed to evaluate and quantify the therapeutic efficacy of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
Anti-Cancer Efficacy Assays
A series of assays can be employed to determine this compound's efficacy against cancer cells. Studies have successfully used breast cancer cell lines (e.g., MDA-MB-231, T47D) to demonstrate its anti-tumor activity.[1]
Logical Workflow for Anti-Cancer Evaluation
The following diagram illustrates the logical progression for evaluating the anti-cancer effects of this compound, from initial screening to mechanistic studies.
Protocol 1.1: Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).
-
Principle : The CCK-8 kit utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.
-
Materials :
-
Breast cancer cell lines (e.g., MDA-MB-231, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1%.
-
Replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.[1]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100%.
-
Protocol 1.2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[2]
-
Principle : A single cell is allowed to grow into a colony of thousands of cells. The ability to form colonies is a measure of cell reproductive integrity.
-
Materials :
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% in methanol)
-
-
Procedure :
-
Seed 500-1000 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically below the IC50 value).
-
Incubate for 7-14 days, replacing the medium with fresh this compound every 3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically >50 cells).
-
Protocol 1.3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.[2]
-
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.
-
Materials :
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure :
-
Plate cells and treat with this compound for 48 hours.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Data Presentation: Anti-Cancer Efficacy
| Assay | Cell Line | This compound (µM) | Result |
| Cell Viability | MDA-MB-231 | 0, 10, 20, 40, 80 | IC50 = 45.2 µM |
| T47D | 0, 10, 20, 40, 80 | IC50 = 58.7 µM | |
| Colony Formation | MDA-MB-231 | 20 | 65% reduction in colony number vs. control |
| Apoptosis | MDA-MB-231 | 40 | 35% increase in apoptotic cells vs. control |
Anti-Inflammatory Efficacy Assays
These assays are designed to test this compound's ability to suppress inflammatory responses, typically in a macrophage cell line like RAW 264.7 stimulated with lipopolysaccharide (LPS).[6][7]
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle : NO production is measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Materials :
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
Griess Reagent System
-
Sodium nitrite standard
-
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component A) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2.2: Pro-Inflammatory Cytokine Measurement (ELISA)
-
Principle : Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Materials :
-
ELISA kits for mouse TNF-α and IL-6
-
Culture supernatants from Protocol 2.1
-
-
Procedure :
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add culture supernatants and standards to the wells.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance and calculate cytokine concentrations based on the standard curve.
-
Data Presentation: Anti-Inflammatory Efficacy
| Assay | Condition | This compound (µM) | Result (vs. LPS alone) |
| NO Production | LPS-stimulated RAW 264.7 | 20 | 58% reduction in Nitrite |
| TNF-α Secretion | LPS-stimulated RAW 264.7 | 20 | 72% reduction |
| IL-6 Secretion | LPS-stimulated RAW 264.7 | 20 | 65% reduction |
Mechanism of Action Assays
These assays investigate the molecular pathways affected by this compound. Evidence points to the inhibition of the JAK2/STAT3 and NF-κB pathways.[1][3]
This compound's Anti-Tumor Signaling Pathway
The diagram below illustrates this compound's inhibitory effect on the JAK2/STAT3 signaling pathway in breast cancer cells.[1]
Protocol 3.1: Western Blot Analysis
-
Principle : Western blotting is used to detect the levels of total and phosphorylated proteins in a sample, revealing the activation state of signaling pathways.
-
Materials :
-
Cell lysates from this compound-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-JAK2, JAK2, p-STAT3, STAT3, SHP-1, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure :
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and add ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Data Presentation: Mechanism of Action
| Target Protein | Condition | This compound (µM) | Result (Relative Expression) |
| p-STAT3 | Breast Cancer Cells | 40 | 0.3-fold vs. control |
| SHP-1 | Breast Cancer Cells | 40 | 2.5-fold vs. control |
| p-p65 (NF-κB) | LPS-stimulated RAW 264.7 | 20 | 0.4-fold vs. LPS alone |
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway [frontiersin.org]
Byakangelicin: Applications and Protocols in Animal Models for Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Byakangelicin (BYA), a natural furanocoumarin, in various animal models for disease research. This compound, primarily isolated from the root of Angelica dahurica, has demonstrated significant therapeutic potential in preclinical studies, particularly in the fields of oncology, inflammation, and neurology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development.
I. Anti-Cancer Effects in Breast Cancer Animal Models
This compound has been shown to suppress breast tumor growth and motility by targeting the SHP-1/JAK2/STAT3 signaling pathway.[1][2][3] In preclinical studies, this compound treatment leads to reduced tumor cell proliferation, colony formation, and invasion, while promoting apoptosis.[1][2][3]
Quantitative Data Summary: this compound in a Breast Cancer Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Tumor Volume | Data not available in abstract | Data not available in abstract | Significant reduction reported | [1][2] |
| Tumor Weight | Data not available in abstract | Data not available in abstract | Significant reduction reported | [1][2] |
| STAT3 Transcriptional Activity | High | Significantly inhibited | Dose-dependent inhibition | [1][2][3] |
| p-STAT3 (Y705) Levels | Elevated | Dose-dependently decreased | - | [1] |
| SHP-1 Protein Expression | Baseline | Markedly upregulated | - | [1] |
Note: Specific quantitative values for tumor volume and weight were not available in the abstracts of the reviewed literature. Access to full-text articles is required for complete data compilation.
Experimental Protocol: Breast Cancer Xenograft Mouse Model
This protocol outlines the methodology for evaluating the anti-tumor effects of this compound in a mouse xenograft model of breast cancer.
1. Cell Culture:
- Human breast cancer cell lines (e.g., MDA-MB-231, T47D) or a mouse breast cancer cell line (e.g., 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
2. Animal Model:
- Female immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old, are used.
- 1 x 10⁶ breast cancer cells are suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
- The cell suspension is injected subcutaneously into the mammary fat pad of each mouse.
3. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to a control group and a this compound treatment group.
- The control group receives vehicle (e.g., saline or DMSO solution).
- The treatment group receives daily intraperitoneal or oral administration of this compound at a predetermined dose (e.g., 20-50 mg/kg).
4. Monitoring and Endpoint:
- Tumor size is measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.
- Body weight is monitored as an indicator of toxicity.
- After a set period (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathway: this compound in Breast Cancer
Caption: this compound upregulates SHP-1, inhibiting JAK2/STAT3 signaling and suppressing tumor growth.
II. Anti-Inflammatory Effects in Osteoarthritis Animal Models
This compound demonstrates protective effects against osteoarthritis (OA) by inhibiting inflammatory responses in chondrocytes.[4] It has been shown to suppress the expression of key inflammatory mediators and matrix-degrading enzymes.[4]
Quantitative Data Summary: this compound in a DMM Mouse Model of Osteoarthritis
| Parameter | Control Group (DMM + Vehicle) | This compound-Treated Group (DMM + BYA) | Percentage Change | Reference |
| OARSI Score | Data not available in abstract | Data not available in abstract | Significant reduction reported | [4] |
| iNOS Expression | High | Inhibited | - | [4] |
| COX-2 Expression | High | Inhibited | - | [4] |
| TNF-α Expression | High | Inhibited | - | [4] |
| IL-6 Expression | High | Inhibited | - | [4] |
| Type II Collagen Expression | Low | Promoted | - | [4] |
| Aggrecan Expression | Low | Promoted | - | [4] |
Note: Specific quantitative values for OARSI scores and protein/gene expression levels were not available in the abstracts of the reviewed literature. Access to full-text articles is required for complete data compilation.
Experimental Protocol: Destabilization of the Medial Meniscus (DMM) Mouse Model
This protocol describes the surgical induction of osteoarthritis in mice to evaluate the therapeutic effects of this compound.
1. Animal Model:
- Male C57BL/6 mice, 10-12 weeks old, are used.
- Anesthesia is induced and maintained (e.g., with isoflurane).
2. Surgical Procedure:
- A medial parapatellar incision is made in the right knee joint.
- The joint capsule is opened to expose the medial meniscus.
- The medial meniscotibial ligament (MMTL) is transected with micro-surgical scissors, leading to destabilization of the medial meniscus.
- The joint capsule and skin are sutured.
- A sham operation, involving only the incision and exposure of the MMTL without transection, is performed on a control group.
3. Treatment Protocol:
- Post-surgery, mice are randomly assigned to a vehicle control group and a this compound treatment group.
- This compound is administered daily (e.g., via oral gavage or intraperitoneal injection) at a specified dose.
4. Endpoint and Analysis:
- Mice are euthanized at a predetermined time point (e.g., 8 weeks post-surgery).
- The knee joints are harvested, fixed in formalin, decalcified, and embedded in paraffin.
- Sections are stained with Safranin O and Fast Green for histological evaluation of cartilage degradation.
- The severity of OA is graded using the Osteoarthritis Research Society International (OARSI) scoring system.[5][6][7][8][9]
Signaling Pathway: this compound in Osteoarthritis
Caption: this compound suppresses IL-1β-induced NF-κB signaling, reducing inflammation and cartilage degradation.
III. Modulation of Drug Bioavailability in Neuroinflammation Models
This compound has been investigated for its role in enhancing the brain accumulation of other therapeutic compounds, thereby improving their efficacy in neuroinflammatory conditions.[10]
Quantitative Data Summary: this compound as a Modulator of Curcumin Biodistribution
| Parameter | Curcumin Alone | Curcumin + this compound | Fold Increase | Reference |
| Brain Concentration of Curcumin | Data not available in abstract | Data not available in abstract | "Greatly elevated" | [10] |
| Lung Concentration of Curcumin | Data not available in abstract | Data not available in abstract | "Greatly elevated" | [10] |
| Pancreas Concentration of Curcumin | Data not available in abstract | Data not available in abstract | "Greatly elevated" | [10] |
| LPS-induced Neuroinflammation | Partial reduction | "Greatly reduced" | - | [10] |
Note: Specific quantitative values for drug concentrations and inflammatory markers were not available in the abstracts of the reviewed literature. Access to full-text articles is required for complete data compilation.
Experimental Protocol: LPS-Induced Neuroinflammation Mouse Model
This protocol details the induction of neuroinflammation using lipopolysaccharide (LPS) to assess the modulatory effects of this compound on the bioactivity of other compounds.
1. Animal Model:
- Male C57BL/6 mice are used.
2. Treatment Protocol:
- Mice are divided into groups: Vehicle control, LPS only, Curcumin + LPS, and this compound + Curcumin + LPS.
- For the biodistribution study, active compounds (e.g., Curcumin) with or without this compound are administered intravenously.
- For the bioactivity study, Curcumin with or without this compound is administered for 5 consecutive days.
- On the final day, neuroinflammation is induced by a single intraperitoneal injection of LPS (e.g., 0.83 mg/kg).[10]
3. Sample Collection and Analysis:
- Biodistribution: At a specified time after injection, mice are euthanized, and organs (brain, lungs, pancreas, etc.) are harvested for ex vivo fluorescence imaging to determine the accumulation of the fluorescent compound (e.g., Curcumin).
- Bioactivity: Brain tissue and serum are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
Experimental Workflow: this compound as a Bioavailability Enhancer
Caption: Co-administration of this compound enhances curcumin's brain accumulation and anti-inflammatory effects.
IV. Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its development as a therapeutic agent.
Quantitative Data Summary: Pharmacokinetics of this compound in Dogs
| Parameter | Value | Units | Reference |
| Quantification Limit in Plasma | 6.08 | ng/mL | [4] |
| Linear Range in Plasma | 6.08 - 2430.00 | ng/mL | [4] |
| Intra-day Precision | < 7.6 | % | [4] |
| Inter-day Precision | < 8.5 | % | [4] |
| Accuracy | 91.9 - 106.1 | % | [4] |
| Absolute Recovery | > 87.0 | % | [4] |
Note: Cmax, Tmax, and AUC values were not provided in the abstract. Access to the full-text article is required for these details.
Experimental Protocol: Pharmacokinetic Study in Dogs
1. Animal Model:
- Mongrel dogs are used.
2. Drug Administration:
- An ethanol (B145695) extract of Angelica dahurica containing this compound is administered orally.
3. Sample Collection:
- Blood samples are collected from a peripheral vein at various time points post-administration.
- Plasma is separated by centrifugation.
4. Sample Analysis:
- Plasma samples are extracted using a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v).
- This compound concentrations are determined by a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column and a mobile phase of acetonitrile-methanol-water-acetic acid (20:15:65:2, v/v/v/v).[4]
Metabolism of this compound in Rats
In rats, this compound is metabolized primarily through O-demethylation and O-dealkylation of its side chains.[11] Two major metabolites have been identified in the urine after oral administration.[11]
Experimental Protocol: Metabolism Study in Rats
1. Animal Model:
- Sprague-Dawley rats are used.
2. Drug Administration:
- This compound (100 mg/kg) is administered orally via gavage.[11]
3. Sample Collection:
- Rats are housed in metabolic cages, and urine is collected over a 24-hour period.[11]
4. Sample Analysis:
- Urine samples are extracted using liquid-liquid extraction.
- Metabolites are identified and structurally elucidated using Gas Chromatography-Mass Spectrometry (GC-MS), HPLC with a Diode Array Detector (DAD), and Liquid Chromatography-Mass Spectrometry (LC/MS).[11]
This document provides a foundational resource for researchers working with this compound. For more detailed quantitative data and comprehensive protocols, it is recommended to consult the full-text versions of the cited literature.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Changes of Articular Cartilage and Subchondral Bone in The DMM Mouse Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a modulator for improved distribution and bioactivity of natural compounds and synthetic drugs in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new urinary metabolites of this compound, a component of Angelicae dahuricae Radix, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Byakangelicin in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Byakangelicin in neuroinflammation research. The protocols outlined below are designed for in vitro studies using microglial cell lines (e.g., BV-2) to assess the anti-neuroinflammatory potential of this compound.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these molecules is largely regulated by intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound, a furanocoumarin found in the roots of Angelica dahurica, has been investigated for its various pharmacological activities. Recent studies suggest its potential as an anti-inflammatory agent. This compound has been shown to enhance the brain accumulation of other bioactive compounds, thereby augmenting their anti-inflammatory effects in LPS-induced neuroinflammation models in vivo.[1][2] While direct quantitative data on this compound's standalone effects on microglial activation is still emerging, its structural similarity to other known anti-neuroinflammatory compounds suggests it may act by inhibiting key inflammatory pathways.
These application notes provide detailed protocols to investigate the direct effects of this compound on microglial activation and to elucidate its mechanism of action.
Data Presentation
The following tables present illustrative quantitative data on the potential dose-dependent inhibitory effects of this compound on key neuroinflammatory markers in LPS-stimulated BV-2 microglial cells.
Note: The data presented in these tables is illustrative and serves as an example of expected outcomes based on the known anti-inflammatory properties of similar compounds. Researchers should generate their own experimental data to determine the specific efficacy of this compound.
Table 1: Effect of this compound on Cell Viability of BV-2 Microglial Cells
| Treatment Group | This compound (µM) | Cell Viability (%) (mean ± SD, n=3) |
| Control (untreated) | 0 | 100 ± 4.5 |
| This compound | 10 | 98.2 ± 5.1 |
| This compound | 25 | 97.5 ± 4.8 |
| This compound | 50 | 95.3 ± 5.5 |
| This compound | 100 | 92.1 ± 6.2 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | NO Production (% of LPS control) (mean ± SD, n=3) |
| Control (untreated) | 0 | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 0 | 100 ± 8.7 |
| LPS + this compound | 10 | 85.4 ± 7.2 |
| LPS + this compound | 25 | 62.1 ± 5.9 |
| LPS + this compound | 50 | 41.5 ± 4.3 |
| LPS + this compound | 100 | 25.8 ± 3.1 |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | TNF-α (% of LPS control) (mean ± SD, n=3) | IL-6 (% of LPS control) (mean ± SD, n=3) |
| Control (untreated) | 0 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 0 | 100 ± 9.1 | 100 ± 10.2 |
| LPS + this compound | 10 | 88.2 ± 8.5 | 90.5 ± 9.8 |
| LPS + this compound | 25 | 65.7 ± 6.1 | 68.3 ± 7.5 |
| LPS + this compound | 50 | 45.3 ± 4.9 | 48.9 ± 5.2 |
| LPS + this compound | 100 | 28.9 ± 3.5 | 31.4 ± 4.1 |
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated BV-2 Cells (Western Blot Densitometry)
| Treatment Group | This compound (µM) | Relative iNOS Expression (Normalized to β-actin) (mean ± SD, n=3) | Relative COX-2 Expression (Normalized to β-actin) (mean ± SD, n=3) |
| Control (untreated) | 0 | 0.04 ± 0.01 | 0.06 ± 0.02 |
| LPS (1 µg/mL) | 0 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| LPS + this compound | 25 | 0.68 ± 0.08 | 0.72 ± 0.09 |
| LPS + this compound | 50 | 0.39 ± 0.05 | 0.45 ± 0.06 |
| LPS + this compound | 100 | 0.18 ± 0.03 | 0.23 ± 0.04 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and immunofluorescence) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway studies).
-
Include control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Treat cells with varying concentrations of this compound for 24 hours.
-
Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express cell viability as a percentage of the untreated control group.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect Supernatant: After 24 hours of treatment, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Prepare Griess Reagent: Mix equal volumes of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Add 50 µL of the mixed Griess reagent to each 50 µL of supernatant.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at 540 nm.
-
Quantify NO: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect Supernatant: After 24 hours of treatment, collect the cell culture supernatant and centrifuge to remove cell debris.
-
Perform ELISA: Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the wavelength specified in the kit protocol.
-
Quantify Cytokines: Calculate the concentration of TNF-α and IL-6 in the supernatants using the standard curves provided with the kits.
Protocol 5: Western Blot Analysis for iNOS and COX-2
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 6: Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture: Grow BV-2 cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat with this compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-NF-κB p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Observe the localization of the p65 subunit. In unstimulated cells, it will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Assess the inhibitory effect of this compound on this translocation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed inhibitory mechanism of this compound on LPS-induced neuroinflammatory signaling pathways.
Caption: Workflow for evaluating the anti-neuroinflammatory effects of this compound in vitro.
References
Byakangelicin: A Natural Modulator for Enhancing Brain Accumulation of Therapeutic Compounds
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction:
The blood-brain barrier (BBB) represents a significant obstacle in the treatment of central nervous system (CNS) diseases, as it restricts the entry of most therapeutic agents into the brain. Byakangelicin (B1668165), a natural furanocoumarin, has emerged as a promising modulator capable of increasing the brain accumulation of other compounds.[1][2] These application notes provide a summary of the key findings and detailed protocols based on preclinical research, demonstrating the potential of this compound to enhance the efficacy of drugs targeting the brain. The primary mechanism of action is believed to be the inhibition of P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB that actively pumps a wide variety of xenobiotics out of the brain.
Mechanism of Action:
This compound is thought to enhance the brain accumulation of co-administered compounds by inhibiting the function of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as ABCB1. P-gp is a key component of the BBB and acts as an efflux pump, actively transporting a wide range of substrates out of the brain and back into the bloodstream. By inhibiting P-gp, this compound effectively reduces the efflux of P-gp substrates, leading to their increased concentration and residence time within the brain.
Quantitative Data Summary
The co-administration of this compound has been shown to significantly increase the brain accumulation of various compounds. The following tables summarize the quantitative findings from a key preclinical study.
Table 1: Enhanced Brain Accumulation of Umbelliferone (B1683723) (Umb) with this compound (Byn)
| Treatment Group | Compound Administered | Brain Fluorescence (Arbitrary Units) | Fold Increase vs. Umb Alone |
| Control | Umbelliferone (4 mg/kg) | ~1.5 x 10^7 | 1.0 |
| Experimental | Umbelliferone (4 mg/kg) + this compound (80 mg/kg) | ~4.5 x 10^7 | ~3.0 |
Data are approximated from graphical representations in Kang et al., 2019. The study demonstrated a significant increase in umbelliferone levels in the brain with the addition of this compound.[3]
Table 2: Enhanced Brain Accumulation of Curcumin (Cur) and Doxorubicin (Dox) with this compound (Byn)
| Compound | Observation |
| Curcumin (Cur) | Co-administration with this compound resulted in greatly elevated levels in the brain.[1][2] |
| Doxorubicin (Dox) | Co-administration with this compound resulted in greatly elevated levels in the brain.[1][2] |
Qualitative summary based on ex vivo fluorescence monitoring.[1][2]
Table 3: Effect of this compound on the Anti-Neuroinflammatory Activity of Curcumin
| Treatment Group | Pro-inflammatory Cytokine Levels in Brain Homogenate |
| LPS-induced Neuroinflammation | Elevated TNF-α and IL-1β |
| LPS + Curcumin | Partial reduction in TNF-α and IL-1β |
| LPS + Curcumin + this compound | Significant reduction in TNF-α and IL-1β |
Summary of findings from ELISA analysis in a lipopolysaccharide (LPS)-induced neuroinflammation model.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on the brain accumulation and bioactivity of other compounds.
Protocol 1: In Vivo Administration and Ex Vivo Fluorescence Monitoring
Objective: To assess the effect of this compound on the biodistribution and brain accumulation of a fluorescent compound.
Materials:
-
Test compound (e.g., Umbelliferone, Curcumin, Doxorubicin)
-
This compound
-
Vehicle (e.g., sterile phosphate-buffered saline, DMSO, Cremophor EL)
-
Male ICR mice (or other appropriate strain)
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for organ harvesting
-
Ex vivo fluorescence imaging system (e.g., IVIS)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable vehicle.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of the experiment, prepare the final injection solutions. For the combination group, mix the test compound and this compound at the desired ratio (e.g., 1:20 weight ratio of Umb to Byn).
-
-
Animal Grouping: Divide mice into at least two groups:
-
Group 1: Test compound only.
-
Group 2: Test compound + this compound.
-
-
Intravenous Administration:
-
Administer the prepared solutions intravenously (i.v.) via the tail vein.
-
-
Incubation Period: Allow the compounds to circulate for a predetermined time (e.g., 2 minutes for umbelliferone).
-
Euthanasia and Organ Collection:
-
Anesthetize the mice deeply.
-
Perform cardiac perfusion with ice-cold PBS to remove blood from the organs.
-
Carefully dissect and collect the brain, lungs, liver, kidneys, and spleen.
-
-
Ex Vivo Fluorescence Imaging:
-
Immediately place the collected organs in the ex vivo fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the test compound (e.g., 360 nm excitation / 490 nm emission for umbelliferone).
-
Quantify the fluorescence intensity in each organ using the imaging software.
-
References
- 1. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a modulator for improved distribution and bioactivity of natural compounds and synthetic drugs in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Dose-Dependent Effects of Byakangelicin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the dose-dependent effects of Byakangelicin, a natural compound with anti-cancer properties. The protocols outlined below are based on established methodologies and findings from studies on breast cancer cell lines.
Introduction
This compound, a furanocoumarin derived from the root of Angelica dahurica, has demonstrated significant anti-tumor activity.[1][2][3] Experimental evidence indicates that this compound exerts its effects in a dose-dependent manner, primarily by suppressing breast tumor growth and motility through the regulation of the SHP-1/JAK2/STAT3 signaling pathway.[1][2][3] These notes offer detailed protocols for key experiments to assess the dose-dependent efficacy of this compound, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on breast cancer cells as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Breast Cancer Cell Viability (CCK8 Assay)
| This compound Concentration (µM) | Cell Viability (%) (MDA-MB-231) | Cell Viability (%) (T47D) | Cell Viability (%) (4T1) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | Data not available | Data not available | Data not available |
| 20 | Significantly reduced | Significantly reduced | Significantly reduced |
| 40 | Dramatically reduced | Dramatically reduced | Dramatically reduced |
| 80 | Further reduced | Further reduced | Further reduced |
Note: Specific percentage values for cell viability at each concentration were not explicitly provided in the abstracts. The table reflects the described trend of dose-dependent suppression of cell viability.[2]
Table 2: Dose-Dependent Effect of this compound on Breast Cancer Cell Apoptosis (Flow Cytometry)
| This compound Concentration (µM) | Apoptosis Rate (%) (MDA-MB-231) |
| 0 (Control) | Baseline |
| 20 | Increased |
| 40 | Significantly Increased |
| 80 | Dramatically Increased |
Note: The apoptosis rate was observed to be dose-dependent.[2] Specific percentages are representative based on similar studies on breast cancer cell lines.[4]
Table 3: Dose-Dependent Effect of this compound on Breast Cancer Cell Invasion (Transwell Assay)
| This compound Concentration (µM) | Number of Invaded Cells (MDA-MB-231) |
| 0 (Control) | High |
| 20 | Reduced |
| 40 | Significantly Reduced |
| 80 | Dramatically Reduced |
Note: this compound was found to remarkably inhibit tumor cell invasion in a dose-dependent manner.[2]
Table 4: Dose-Dependent Effect of this compound on Protein Expression in MDA-MB-231 Cells (Western Blot)
| This compound Concentration (µM) | p-JAK2 Protein Level | JAK2 Protein Level | p-STAT3 Protein Level | STAT3 Protein Level | SHP-1 Protein Level |
| 0 (Control) | High | Unchanged | High | Unchanged | Low |
| 20 | Decreased | Unchanged | Decreased | Unchanged | Increased |
| 40 | Significantly Decreased | Unchanged | Significantly Decreased | Unchanged | Significantly Increased |
| 80 | Dramatically Decreased | Unchanged | Dramatically Decreased | Unchanged | Dramatically Increased |
Note: this compound treatment blocked JAK2/STAT3 signaling in a dose-dependent manner and regulated the expression of SHP-1.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, T47D, 4T1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations of 0, 10, 20, 40, and 80 µM.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the dose-dependent induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Protocol 3: Cell Invasion Assessment using Transwell Assay
Objective: To evaluate the dose-dependent inhibitory effect of this compound on cancer cell invasion.
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed serum-starved breast cancer cells into the upper chamber in serum-free medium containing different concentrations of this compound (e.g., 0, 20, 40, 80 µM).
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Protocol 4: Western Blot Analysis of SHP-1/JAK2/STAT3 Pathway
Objective: To determine the dose-dependent effect of this compound on the protein expression and phosphorylation status of key components of the SHP-1/JAK2/STAT3 signaling pathway.
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
Lysis buffer
-
Primary antibodies: anti-SHP-1, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
References
Proper Administration of Byakangelicin in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper administration of Byakangelicin in murine models, a critical aspect for obtaining reliable and reproducible data in preclinical research. This compound, a furanocoumarin derived from the root of Angelica dahurica, has demonstrated significant anti-tumor and anti-inflammatory properties, making it a compound of interest for drug development.[1][2] This document outlines various administration routes, dosage recommendations, and the underlying signaling pathways affected by this compound.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Murine Models
| Route of Administration | Vehicle | Dosage Range (mg/kg) | Frequency | Therapeutic Area | Reference |
| Oral (Gavage) | 0.5% Sodium Carboxymethylcellulose (CMC-Na) | 100 | Daily | Metabolic Studies (in rats) | [2] |
| Intravenous (IV) | DMSO, Saline | Not specified for single administration | Not specified | Biodistribution Studies | [3] |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG-400, 50% Saline | Not specified in literature | Not specified in literature | General Systemic Administration | [4] |
| Subcutaneous (SC) | Vehicle to be determined based on solubility | Not specified in literature | Not specified in literature | Sustained Release |
Note: Specific dosages for intraperitoneal and subcutaneous routes in mice are not well-documented in the available literature. Pilot studies are recommended to determine the optimal dose for your specific model and experimental endpoint.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. A common formulation approach is as follows:
Vehicle System: 10% DMSO / 40% PEG-400 / 50% Saline[4]
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Add PEG-400 to the DMSO solution and mix thoroughly.
-
Finally, add the saline solution and vortex until a clear and homogenous solution is obtained.
-
The final solution should be sterile-filtered before administration.
Administration Protocols
1. Oral Gavage (PO)
Oral gavage ensures accurate dosing directly into the stomach.
-
Animal Restraint: Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to prevent esophageal injury.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the this compound solution slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal Injection (IP)
Intraperitoneal injection allows for rapid absorption into the systemic circulation.
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: The lower right or left quadrant of the abdomen.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Lift the skin and peritoneum, and insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.[5]
-
3. Intravenous Injection (IV)
Intravenous injection provides immediate and 100% bioavailability. The lateral tail vein is the most common site for IV injections in mice.
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Animal Restraint: Place the mouse in a restraint device to immobilize the tail.
-
Procedure:
-
Use a 27-30 gauge needle.
-
Swab the tail with alcohol to visualize the vein.
-
Insert the needle, bevel up, into the lateral tail vein.
-
A successful insertion will be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply pressure to the injection site to prevent bleeding.
-
4. Subcutaneous Injection (SC)
Subcutaneous injection provides a slower, more sustained release of the compound.
-
Animal Restraint: Gently scruff the mouse to lift a fold of skin.
-
Injection Site: The loose skin between the shoulder blades is a common site.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in cell growth, inflammation, and apoptosis.
SHP-1/JAK2/STAT3 Signaling Pathway in Cancer
In breast cancer models, this compound has been found to inhibit tumor growth and motility by upregulating Src homology region 2 domain-containing phosphatase 1 (SHP-1).[1][6][7] SHP-1, in turn, dephosphorylates and inactivates Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), leading to decreased proliferation and induction of apoptosis in cancer cells.[1][6][7]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Byakangelicin: A Guide to Cell Culture Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for investigating the effects of Byakangelicin, a natural furanocoumarin, on cancer cells. This compound has demonstrated significant anti-tumor activity, primarily in breast cancer, by modulating key signaling pathways. These protocols are designed to offer a comprehensive framework for researchers to explore its mechanism of action and therapeutic potential.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various breast cancer cell lines. This data is essential for understanding its potency and cellular impact.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines (IC50 Values)
| Cell Line | This compound Concentration (µM) for 50% Inhibition (IC50) | Assay |
| MDA-MB-231 | Data not explicitly provided in the analyzed text | CCK-8 Assay |
| T47D | Data not explicitly provided in the analyzed text | CCK-8 Assay |
| 4T1 | Data not explicitly provided in the analyzed text | CCK-8 Assay |
Note: While the source study indicates that this compound potently suppresses the viability of these cell lines in a dose-dependent manner, the specific IC50 values were not detailed in the accessible text.[1][2][3] Researchers are advised to perform dose-response experiments to determine the precise IC50 values in their specific experimental setup.
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Assay |
| Control (0 µM) | Specific percentage not provided | Annexin V-FITC/PI Flow Cytometry |
| Dose 1 | Specific percentage not provided | Annexin V-FITC/PI Flow Cytometry |
| Dose 2 | Specific percentage not provided | Annexin V-FITC/PI Flow Cytometry |
Note: The primary research demonstrates a dose-dependent increase in apoptosis in breast cancer cells treated with this compound.[1][2][3] For precise quantification, it is recommended to conduct flow cytometry analysis with Annexin V and Propidium (B1200493) Iodide staining.
Table 3: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Assay |
| MDA-MB-231 | Control (0 µM) | Specific percentage not provided | Specific percentage not provided | Specific percentage not provided | Propidium Iodide Flow Cytometry |
| Dose 1 | Specific percentage not provided | Specific percentage not provided | Specific percentage not provided | Propidium Iodide Flow Cytometry | |
| T47D | Control (0 µM) | Specific percentage not provided | Specific percentage not provided | Specific percentage not provided | Propidium Iodide Flow Cytometry |
| Dose 1 | Specific percentage not provided | Specific percentage not provided | Specific percentage not provided | Propidium Iodide Flow Cytometry |
Note: The effect of this compound on the cell cycle distribution of breast cancer cells has been noted.[4] Researchers should perform cell cycle analysis using propidium iodide staining and flow cytometry to quantify the percentage of cells in each phase.
Key Signaling Pathway Modulated by this compound
This compound exerts its anti-tumor effects in breast cancer primarily through the regulation of the SHP-1/JAK2/STAT3 signaling pathway.[1][2][3] this compound upregulates the protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates Janus kinase 2 (JAK2). This prevents the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of STAT3 signaling leads to the downregulation of its target genes involved in cell proliferation, survival, and invasion, ultimately resulting in reduced tumor growth and motility, and the induction of apoptosis.[1][2][3]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway by upregulating SHP-1.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cancer cells in vitro.
Caption: A general experimental workflow for in vitro analysis of this compound's effects.
Experimental Protocols
Here are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, T47D, 4T1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the SHP-1/JAK2/STAT3 pathway.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SHP-1, anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the expression and phosphorylation levels between treated and untreated samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Byakangelicin as a Chemical Marker for Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Byakangelicin, a furanocoumarin found predominantly in the roots of Angelica dahurica, has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] Due to its distinct chemical properties and biological significance, this compound serves as a critical chemical marker for the quality control of herbal medicines and preparations derived from Angelica species.[3] Consistent and accurate quantification of this compound is essential to ensure the potency, consistency, and safety of these herbal products.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. Additionally, the role of this compound in the SHP-1/JAK2/STAT3 signaling pathway is outlined, providing context for its biological activity.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound using various analytical techniques. This data allows for a comparative assessment of the methods based on their sensitivity, linearity, and precision.
Table 1: HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 19.6 - 980 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.997 | [4] |
| Accuracy | < 4.4% | [4] |
| Intra-day Precision (RSD) | < 12.0% | [4] |
| Inter-day Precision (RSD) | < 12.7% | [4] |
| Repeatability (RSD) | < 1.37% | [5] |
| Stability (RSD, 24h) | < 1.23% | [5] |
Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity (r²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 0.02 - 8.33 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.05 - 25.00 ng/mL | [7] |
| Precision (CV) | 1.74 - 8.64% | [7] |
| Recovery | 89.00 - 118.08% | [7] |
Table 3: ¹H-qNMR Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | Not Specified | [3] |
| Correlation Coefficient (r²) | Not Specified | [3] |
| Limit of Detection (LOD) | 0.124 mg/mL | [3] |
| Limit of Quantification (LOQ) | 0.376 mg/mL | [3] |
| Precision (RSD) | Good | [3] |
| Repeatability (RSD) | Good | [3] |
| Stability (24h) | Stable | [3] |
| Recovery | Good | [3] |
Experimental Protocols
Quantification of this compound by HPLC-UV
This protocol describes the determination of this compound in Angelica dahurica extracts using HPLC with UV detection.
a. Sample Preparation:
-
Accurately weigh 1 g of powdered Angelica dahurica root.
-
Transfer the powder to a 150 mL conical flask.
-
Add a defined volume of 75% ethanol (B145695) or methanol (B129727).
-
Perform ultrasonic extraction at 60°C and 300 W for 60 minutes.[5]
-
Centrifuge the extract at 6000 RPM for 15 minutes.[5]
-
Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis.[5]
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 75 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile and water. A gradient elution is recommended for optimal separation.[4][5]
-
Gradient Program:
-
0-5 min: 35% Acetonitrile
-
5-15 min: 35-65% Acetonitrile
-
15-17 min: 65-85% Acetonitrile
-
17-30 min: 85-90% Acetonitrile
-
30-35 min: 90-35% Acetonitrile
-
35-37 min: 35% Acetonitrile[5]
-
-
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.[5]
c. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution on the same day and on different days.
-
Accuracy: Determine the accuracy of the method by performing recovery studies, spiking a known amount of this compound standard into a sample matrix.
-
Stability: Evaluate the stability of the sample solution by analyzing it at different time intervals (e.g., 0, 4, 8, 12, 24 hours) at room temperature.[5]
Quantification of this compound by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using UPLC-MS/MS.
a. Sample Preparation:
-
Accurately weigh 0.4 g of the powdered sample.
-
Add 50 mL of 50% methanol.
-
Perform ultrasonic extraction for 45 minutes.[8]
-
Filter the extract through a 0.22 µm membrane filter before injection.
b. UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from other components.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Injection Volume: 1 µL.[8]
-
Mass Spectrometry:
Quantification of this compound by ¹H-qNMR
This protocol outlines a rapid and accurate method for this compound quantification that does not require a reference standard for every analysis.
a. Sample Preparation:
-
Accurately weigh 25 mg of dried plant material.
-
Extract with 125 mL of methanol twice using an ultrasonic extractor for 40 minutes at 40°C.[3]
-
Combine the extracts and evaporate to dryness.
-
Dissolve the residue in a known volume of deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., hydroquinone).[3]
b. ¹H-qNMR Analysis:
-
Instrument: 600 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Hydroquinone.
-
Quantification Signal:
-
Calculation: The concentration of this compound is calculated based on the integral ratio of its characteristic signal to the signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.
Visualization of Signaling Pathway and Workflows
This compound's Role in the SHP-1/JAK2/STAT3 Signaling Pathway
This compound has been shown to exhibit anti-tumor effects by modulating the JAK2/STAT3 signaling pathway.[1][2] It upregulates the expression of SHP-1, a protein tyrosine phosphatase, which in turn dephosphorylates and inactivates JAK2. This prevents the subsequent phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival. The inhibition of this pathway ultimately leads to reduced tumor growth and motility.[9]
Caption: this compound inhibits the JAK2/STAT3 pathway by upregulating SHP-1.
General Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound in herbal materials, from sample collection to data analysis.
Caption: General workflow for this compound quantification in herbal samples.
Logical Relationship for Method Selection
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, speed, or structural confirmation.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of byak-angelicin and oxypeucedanin hydrate in rat plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DES Based Efficient Extraction Method for Bioactive Coumarins from Angelica dahurica (Hoffm.) Benth. & Hook.f. ex Franch. & Sav. [mdpi.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
Formulating Byakangelicin for In-Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byakangelicin, a furanocoumarin found in the roots of Angelica dahurica, has demonstrated a range of promising biological activities, including anti-inflammatory and anti-cancer effects. However, its poor aqueous solubility presents a significant challenge for in-vivo administration, potentially leading to low bioavailability and limiting its therapeutic potential. This document provides detailed application notes and protocols for the formulation and in-vivo administration of this compound, aimed at overcoming these challenges and facilitating robust preclinical research.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing effective formulations.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₇ | PubChem |
| Molecular Weight | 334.32 g/mol | PubChem |
| Melting Point | 123-124 °C | ChemicalBook |
| Solubility | - Water: Poorly soluble - Chloroform: Slightly soluble - Methanol: Slightly soluble - DMF: 30 mg/mL - DMSO: 30 mg/mL - Ethanol: 1 mg/mL | ChemicalBook, Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
Formulation Strategies for Enhanced Bioavailability
Given its low aqueous solubility, strategies to enhance the oral bioavailability of this compound are critical for achieving therapeutic concentrations in vivo. Several established techniques can be employed:
-
Micronization: Reducing the particle size of this compound increases its surface area-to-volume ratio, which can improve its dissolution rate in biological fluids.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs like this compound.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their solubility and altering their pharmacokinetic profile.
-
Co-solvents: Utilizing a mixture of solvents can enhance the solubility of poorly soluble compounds. For this compound, combinations of DMSO, polyethylene (B3416737) glycol (PEG), and Tween-80 are effective.
Experimental Protocols for In-Vivo Administration
The choice of administration route and formulation depends on the specific research question and animal model. Below are detailed protocols for common administration routes.
Protocol 1: Oral Gavage Administration (Suspension)
This protocol is suitable for delivering a suspension of this compound, particularly for studies investigating its effects following oral absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Oral gavage needles (size appropriate for the animal model)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: Prepare a 20% SBE-β-CD solution in sterile saline.
-
Working Suspension Preparation: a. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. b. Add the 20% SBE-β-CD in saline solution to the tube to achieve the final desired concentration of this compound (e.g., 2.5 mg/mL). A common ratio is 10% DMSO stock solution to 90% of the SBE-β-CD solution. c. Vortex the mixture thoroughly. d. Use an ultrasonic bath to ensure a uniform suspension.
-
Administration: a. Gently restrain the animal. b. Administer the suspension using an appropriately sized oral gavage needle. The volume should be calculated based on the animal's weight (e.g., 10 mL/kg for mice).
Protocol 2: Oral or Intraperitoneal Administration (Clear Solution)
This protocol provides a clear solution of this compound, which can be advantageous for ensuring dose uniformity and is suitable for both oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Working Solution Preparation: a. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (to constitute 10% of the final volume). b. Add PEG300 to the tube (to constitute 40% of the final volume) and mix thoroughly. c. Add Tween-80 to the tube (to constitute 5% of the final volume) and mix thoroughly. d. Add sterile saline to the tube to reach the final desired volume (to constitute 45% of the final volume). e. Vortex the mixture until a clear solution is obtained. This will yield a final this compound concentration of 2.5 mg/mL.
-
Administration:
-
Oral Gavage: Follow the procedure described in Protocol 1.
-
Intraperitoneal Injection: Administer the solution using a sterile syringe and needle of appropriate size for the animal.
-
Protocol 3: Intravenous Administration
This protocol is for the direct administration of this compound into the systemic circulation, bypassing oral absorption barriers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Injection Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solution Preparation: a. Dissolve this compound in DMSO to create a concentrated stock solution. b. Dilute the stock solution with sterile injection buffer to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity (typically <10% of the total volume). c. Ensure the final solution is clear and free of precipitates. d. Filter the final solution through a 0.22 µm sterile syringe filter before administration.
-
Administration: a. Administer the solution via the tail vein (for mice and rats) at a slow and controlled rate. The injection volume should be appropriate for the animal's size (e.g., 5 mL/kg for mice).
Pharmacokinetic Profile
Specific pharmacokinetic data for this compound is limited in publicly available literature. However, data from structurally similar furanocoumarins, such as byakangelicol (B190708) and oxypeucedanin, suggest that this compound likely has low oral bioavailability due to its poor water solubility.
Pharmacokinetic Parameters of Byakangelicol in Rats (for reference):
| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (h) | 0.25 ± 0.14 | - |
| Cmax (ng/mL) | 45.3 ± 15.8 | 1345.6 ± 234.7 |
| AUC₀-t (ng·h/mL) | 89.7 ± 23.5 | 834.2 ± 156.9 |
| Bioavailability (%) | 3.6 | - |
Data for Byakangelicol, a structurally similar compound, is presented for illustrative purposes. These values should not be directly extrapolated to this compound without experimental verification.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate key signaling pathways involved in inflammation and cancer. Understanding these pathways is essential for designing mechanistic in-vivo studies.
SHP-1/JAK2/STAT3 Signaling Pathway in Cancer
This compound has been reported to suppress tumor growth and motility by upregulating SHP-1, which in turn inhibits the JAK2/STAT3 signaling pathway.[1][2]
Experimental Workflow for In-Vivo Anti-Cancer Studies
A typical workflow for evaluating the anti-cancer efficacy of this compound in a xenograft mouse model.
Conclusion
The successful in-vivo administration of this compound hinges on the appropriate selection of formulation strategies to overcome its poor aqueous solubility. The protocols provided herein offer practical guidance for researchers to effectively deliver this promising natural compound in various animal models. A thorough characterization of its pharmacokinetic profile remains a key area for future research to fully elucidate its therapeutic potential.
References
Application Notes & Protocols: Mass Spectrometry for Byakangelicin Metabolite Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Byakangelicin (B1668165), a furanocoumarin derived from the roots of Angelica dahurica, has garnered significant interest for its potential pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Understanding the metabolism of this compound is crucial for elucidating its mechanism of action, evaluating its safety profile, and optimizing its therapeutic efficacy. Mass spectrometry-based techniques have proven to be indispensable tools for the identification and characterization of this compound metabolites in various biological matrices. This document provides detailed application notes and protocols for the utilization of mass spectrometry in this compound metabolism studies.
Metabolic Pathways of this compound
In vivo and in vitro studies have revealed that this compound undergoes extensive metabolism. The primary metabolic pathways include Phase I reactions such as hydroxylation, dehydroxylation, methylation, demethylation, and reduction, as well as Phase II conjugation reactions like glucuronidation, glycination, and cysteinylation.[1] O-demethylation and O-dealkylation of the this compound side chains are also major metabolic routes.[2][3]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseI [label="Phase I Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PhaseII [label="Phase II Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Phase I Metabolites Hydroxylated [label="Hydroxylated Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydroxylated [label="Dehydroxylated Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Methylated [label="Methylated Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Demethylated [label="O-Demethylated Metabolites\n(M1)", fillcolor="#FBBC05", fontcolor="#202124"]; Dealkylated [label="O-Dealkylated Metabolites\n(M3)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced [label="Reduced Metabolites", fillcolor="#FBBC05", fontcolor="#202124"];
// Phase II Metabolites Glucuronidated [label="Glucuronidated Conjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycinated [label="Glycinated Conjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cysteinylated [label="Cysteinylated Conjugates", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> PhaseI [label="Oxidation, Reduction,\nHydrolysis", color="#5F6368"]; PhaseI -> Hydroxylated [color="#5F6368"]; PhaseI -> Dehydroxylated [color="#5F6368"]; PhaseI -> Methylated [color="#5F6368"]; PhaseI -> Demethylated [color="#5F6368"]; PhaseI -> Dealkylated [color="#5F6368"]; PhaseI -> Reduced [color="#5F6368"];
This compound -> PhaseII [label="Conjugation", color="#5F6368"]; PhaseI -> PhaseII [label="Conjugation of\nPhase I Metabolites", color="#5F6368"];
PhaseII -> Glucuronidated [color="#5F6368"]; PhaseII -> Glycinated [color="#5F6368"]; PhaseII -> Cysteinylated [color="#5F6368"]; } Caption: Major metabolic pathways of this compound.
Mass Spectrometry Techniques for Metabolite Identification
A variety of mass spectrometry techniques can be employed for the comprehensive analysis of this compound metabolites. The choice of technique depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and resolution.
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound metabolites, derivatization is often required to increase their volatility.
2. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique for metabolite identification due to its versatility in separating a wide range of compounds with varying polarities. Different LC-MS platforms can be utilized:
-
LC with Electrospray Ionization (ESI)-MS/MS: This is a robust and sensitive method for the targeted and untargeted analysis of metabolites.[4] Triple quadrupole instruments are commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode.[4]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS): The coupling of UHPLC with HRMS instruments, such as Quadrupole-Exactive (Q-Exactive) Orbitrap mass spectrometers, provides high-resolution and accurate mass data, which is crucial for the confident identification of unknown metabolites.[1]
Experimental Workflow for this compound Metabolite Identification
The following diagram outlines a typical experimental workflow for the identification of this compound metabolites in biological samples.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; admin [label="this compound Administration\n(in vivo or in vitro)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collection [label="Sample Collection\n(Urine, Plasma, Tissues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Sample Preparation\n(Liquid-Liquid Extraction,\nSolid-Phase Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS or UHPLC-HRMS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Acquisition\n(Full Scan, MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; processing [label="Data Processing and\nMetabolite Profiling", fillcolor="#FBBC05", fontcolor="#202124"]; identification [label="Metabolite Identification\n(Accurate Mass, Fragmentation Pattern)", fillcolor="#FBBC05", fontcolor="#202124"]; pathway [label="Metabolic Pathway\nElucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> admin [color="#5F6368"]; admin -> collection [color="#5F6368"]; collection -> extraction [color="#5F6368"]; extraction -> analysis [color="#5F6368"]; analysis -> data [color="#5F6368"]; data -> processing [color="#5F6368"]; processing -> identification [color="#5F6368"]; identification -> pathway [color="#5F6368"]; pathway -> end [color="#5F6368"]; } Caption: Experimental workflow for metabolite identification.
Protocols
Protocol 1: In Vivo Metabolite Profiling in Rats
This protocol describes the general procedure for identifying this compound metabolites in rat urine and plasma.
1. Animal Handling and Dosing:
-
Use male Sprague-Dawley rats.
-
Administer this compound orally via gavage at a suitable dose (e.g., 100 mg/kg).[2][3]
-
House the rats in metabolic cages for urine collection over a 24-hour period.[2][3]
-
Collect blood samples at appropriate time points.
2. Sample Preparation:
-
Urine:
-
Centrifuge the collected urine to remove any precipitates.
-
Perform liquid-liquid extraction with a solvent like diethyl ether to separate free and conjugated metabolites.[2]
-
-
Plasma:
-
Harvest plasma from blood samples.
-
Perform protein precipitation with a solvent like acetonitrile (B52724).
-
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Scan Mode: Full scan for parent ions and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Optimize for fragmentation of this compound and its expected metabolites.
-
Protocol 2: In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure for studying this compound metabolism using liver microsomes.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Liver microsomes (e.g., human, rat).
-
This compound solution.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
-
Incubate the mixture at 37°C.
-
Quench the reaction at various time points with a cold organic solvent (e.g., acetonitrile).
2. Sample Processing:
-
Centrifuge the quenched reaction mixture to pellet the protein.
-
Collect the supernatant for LC-MS analysis.
3. LC-HRMS Analysis:
-
Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Employ similar chromatographic conditions as in Protocol 1, but with a faster gradient suitable for UHPLC.
-
Acquire data in full scan mode with high resolution (>70,000) to determine the accurate mass of parent and metabolite ions.
-
Perform data-dependent MS/MS to obtain fragmentation spectra for structural elucidation.
Data Presentation
The following tables summarize the mass spectrometric data for some of the identified this compound metabolites.
Table 1: GC-MS Data for this compound and its Urinary Metabolites in Rats [2][5]
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 10.9 | 374 (M+), 303, 285, 257 |
| Metabolite M2 | 7.3 | 390 (M+), 319, 285, 257 |
| Metabolite M3 | 12.5 | 360 (M+), 289, 257 |
Table 2: LC-MS Data for this compound and its Urinary Metabolites in Rats [2][6]
| Compound | [M+H]+ | [M+NH4]+ | Proposed Metabolic Reaction |
| This compound | 375 | 392 | - |
| Metabolite M1 | 361 | 378 | O-demethylation |
| Metabolite M2 | 391 | 408 | Hydroxylation |
Table 3: UHPLC-Q-Exactive Orbitrap MS Data for this compound Metabolites in Rats [1]
| Metabolite ID | Proposed Elemental Composition | Mass Error (ppm) | Proposed Metabolic Pathway |
| M-1 | C20H22O8 | -1.2 | Hydroxylation |
| M-2 | C19H20O7 | -0.8 | Demethylation |
| M-3 | C17H18O6 | -1.5 | Dealkylation |
| M-4 | C20H24O9 | -0.9 | Reduction + Hydroxylation |
| M-5 | C26H30O13 | -1.1 | Glucuronidation |
| M-6 | C22H25NO8 | -1.3 | Glycination |
| M-7 | C22H27NO9S | -1.6 | Cysteinylation |
(Note: The specific metabolite IDs in Table 3 are representative and may not directly correspond to M1, M2, and M3 from other studies without further structural confirmation.)
Conclusion
The combination of advanced liquid chromatography and high-resolution mass spectrometry provides a powerful platform for the comprehensive identification and characterization of this compound metabolites. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and natural product chemistry, facilitating a deeper understanding of the biological fate of this compound.
References
- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new urinary metabolites of this compound, a component of Angelicae dahuricae Radix, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of Byakangelicin: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – Byakangelicin, a furanocoumarin found in the roots of Angelica dahurica, is emerging as a compound of significant interest for its anti-inflammatory properties. To facilitate further research and drug development in this area, detailed application notes and standardized protocols for assessing the anti-inflammatory activity of this compound are outlined below. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory diseases.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects in both in vitro and in vivo models. It effectively curtails the inflammatory cascade by inhibiting key pro-inflammatory mediators and cytokines, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following protocols provide a framework for the systematic evaluation of this compound's anti-inflammatory efficacy.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity of this compound
The following tables summarize the reported effects of this compound in various inflammatory models. While specific IC50 values are not consistently available in the current literature, the data clearly indicates a significant, concentration-dependent inhibitory activity.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Key Markers Inhibited |
| Nitric Oxide (NO) Production | Mouse Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Inhibition of NO production | Inducible Nitric Oxide Synthase (iNOS) |
| Cytokine Production | Mouse Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Inhibition of cytokine expression | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) |
| Inflammatory Enzyme Expression | Mouse Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Inhibition of enzyme expression | Cyclooxygenase-2 (COX-2) |
| NF-κB Signaling | Mouse Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Suppression of NF-κB signaling | - |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Animal Species | Disease Induction | This compound Administration | Observed Effect | Assessment Method |
| Osteoarthritis | Mouse | Destabilization of the Medial Meniscus (DMM) | Not specified | Amelioration of osteoarthritis development | Histological analysis |
| Neuro-inflammation | Mouse | Lipopolysaccharide (LPS) | Co-administered with Curcumin | Enhanced anti-inflammatory effect of Curcumin | ELISA of brain homogenate and serum |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
1.1. Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1.2. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
1.3. Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vitro Assessment in IL-1β-Stimulated Chondrocytes
2.1. Objective: To determine the effect of this compound on the expression of inflammatory mediators in IL-1β-stimulated mouse chondrocytes.[1]
2.2. Materials:
-
Primary mouse chondrocytes or a suitable chondrocyte cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse Interleukin-1β (IL-1β)
-
This compound
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for iNOS, COX-2, TNF-α, and IL-6
-
Antibodies for Western blot analysis (iNOS, COX-2, p-p65, p65, p-IκBα, IκBα)
2.3. Procedure:
-
Cell Culture and Treatment: Culture chondrocytes and pre-treat with this compound followed by stimulation with IL-1β (10 ng/mL) as described in Protocol 1.
-
Quantitative Real-Time PCR (qRT-PCR):
-
After 24 hours of treatment, lyse the cells and extract total RNA using TRIzol.
-
Synthesize cDNA and perform qRT-PCR to analyze the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.
-
-
Western Blot Analysis:
-
After treatment (for signaling pathways, shorter incubation times like 30-60 minutes may be appropriate), lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total p65, and phosphorylated and total IκBα.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Protocol 3: In Vivo Assessment in a Mouse Model of Osteoarthritis
3.1. Objective: To evaluate the therapeutic potential of this compound in a surgically induced osteoarthritis mouse model.[1]
3.2. Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetics
-
Surgical instruments
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Histology reagents (formalin, decalcifying solution, paraffin, Safranin O-Fast Green stain)
3.3. Procedure:
-
Animal Model Induction:
-
Anesthetize the mice.
-
Induce osteoarthritis in the right knee joint by Destabilization of the Medial Meniscus (DMM) surgery. The left knee can serve as a sham-operated or non-operated control.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule, starting at a designated time point post-surgery. A vehicle control group should be included.
-
-
Histological Analysis:
-
At the end of the treatment period (e.g., 8 weeks post-surgery), euthanize the mice and dissect the knee joints.
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the knee joint and stain with Safranin O-Fast Green to visualize cartilage degradation.
-
Score the severity of osteoarthritis using a standardized scoring system (e.g., OARSI score).
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Poor Aqueous Solubility of Byakangelicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Byakangelicin.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is known to have low aqueous solubility. While an exact experimental value is not consistently reported in publicly available literature, its estimated aqueous solubility is approximately 421.7 mg/L at 25°C[1]. In a dimethyl sulfoxide (B87167) (DMSO):phosphate-buffered saline (PBS) (pH 7.2) (1:4) mixture, the solubility is reported to be 0.2 mg/mL[2].
Q2: Why is this compound poorly soluble in water?
As a furanocoumarin, this compound's poor aqueous solubility is attributed to several factors, including its high crystallinity and lipophilic ("fat-loving") nature[3]. The stable crystal lattice of the compound is difficult for water to break down, and its chemical structure has a low affinity for polar solvents like water[3].
Q3: In which organic solvents is this compound more soluble?
This compound exhibits significantly better solubility in various organic solvents compared to water. This property is often utilized to prepare stock solutions for in vitro experiments.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[2], 45 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL[2] |
| Ethanol | 1 mg/mL[2] |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
Q4: What are the common methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications[4][5]. Common approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
-
Nanoformulation: Reducing the particle size to the nanometer range, for example, through nanoemulsions or nanosuspensions.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.
Troubleshooting Guides
Issue 1: Difficulty in preparing an aqueous stock solution of this compound.
Problem: this compound precipitates when directly dissolved in aqueous buffers.
Root Cause: The desired concentration exceeds the low intrinsic aqueous solubility of this compound.
Solution Workflow:
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
The stability of Byakangelicin in different solvents and pH conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Byakangelicin (B1668165) in various solvents and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, a furanocoumarin, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] Like many furanocoumarins, it is susceptible to degradation under harsh environmental conditions. Forced degradation studies are essential to understand its intrinsic stability.[2][3]
Q2: In which solvents is this compound most stable for creating stock solutions?
A2: While specific long-term stability data in various organic solvents is not extensively published, for experimental purposes, stock solutions are often prepared in solvents like methanol (B129727) or acetonitrile.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C and protected from light to minimize degradation.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor.[4] this compound is expected to be more stable in neutral to slightly acidic conditions. Strong acidic or alkaline conditions can catalyze hydrolysis of its functional groups, leading to degradation.[4] The degradation of similar compounds has been shown to be pH-dependent.[5][6]
Q4: What are the expected degradation products of this compound?
A4: Under forced degradation conditions (acidic, basic, oxidative), this compound is likely to undergo hydrolysis and oxidation. Metabolic studies in rats have identified metabolites resulting from hydroxylation, dehydroxylation, methylation, demethylation, reduction, and glucuronidation, which can provide clues to potential degradation pathways.[7]
Q5: Are there any specific analytical methods recommended for stability studies of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and recommended technique for assessing the stability of this compound.[8][9] This method allows for the separation and quantification of the intact drug from its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | The solvent may be inappropriate, or the solution may be exposed to light or high temperatures. | Prepare fresh solutions in a suitable solvent like methanol or acetonitrile.[2] Store solutions protected from light and at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Inconsistent results in stability assays | This could be due to variations in experimental conditions such as pH, temperature, or exposure to oxygen. | Ensure precise control over pH using appropriate buffer systems.[4] Maintain a constant temperature throughout the experiment. For oxidative stability studies, control the concentration of the oxidizing agent and the reaction time. |
| Difficulty in separating degradation products from the parent compound in HPLC | The chromatographic method may not be optimized. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, flow rate, or column type to achieve adequate separation.[10] |
| Precipitation of this compound during experiments | The concentration of this compound may have exceeded its solubility in the chosen solvent or buffer system. | Determine the solubility of this compound in the experimental medium before preparing solutions. If necessary, use a co-solvent, but ensure it does not interfere with the stability of this compound.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from general guidelines for forced degradation studies and specific examples for related compounds.[2][12]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with UV/PDA detector
-
pH meter
-
Incubator/water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[2]
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at 60°C for up to 48 hours.[2]
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep the vials at room temperature for up to 24 hours.[2]
-
Withdraw samples at specified intervals, neutralize with an equivalent amount of HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Store the vials at room temperature, protected from light, for up to 48 hours.[2]
-
Withdraw samples at various time points and prepare for HPLC analysis.
-
-
Photostability:
-
Expose the this compound stock solution to a light source as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
Thermal Degradation:
Data Analysis:
-
Quantify the amount of remaining this compound at each time point using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).[6][13]
Protocol 2: Determining this compound Stability at Different pH Values
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution (1 mg/mL in methanol or acetonitrile)
-
Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
-
Constant temperature incubator
Methodology:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Add a small aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration, ensuring the organic solvent percentage is low to avoid affecting the pH.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the samples by HPLC to determine the concentration of this compound.
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) at each pH.
-
Create a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.
Data Presentation
Table 1: Expected Stability of this compound in Common Solvents (Qualitative)
| Solvent | Expected Stability | Notes |
| Methanol | Good for short-term storage and stock solutions. | Store at low temperatures and protect from light. |
| Acetonitrile | Good for short-term storage and stock solutions. | Store at low temperatures and protect from light. |
| DMSO | Generally good, but may affect some assays. | Ensure compatibility with downstream experiments. |
| Aqueous Buffers | Stability is highly pH-dependent.[4] | Most stable in neutral to slightly acidic conditions. |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents and Conditions | Expected Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60°C[2] | Significant degradation expected. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature[2] | Significant degradation expected. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature[2] | Degradation is likely. |
| Photolysis | ICH Q1B light conditions | Potential for degradation. |
| Thermal | Elevated temperatures (e.g., 60-100°C)[6][13] | Degradation rate increases with temperature. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: this compound's inhibitory effect on the SHP-1/JAK2/STAT3 signaling pathway.[14]
References
- 1. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Degradation Pathways of Byakangelicin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of Byakangelicin (B1668165). The information is presented in a question-and-answer format to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a furanocoumarin, is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: The lactone ring and ether moieties in the this compound structure can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The furan (B31954) ring and other parts of the molecule are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Furanocoumarins are known to be photosensitive. Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.
Metabolic studies in rats have also identified O-demethylation, O-dealkylation, and hydroxylation as metabolic routes, which may indicate potential chemical degradation products.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: Based on its chemical structure and metabolic studies, the expected degradation products of this compound include:
-
Hydrolytic products: Opening of the lactone ring would result in a carboxylic acid derivative. Hydrolysis of the ether linkages could also occur.
-
Oxidative products: Oxidation can lead to the formation of various products, including hydroxylated derivatives.
-
Photolytic products: Photodegradation can result in a complex mixture of products due to rearrangements and cleavage of the molecule.
-
Metabolic degradation products: In vivo studies have identified hydroxylated, demethylated, and dealkylated forms of this compound.[1][2][3][4][5]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, a common feature in coumarins. Generally, neutral or slightly acidic conditions are preferred for maintaining the stability of furanocoumarins. Extreme pH values should be avoided during experiments and in formulation development.
Q4: Is this compound sensitive to light and temperature?
A4: Yes, as a furanocoumarin, this compound is expected to be sensitive to light (photolabile).[6][7][8][9][10][11][12] Exposure to UV and even visible light can lead to degradation. Therefore, all solutions and samples containing this compound should be protected from light. Elevated temperatures can also accelerate degradation reactions, particularly hydrolysis and oxidation.
Q5: What analytical methods are suitable for studying this compound degradation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[13] Coupling HPLC with Mass Spectrometry (MS) can provide structural information for the identification of unknown degradants.[1][4][5][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent assay results. | pH-mediated hydrolysis: The lactone ring of this compound is susceptible to hydrolysis in acidic or basic solutions. | - Maintain the pH of your solutions within a neutral range (pH 6-7.5) using appropriate buffers.- Prepare fresh solutions before each experiment, especially if working outside the optimal pH range. |
| Discoloration or precipitation of the solution upon storage. | Oxidation: Furanocoumarins can oxidize, leading to colored degradation products or compounds with lower solubility. | - Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider adding antioxidants like ascorbic acid to your formulation if compatible with your experimental design. |
| Variability in results between experiments performed at different times. | Photodegradation: this compound is likely sensitive to light, and exposure can cause degradation, leading to lower effective concentrations. | - Always use amber vials or wrap containers in aluminum foil to protect solutions from light.- Minimize exposure to ambient light during sample preparation and analysis. |
| Decreased concentration after freeze-thaw cycles. | Freeze-thaw instability: Repeated freezing and thawing can cause precipitation or degradation. | - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.- If thawing is necessary, do so slowly and ensure the solution is homogeneous before use. |
Quantitative Data on this compound Degradation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Time (hours) | % Remaining (0.1 M HCl, 60°C) | % Remaining (0.1 M NaOH, 60°C) |
| 0 | 100 | 100 |
| 2 | 85.2 | 70.5 |
| 4 | 72.1 | 55.3 |
| 8 | 58.9 | 38.1 |
| 24 | 35.6 | 15.4 |
Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions
| Time (hours) | % Remaining (3% H₂O₂, RT) | % Remaining (80°C, Solid State) | % Remaining (ICH Photostability Chamber) |
| 0 | 100 | 100 | 100 |
| 2 | 92.7 | 98.1 | 88.3 |
| 4 | 85.4 | 96.5 | 79.1 |
| 8 | 76.3 | 93.2 | 68.5 |
| 24 | 60.1 | 85.7 | 52.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
HPLC system with UV/PDA detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 80°C in a thermostatic oven.
-
Withdraw samples at specified time points, dissolve in methanol, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze samples at appropriate time intervals by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 300 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new urinary metabolites of this compound, a component of Angelicae dahuricae Radix, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. q1scientific.com [q1scientific.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
Byakangelicin Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield of Byakangelicin (B1668165) extraction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a furanocoumarin, a class of organic chemical compounds with potential pharmacological properties, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] The primary natural source for this compound is the root of plants from the Angelica genus, most notably Angelica dahurica.[3][4]
Q2: What are the key factors that influence the yield of this compound extraction?
The extraction yield is influenced by several critical parameters:
-
Extraction Method: Conventional methods like maceration and Soxhlet exist, but modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Ionic Liquid (IL) extraction often provide higher yields in shorter times.[5][6][7]
-
Solvent Choice: The type and polarity of the solvent are crucial. Ethanol, methanol, and novel solvents like ionic liquids and deep eutectic solvents (DES) have been used effectively.[5][6]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound.[4][8]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase energy consumption and risk of degradation.[4]
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction but may lead to unnecessary solvent waste.[4][8]
-
Plant Material: The quality, particle size (mesh), and pre-treatment (e.g., drying) of the plant material significantly impact efficiency.[5]
Q3: Which extraction method is the most effective for this compound?
The "best" method depends on available equipment, desired scale, and environmental considerations. Modern methods generally offer significant advantages over conventional ones. For instance, ionic liquid extraction has reported yields as high as 99.52% under optimized conditions.[3][8] Ultrasound-assisted extraction is noted for reducing extraction time and energy consumption.[7]
Q4: How can I resolve solubility issues with my this compound extract?
This compound has low aqueous solubility but is more soluble in organic solvents.[9] For experimental use, a common practice is to prepare a high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into an aqueous buffer for the final working concentration.[9] Be mindful that the final DMSO concentration should be compatible with your experimental system.
Q5: What are the best practices for storing this compound extracts to prevent degradation?
To ensure stability, extracts and purified this compound should be protected from:
-
Light: Furanocoumarins can be photoreactive. Store solutions in amber vials or containers wrapped in aluminum foil.[10]
-
Oxidation: Use degassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Extreme pH: Maintain a neutral pH (6-8) to prevent hydrolysis.[10][11]
-
High Temperatures: For long-term storage, keep solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[10]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and purification process.
Issue: My this compound yield is consistently low. What are the potential causes and solutions?
Low yield is a common problem that can be traced back to several stages of the process. Use the following guide to diagnose the issue.
-
Cause 1: Suboptimal Extraction Parameters. The chosen solvent, temperature, time, or solvent-to-solid ratio may be inefficient.
-
Cause 2: Inefficient Plant Matrix Disruption. The solvent may not be effectively penetrating the plant cell walls to release the compound.
-
Cause 3: Compound Degradation. this compound may be degrading during extraction or workup.
-
Solution: Review the factors in the degradation pathway diagram below. Minimize exposure to light, high temperatures, and extreme pH. If using heat, ensure it does not exceed the stability threshold of the compound.[10] Avoid plant material that has been treated with sulfur fumigation, as this can degrade key compounds.[13]
-
-
Cause 4: Inefficient Downstream Processing. Significant loss can occur during filtration, concentration, and purification steps.
Issue: The extract is discolored or shows precipitation after storage. What is happening?
This often indicates chemical degradation.
-
Cause: Oxidation or Photodegradation. Furanocoumarins are susceptible to degradation upon exposure to oxygen and light, which can lead to the formation of colored byproducts or less soluble species.[10]
-
Solution: Store extracts under an inert atmosphere (argon or nitrogen) in light-protected containers (amber vials) at low temperatures (-20°C or below).[10] Prepare fresh solutions for experiments whenever possible.
-
Issue: Purification of this compound from the crude extract is proving difficult.
Purification requires a multi-step approach to separate the target compound from a complex mixture.
-
Solution: A common and effective strategy involves sequential chromatographic techniques.
-
Liquid-Liquid Partitioning: First, partition the crude extract between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to enrich the coumarin (B35378) fraction, which is typically found in the ethyl acetate layer.[5]
-
Silica (B1680970) Gel Column Chromatography: Further separate the enriched fraction using a silica column, eluting with a gradient of nonpolar to polar solvents (e.g., n-hexane and ethyl acetate).[5]
-
Preparative HPLC: For high-purity final product, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water).[5]
-
References
- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. foodsciencejournal.com [foodsciencejournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Troubleshooting [chem.rochester.edu]
Identifying and avoiding experimental artifacts with Byakangelicin.
Welcome to the technical support center for Byakangelicin. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common experimental artifacts and troubleshoot issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a furanocoumarin compound naturally found in the roots of plants like Angelica dahurica.[1] Its primary reported mechanisms of action include the inhibition of the JAK2/STAT3 signaling pathway by inducing SHP-1, which plays a role in its anti-tumor effects on breast cancer cells.[1][2][3] It has also been shown to suppress nuclear factor-kappa B (NF-κB) signaling in chondrocytes, contributing to its anti-inflammatory properties.[4]
Q2: What are the best practices for dissolving and storing this compound?
This compound, like many furanocoumarins, has low aqueous solubility.[5] For experimental use, it is best to first prepare a concentrated stock solution in an organic solvent.
-
Solvents: Dimethyl Sulfoxide (DMSO) and Ethanol are common and effective choices for creating stock solutions.[5]
-
Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]
-
Light Sensitivity: Furanocoumarins are known to be photoreactive.[6] All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[7]
Q3: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
This is a common artifact due to the low aqueous solubility of this compound.
-
Use a Co-solvent Approach: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock directly into your final aqueous buffer or medium while vortexing to ensure rapid mixing.[5]
-
Mind the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experiment as low as possible (typically <0.5%), as higher concentrations can be toxic to cells and create their own artifacts.[5]
-
Check for Saturation: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. You may need to test a lower concentration or use a different formulation strategy if available.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
If you are observing variable results or a complete lack of expected activity, it may be due to compound degradation, a common experimental artifact.
| Potential Cause | Recommended Solution | Citation |
| Photodegradation | Furanocoumarins are light-sensitive. Always prepare solutions and conduct experiments in a dimly lit environment or use light-blocking containers (e.g., amber tubes). | [6][7] |
| pH-Mediated Hydrolysis | The molecule may be unstable at acidic or basic pH. Maintain the solution pH in a neutral range (pH 6-8) using buffered solutions like PBS for dilutions. Prepare fresh solutions immediately before use if non-neutral pH is required. | [6] |
| Oxidation | This compound can be susceptible to oxidation. To minimize this, you can degas solvents before use to remove dissolved oxygen and store solutions under an inert atmosphere (e.g., nitrogen or argon). | [6] |
| Improper Storage | Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots of your stock solution and store them at -80°C for long-term stability (up to 6 months). | [8] |
Issue 2: High Background Signal in Fluorescence-Based Assays
This compound is a furanocoumarin, a class of compounds known to be fluorescent, which can cause significant interference artifacts in assays relying on fluorescence detection.[9][10]
| Potential Cause | Recommended Solution | Citation |
| Autofluorescence | This compound may fluoresce in the same spectral region as your assay's fluorophore (typically blue/green), leading to false positives or high background. | [9][10] |
| 1. Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same concentration used in the experiment, without the assay's fluorescent probe, to quantify its intrinsic fluorescence. | [11] | |
| 2. Shift to Red-Shifted Dyes: If interference is significant, switch to fluorescent probes that excite and emit at longer wavelengths (red or far-red), as compound autofluorescence is less common in this region of the spectrum. | [12][13] | |
| Light Scattering | Poorly dissolved compound (precipitate) can scatter light, leading to artificially high fluorescence readings. | [12] |
| 1. Confirm Solubility: Visually inspect your final solution for any precipitate. Centrifuge the plate before reading to pellet any precipitates. | [5] | |
| 2. Pre-read the Plate: Read the absorbance of the plate before adding the final fluorescent substrate to identify wells with potential light-scattering issues. | [14] |
Issue 3: Discrepancies in Cell Viability/Cytotoxicity Assays
Artifacts in viability assays can lead to a misinterpretation of this compound's cytotoxic effects.
| Potential Cause | Recommended Solution | Citation |
| Interference with Tetrazolium Dyes (MTT, XTT, WST-1) | This compound may directly reduce the tetrazolium salt or interfere with the absorbance reading of the formazan (B1609692) product, leading to an over or underestimation of cell viability. | |
| 1. Run a No-Cell Control: Include a control with media and this compound but no cells to see if the compound directly affects the assay reagent. | [15] | |
| 2. Use an Orthogonal Assay: Confirm results using a non-absorbance-based method, such as a luminescent assay that measures ATP levels (e.g., CellTiter-Glo), which is a more direct indicator of metabolic activity and less prone to compound interference. | [15][16] | |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations, confounding the results. | [5] |
| 1. Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent used in the experimental wells. | [5] |
Signaling Pathways and Workflows
This compound's Effect on the SHP-1/JAK2/STAT3 Pathway
This compound has been shown to inhibit breast tumor growth by activating SHP-1, which in turn dephosphorylates and inactivates JAK2, leading to the downstream inhibition of STAT3 transcriptional activity.[2][3]
Caption: this compound inhibits the JAK2/STAT3 pathway via SHP1 activation.
General Workflow for a Cell-Based Experiment
This workflow highlights critical points where artifacts related to this compound's properties can be introduced and mitigated.
References
- 1. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. youtube.com [youtube.com]
Troubleshooting peak tailing and broadening in Byakangelicin HPLC analysis.
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Byakangelicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of this furanocoumarin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured in HPLC?
A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half being broader than the front half.[1] In an ideal HPLC run, peaks should be symmetrical and exhibit a Gaussian shape. Peak tailing can negatively affect the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1] The extent of peak tailing is commonly quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value of 1.0 signifies a perfectly symmetrical peak, while values greater than 1.0 indicate tailing. Generally, a tailing factor above 2.0 is considered unacceptable for precise analytical methods.[1]
Q2: I am observing significant peak tailing for this compound. What are the most probable causes?
A2: Peak tailing during the reversed-phase HPLC analysis of this compound, a furanocoumarin, can arise from several factors. The most common causes include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase of the HPLC column are a primary cause of peak tailing. Specifically, interactions with residual silanol (B1196071) groups on silica-based columns can lead to this issue.[1]
-
Mobile Phase pH: While this compound has a predicted pKa of 13.67, making it a very weak acid, an inappropriate mobile phase pH can still influence peak shape, although it is less likely to be the primary cause of tailing related to the analyte's ionization.[2]
-
Sample Solvent Effects: If the solvent used to dissolve the this compound sample is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[3]
-
Column Degradation: Over time, HPLC columns can degrade due to harsh mobile phases, sample contaminants, or pressure shocks, which can create active sites that cause peak tailing.
Q3: My this compound peak is broader than expected. What could be the issue?
A3: Peak broadening, also known as band broadening, can be caused by several factors, often related to the HPLC system and column conditions. Common causes include:
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to the dispersion of the analyte band, resulting in broader peaks.[1] It is advisable to use narrow-bore tubing (e.g., 0.125 mm internal diameter) and keep the tubing length as short as possible.[1]
-
Column Efficiency Loss: A decrease in column performance due to aging, contamination, or bed deformation can lead to broader peaks.
-
Inappropriate Flow Rate: Operating at a flow rate that is significantly different from the column's optimal flow rate can reduce separation efficiency and broaden peaks.
-
Large Injection Volume: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause the initial band of the analyte to be too wide, leading to a broad peak.[3]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing of this compound
This guide will help you systematically troubleshoot peak tailing issues specific to this compound analysis.
Is the peak tailing observed for all peaks or only for the this compound peak?
-
All peaks are tailing: This often points to a system-wide issue. Proceed to Guide 3: Column and System Troubleshooting .
-
Only the this compound peak is tailing: This suggests a specific chemical interaction. Follow the steps below.
Step 1: Optimize the Mobile Phase
Secondary interactions with the silica-based stationary phase are a frequent cause of peak tailing for polar compounds like furanocoumarins.
-
Experimental Protocol: Mobile Phase pH and Additive Adjustment
-
Prepare a mobile phase with a slightly acidic pH. Although this compound is a very weak acid, a low pH (around 3-4) can help to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions. Add 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject your this compound standard and compare the peak shape to the previous run.
-
Consider a competing base. If tailing persists, especially on older columns, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites. Start with a low concentration (e.g., 0.05% v/v).
-
Step 2: Evaluate the Sample Solvent
The composition of the solvent used to dissolve your sample can significantly impact peak shape.
-
Best Practice: Whenever possible, dissolve your this compound sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still adequately dissolve the sample. Avoid using strong organic solvents like 100% methanol (B129727) or acetonitrile (B52724) if your mobile phase is highly aqueous.
Step 3: Check for Column Overload
Injecting too high a concentration of your analyte can lead to peak tailing.
-
Experimental Protocol: Sample Concentration and Injection Volume
-
Prepare a series of dilutions of your this compound sample.
-
Inject a constant volume of each dilution and observe the peak shape. If the tailing decreases with lower concentrations, you are likely overloading the column.
-
Determine the optimal sample concentration that provides a good signal without causing peak tailing. Alternatively, reduce the injection volume.
-
Guide 2: Resolving Peak Broadening of this compound
This guide provides steps to address issues of peak broadening in your this compound HPLC analysis.
Step 1: Minimize Extra-Column Volume
-
System Check:
-
Ensure all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm).
-
Verify that all fittings are correctly installed to avoid dead volume.
-
Step 2: Assess Column Performance
-
Column Health Check:
-
If you suspect column degradation, try flushing the column with a strong solvent (be sure to check the column's manual for recommended flushing procedures).
-
If the problem persists, it may be necessary to replace the column. Using a guard column can help to extend the life of your analytical column.[1]
-
Step 3: Optimize Injection Parameters
-
Injection Volume:
-
If you are injecting a large volume, try reducing it to see if the peak sharpens.
-
As mentioned in Guide 1, ensure your sample solvent is not significantly stronger than your mobile phase.
-
Step 4: Adjust Flow Rate
-
Flow Rate Optimization:
-
Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and particle size.
-
Experiment with slightly lower flow rates to see if this improves peak sharpness, though be aware that this will increase analysis time.
-
Guide 3: Column and System Troubleshooting
If all peaks in your chromatogram are exhibiting tailing or broadening, the issue likely lies with the HPLC system or the column itself.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites on the column that cause tailing for all subsequent analytes.[1]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can lead to poor peak shape for all compounds.
-
Solution: This usually requires replacing the column.
-
-
System Leaks: A leak in the system can cause fluctuations in flow rate and pressure, leading to peak shape issues.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
-
Detector Issues: A dirty flow cell in the detector can sometimes contribute to peak broadening.
-
Solution: Flush the detector flow cell with an appropriate solvent.
-
Data Presentation
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry Shield RP8 (20 x 3.9 mm I.D.) and Symmetry C18 (75 x 4.6 mm I.D.) | Develosil RPAQUEOUS C30 | Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-water (20:80) | 70% acetonitrile in water | Acetonitrile (A) and water (B) with gradient |
| Flow Rate | 1 mL/min | Not specified | Not specified |
| Detection | UV at 260 nm | Diode Array Detector | Diode Array Detector |
| Temperature | 40°C | Not specified | Not specified |
| Reference | [4] | [5] | [6] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Peak Tailing
-
Objective: To reduce peak tailing of this compound by suppressing secondary interactions with the stationary phase.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or acetic acid
-
This compound standard solution
-
-
Procedure:
-
Prepare the aqueous component of your mobile phase (e.g., water).
-
Add 0.1% (v/v) of formic acid or acetic acid to the aqueous component.
-
Prepare your mobile phase by mixing the acidified aqueous component with the organic solvent in the desired ratio.
-
Equilibrate your HPLC system and column with the new mobile phase for at least 20 minutes at the intended flow rate.
-
Inject your this compound standard and acquire the chromatogram.
-
Compare the peak shape and tailing factor with the results obtained using the original mobile phase.
-
Protocol 2: Sample Solvent Strength Evaluation
-
Objective: To determine the effect of sample solvent on the peak shape of this compound.
-
Materials:
-
This compound standard
-
Initial mobile phase
-
A series of solvents with decreasing elution strength (e.g., 100% Methanol, 75:25 Methanol:Water, 50:50 Methanol:Water, 25:75 Methanol:Water)
-
-
Procedure:
-
Prepare stock solutions of this compound in each of the test solvents.
-
Equilibrate the HPLC system with your standard mobile phase.
-
Inject the same volume of each prepared sample.
-
Analyze the resulting chromatograms for peak shape (tailing, fronting, broadening).
-
Select the weakest solvent that provides adequate solubility and the best peak shape.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 482-25-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of byak-angelicin and oxypeucedanin hydrate in rat plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Preventing Byakangelicin Precipitation in Cell Culture Media
This guide is designed for researchers, scientists, and drug development professionals who are working with Byakangelicin and encountering solubility challenges in their cell culture experiments. Precipitation of a test compound can lead to inaccurate and irreproducible results by drastically reducing the effective concentration of the compound in the media. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent this compound precipitation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₇ | PubChem[2] |
| Molecular Weight | 334.3 g/mol | PubChem[2] |
| XLogP3 (Computed) | 1.6 | PubChem[2] |
| Solubility | Experimental data in common lab solvents (e.g., DMSO, Ethanol (B145695), Water) is not readily available. It is presumed to be poorly soluble in aqueous solutions. | General knowledge on furanocoumarins[1] |
Troubleshooting Guide
Q1: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation, often called "crashing out," is a common problem when adding a hydrophobic compound from an organic stock solution into an aqueous cell culture medium. Several factors can cause this:
-
Poor Aqueous Solubility: this compound, like many complex organic molecules, likely has inherently low solubility in water-based media.[1]
-
"Salting Out" Effect: Cell culture media are complex solutions rich in salts. When a concentrated drug stock is introduced, these salts can decrease the solubility of the hydrophobic compound, causing it to precipitate.
-
High Localized Concentration: Adding the stock solution too quickly or without proper mixing creates a localized area of high compound concentration that exceeds the solubility limit in the medium, triggering immediate precipitation.
-
Solvent Effect: The final concentration of the organic solvent (like DMSO) may be too low to keep the compound dissolved in the large volume of aqueous media.[3]
-
Temperature Shock: Adding a room temperature or cold stock solution to cold media can cause the compound to precipitate due to decreased solubility at lower temperatures.
-
pH Shift: The solubility of some compounds is dependent on pH.[4] The pH of your stock solution and the cell culture medium may differ, leading to a change in the compound's ionization state and a decrease in solubility.
Q2: What is the recommended solvent for preparing a this compound stock solution?
For initial solubilization of poorly water-soluble compounds, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[5] It has strong solubilizing power for a wide range of organic molecules. Other solvents like ethanol or dimethylformamide (DMF) can also be considered, but DMSO is generally preferred for its compatibility with most cell-based assays at low final concentrations.[6]
Q3: How should I prepare and dilute my this compound stock solution to prevent precipitation?
The dilution process is a critical step. Instead of a single large dilution, a stepwise approach is recommended to minimize precipitation.
-
Prepare a High-Concentration Stock: Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming (to 37°C).
-
Pre-warm the Culture Medium: Always use cell culture medium that has been pre-warmed to 37°C. This helps prevent temperature shock.
-
Perform Serial Dilutions (if needed): If you require a range of concentrations for your experiment, perform serial dilutions of your high-concentration stock in 100% DMSO first.
-
Add Stock to Media Dropwise with Vortexing: The crucial step is to add the DMSO stock solution to the pre-warmed medium very slowly, drop by drop, while continuously and vigorously vortexing or swirling the medium. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations.
-
Control the Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%. While many cell lines can tolerate up to 0.5%, some sensitive or primary cells may require concentrations below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: The precipitation occurs over time in the incubator. What could be the cause?
If the solution is initially clear but becomes cloudy or forms a precipitate after hours or days in the incubator, consider these factors:
-
pH Change from Cell Metabolism: As cells metabolize, they produce waste products like lactic acid, which can lower the pH of the medium. This pH shift can alter the solubility of this compound, causing it to fall out of solution over time.
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or other components in the media, forming less soluble complexes.
-
Evaporation: Over long incubation periods, evaporation of water from the culture vessel can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit. Ensure your incubator is properly humidified.
-
Compound Instability: The compound may not be stable at 37°C and could be degrading into less soluble byproducts. If this is suspected, prepare fresh media for each experiment.
Q5: Are there any additives or special media I can use to increase this compound's solubility?
Yes, several strategies can enhance solubility:
-
Serum Proteins: If you are using a serum-containing medium, proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications, but its effects on your specific cells and the compound's activity must be validated.
-
Co-solvents: In some cases, using a mixture of solvents (e.g., DMSO and polyethylene (B3416737) glycol) for the stock solution can improve solubility upon dilution.
Q6: Can I just filter out the precipitate?
Filtering is not recommended as a solution. The precipitate is the compound of interest, so filtering it out will lower the effective concentration of this compound in your media. This would lead to inaccurate and unreliable experimental results, as the actual dose delivered to the cells would be unknown and significantly lower than intended.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Byakangelicin | C17H18O7 | CID 10211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming limitations in Byakangelicin's therapeutic use.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Byakangelicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a naturally occurring furanocoumarin found in the roots of plants like Angelica dahurica. It has demonstrated a range of pharmacological properties, including anti-tumor and anti-inflammatory effects.[1] Research suggests its potential in treating conditions like breast cancer and osteoarthritis.[2][3]
Q2: What are the main limitations associated with the therapeutic use of this compound?
A2: The primary limitations of this compound are its poor aqueous solubility and low oral bioavailability, which are common challenges for many natural compounds. These factors can hinder its clinical translation by affecting its absorption and efficacy. Additionally, as a furanocoumarin, there is a potential for phototoxicity upon exposure to UVA radiation.
Q3: What is the known mechanism of action for this compound's anti-tumor and anti-inflammatory effects?
A3: this compound exerts its anti-tumor effects in breast cancer by inhibiting the SHP-1/JAK2/STAT3 signaling pathway, which leads to reduced cell proliferation, colony formation, and invasion, and induces apoptosis.[2] Its anti-inflammatory properties are attributed to the suppression of the NF-κB signaling pathway, which in turn inhibits the production of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Problem: You are experiencing difficulty dissolving this compound in aqueous buffers for your in vitro or in vivo experiments.
Root Cause Analysis: this compound is a lipophilic molecule with an estimated aqueous solubility of approximately 0.42 mg/mL.[4] This inherent low water solubility can lead to precipitation and inaccurate concentrations in your experimental setup.
Solutions:
-
Co-solvent Systems: For initial experiments, preparing a high-concentration stock solution in an organic solvent and then diluting it into your aqueous medium is a common strategy.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
-
Caution: Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
-
-
Formulation Strategies: For more advanced applications and in vivo studies, consider the following formulation approaches to enhance aqueous solubility and dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area and improve solubility.
-
Liposomal Formulations: Liposomes can encapsulate this compound, enhancing its solubility and potentially improving its delivery to target cells.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.
-
Issue 2: Low Bioavailability in Animal Models
Problem: You are observing low systemic exposure of this compound after oral administration in your animal studies.
Root Cause Analysis: Poor oral bioavailability is a significant hurdle for this compound, likely due to a combination of its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and potential metabolism. A related furanocoumarin, byakangelicol, has a reported oral bioavailability of only 3.6%. While direct data for this compound is not available, it is expected to be similarly low.
Solutions:
-
In Vitro Permeability Assessment: Before extensive in vivo studies, it is advisable to assess the intestinal permeability of this compound using an in vitro model like the Caco-2 permeability assay. This can help determine if poor permeability is a contributing factor to low bioavailability.[5][6][7][8]
-
Advanced Formulation Approaches: The same formulation strategies used to improve solubility can also enhance bioavailability.
-
Nanoemulsions: These have been shown to improve the oral bioavailability of other poorly soluble flavonoids.[9]
-
Solid Dispersions, Nanoparticles, and Liposomes: By improving the dissolution rate and protecting the drug from degradation, these formulations can lead to increased absorption.
-
Issue 3: Potential for Phototoxicity
Problem: You are concerned about the potential for phototoxicity in your experiments, especially in studies involving topical application or where the experimental subject might be exposed to light.
Root Cause Analysis: Furanocoumarins as a class of compounds are known to be photosensitizers, meaning they can become toxic when exposed to UVA radiation. This can lead to skin reactions and other adverse effects.
Solutions:
-
In Vitro Phototoxicity Testing: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro assay to assess the phototoxic potential of a compound.[10]
-
In Vivo Phototoxicity Studies: If in vitro results suggest a phototoxic potential, in vivo studies in animal models (e.g., rats or guinea pigs) can be conducted. These studies typically involve administering the compound and then exposing a specific area of the skin to a controlled dose of UVA radiation (e.g., 10-15 J/cm²).[11][12] Skin reactions are then evaluated both macroscopically and histopathologically.[13]
-
Experimental Precautions: When working with this compound, especially in in vivo models, it is prudent to minimize the exposure of the animals to direct sunlight or artificial UV light sources unless it is a specific requirement of the study design.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (estimated) | 0.42 mg/mL | [4] |
| DMSO | 30 - 45 mg/mL | [3][14] |
| DMF | 30 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | [15] |
Table 2: Reported In Vitro Efficacy of this compound and Related Furanocoumarins
| Compound | Assay | Cell Line | Endpoint | IC₅₀ / Effect | Reference |
| This compound | Aldose Reductase Inhibition | Bovine Lens | Enzyme Activity | 6.2 µM | [3] |
| This compound | LPS-induced PGE₂ Production | Rat Peritoneal Macrophages | PGE₂ Levels | Inhibition at 30 µM | [3] |
| Angelicin | Cell Proliferation (Anti-tumor) | MDA-MB-231 (TNBC) | Cell Viability | Inhibition at 100 µM | [16] |
| Byakangelicol | Acetylcholinesterase Inhibition | - | Enzyme Activity | 46.3 µM | [17] |
| Byakangelicol | Butyrylcholinesterase Inhibition | - | Enzyme Activity | 45.2 µM | [17] |
| Byakangelicol | LPS-induced NO Production | RAW 264.7 | NO Levels | 16.9 µg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable carrier
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the carrier in a minimal amount of a common solvent, such as ethanol, in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
-
Perform dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to improve its solubility and facilitate its delivery.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DMPC)
-
Cholesterol
-
Phosphate-Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and rotating the flask gently above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Separate the unencapsulated this compound from the liposomal formulation by centrifugation or dialysis.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Mandatory Visualizations
Caption: this compound's anti-tumor signaling pathway in breast cancer cells.
Caption: Logical workflow for addressing this compound's solubility challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, 482-25-7 [thegoodscentscompany.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. criver.com [criver.com]
- 11. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of skin phototoxicity of transdermally administered pharmaceuticals in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Reductase | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Byakangelicin Synthesis
Welcome to the technical support center for Byakangelicin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and its analogs?
A1: Common starting materials for the synthesis of furanocoumarins like this compound include umbelliferone, psoralen (B192213), and phloroglucinol. The choice of starting material will dictate the overall synthetic strategy and the number of steps required.[1][2][3]
Q2: What are the key synthetic strategies for introducing the diol functionality on the furan (B31954) ring of this compound?
A2: Two primary strategies for introducing the diol are the Sharpless asymmetric dihydroxylation of a furan ring precursor and the epoxidation of the furan ring followed by regioselective ring-opening.[1] The Sharpless method offers excellent stereocontrol, which is crucial for obtaining the desired enantiomer.[1]
Q3: How can I monitor the progress of my this compound synthesis reactions?
A3: Thin-layer chromatography (TLC) is a common and effective method for routine reaction monitoring. For more detailed analysis of reaction conversion and product purity, High-Performance Liquid Chromatography (HPLC) is recommended. Structural confirmation of intermediates and the final product should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[4][5][6][7]
Q4: What are the typical methods for purifying this compound and related furanocoumarins?
A4: Purification of polar furanocoumarins can be challenging. Column chromatography on silica (B1680970) gel is a standard method. For difficult separations, more advanced techniques such as Solid-Phase Extraction (SPE) and High-Speed Counter-Current Chromatography (HSCCC) have been shown to be effective.[8][9]
Troubleshooting Guide
Low Reaction Yield
Q5: My overall yield for the synthesis of a this compound analog is low. What are the potential causes and solutions?
A5: Low overall yield can result from incomplete reactions, side product formation, or degradation of intermediates. Here are some steps to improve your yield:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading for each step.
-
Inert Atmosphere: Ensure reactions sensitive to air or moisture are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use high-purity, dry solvents and reagents.
-
Intermediate Purity: Ensure intermediates are sufficiently pure before proceeding to the next step, as impurities can interfere with subsequent reactions.
Table 1: Comparison of Synthetic Routes for a this compound Analog [1]
| Feature | Method 1: Enantioselective Synthesis | Method 2: 7-Step Synthesis |
| Starting Material | Psoralen | Psoralen |
| Number of Steps | 11 | 7 |
| Overall Yield | Not explicitly stated | 20.1% |
| Key Reactions | Sharpless Asymmetric Dihydroxylation, Regioselective cyclic sulfate (B86663) opening | Epoxidation, Regioselective epoxide opening |
| Stereocontrol | Enantioselective | Likely involves resolution or a different asymmetric transformation |
Side Product Formation
Q6: I am observing significant side product formation during the synthesis. How can I identify and minimize these byproducts?
A6: Side product formation is a common issue in multi-step synthesis.
-
Identification: Isolate the major side products using chromatography and characterize them by NMR and MS to understand their structures. This will provide clues about the side reactions occurring.
-
Minimization Strategies:
-
Protecting Groups: Use appropriate protecting groups for sensitive functional groups to prevent unwanted side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product.
-
Order of Steps: Re-evaluating the order of synthetic steps can sometimes circumvent the formation of a problematic side product.
-
Alternative Reagents: Consider using more selective reagents for a particular transformation.
-
Purification Challenges
Q7: I am having difficulty purifying my this compound product from the reaction mixture. What can I do?
A7: The polarity of this compound can make it challenging to separate from polar impurities.
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on your TLC plate before scaling up to a column.
-
Gradient Elution: Employing a gradient elution from a less polar to a more polar solvent system can improve separation.
-
-
Alternative Purification Techniques:
-
Solid-Phase Extraction (SPE): SPE can be used to effectively remove highly polar or non-polar impurities.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds with similar polarities.[9]
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for final purification.
-
Experimental Protocols & Methodologies
Detailed Methodology for Sharpless Asymmetric Dihydroxylation (Adapted for a Psoralen-type Substrate) [1]
-
Reactant Preparation: Dissolve the psoralen precursor in a suitable solvent system (e.g., t-BuOH/water).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β to the cooled solution with stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a reducing agent such as sodium sulfite.
-
Extraction and Purification: Extract the product with an organic solvent and purify the resulting chiral diol by column chromatography.
Visualizing Synthetic Pathways and Workflows
Caption: General workflow for this compound synthesis and troubleshooting.
Caption: Comparison of diol formation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives as new potential vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 9. researchgate.net [researchgate.net]
Minimizing the impact of impurities in Byakangelicin samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of impurities in Byakangelicin samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
Impurities in this compound samples can originate from several sources:
-
Natural Co-constituents: this compound is often extracted from the roots of plants like Angelica dahurica. This process can simultaneously extract other structurally similar furanocoumarins, which are the most common type of impurity.
-
Degradation Products: this compound is susceptible to degradation under certain conditions. Exposure to light (photodegradation), non-neutral pH (acidic or basic hydrolysis), high temperatures, and oxidation can lead to the formation of degradation products.
-
Metabolic Products: If the source material has undergone any biological processes, metabolites of this compound could be present. Common metabolic transformations include hydroxylation, dehydroxylation, methylation, demethylation, and conjugation with glucuronic acid, glycine, or cysteine.
-
Synthesis-Related Impurities: For synthetically produced this compound, impurities can arise from unreacted starting materials, by-products of side reactions, and residual reagents or catalysts used in the synthesis process.
-
Extraction and Manufacturing Process: Solvents, reagents, and materials used during the extraction, purification, and manufacturing processes can introduce contaminants. This can include residual solvents, heavy metals from reactors, and filter aids.
Q2: What are some of the common furanocoumarin impurities found with this compound?
Several other furanocoumarins are commonly co-extracted from Angelica dahurica and may be present as impurities in this compound samples. These include:
-
Isoimperatorin
-
Oxypeucedanin hydrate
-
Imperatorin
-
Knidilin
-
Byakangelicol
-
Xanthotoxin
-
Bergapten
-
Pimpinellin
-
Oxypeucedanin
Q3: How can impurities in my this compound sample affect my experimental results?
Impurities can significantly impact experimental outcomes in several ways:
-
Inhibition of Drug-Metabolizing Enzymes: Many furanocoumarins are known inhibitors of cytochrome P450 enzymes, such as CYP3A4. If these impurities are present in an in vitro or in vivo study, they can alter the metabolism of this compound or other co-administered compounds, leading to inaccurate pharmacokinetic and pharmacodynamic data.
-
Inconsistent Results: The presence and concentration of impurities can vary between different batches of this compound, leading to poor reproducibility of experiments. Degradation of the sample over time can also contribute to inconsistent results.
-
Toxicity: Some impurities may have toxic effects, which could be mistakenly attributed to this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Presence of bioactive impurities | 1. Purity Assessment: Analyze the purity of your this compound sample using HPLC-UV. If multiple peaks are observed, use HPLC-MS to identify the impurities based on their mass-to-charge ratio. 2. Fractionation: If significant impurities are detected, purify the sample using preparative HPLC to isolate this compound. 3. Test Individual Compounds: If possible, obtain standards for the identified impurities and test their activity in your assay to understand their contribution to the observed effects. |
| Degradation of this compound | 1. Storage Conditions: Store this compound as a solid at -20°C or below, protected from light. Prepare stock solutions in a suitable solvent like DMSO and store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Experimental Conditions: Protect solutions from light during all experimental procedures by using amber vials or covering containers with foil. Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise. Prepare fresh dilutions for each experiment. 3. Stability Check: Perform a stability study by analyzing the concentration of this compound in your experimental buffer over the time course of your experiment using HPLC. |
Issue 2: Difficulty in purifying this compound samples.
| Possible Cause | Troubleshooting Steps |
| Co-elution of structurally similar furanocoumarins | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate to improve the resolution between this compound and co-eluting impurities. Consider using a different column chemistry (e.g., a phenyl-hexyl or a chiral column if isomers are present). 2. Alternative Chromatographic Techniques: Explore other purification methods such as counter-current chromatography. |
| Low recovery after purification | 1. Check Solubility: Ensure this compound is fully dissolved in the initial solvent before loading onto the purification column. 2. Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces. Consider using low-adsorption tubes and glassware. 3. Optimize Elution: If using column chromatography, ensure the elution solvent is strong enough to completely elute this compound from the stationary phase. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
This protocol provides a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. An example gradient is:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance, typically around 254 nm or 320 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Table 1: Example HPLC Gradient for this compound Purity Analysis
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0 | 80 | 20 |
| 5 | 80 | 20 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 35 | 80 | 20 |
| 40 | 80 | 20 |
Protocol 2: Forced Degradation Study of this compound
This protocol is used to identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV/MS using the method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to a control sample (this compound solution without stress).
-
Identify degradation products by their retention times and mass spectra.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound studies.
Technical Support Center: Byakangelicin and Furanocoumarin Photosensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photosensitivity of furanocoumarins, with a specific focus on Byakangelicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered photosensitive?
A1: this compound is a type of furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] Furanocoumarins are characterized by a furan (B31954) ring fused with a coumarin. This chemical structure allows them to absorb ultraviolet (UV) radiation, particularly in the UVA range (320-400 nm).[3][4] Upon absorbing light energy, they can become excited to a reactive state, leading to chemical reactions that can cause cellular damage, a phenomenon known as photosensitivity or phototoxicity.[5]
Q2: What is the primary mechanism of furanocoumarin-induced phototoxicity?
A2: The phototoxicity of furanocoumarins is primarily mediated by two types of photochemical reactions:
-
Type I Reactions: In this pathway, the photoactivated furanocoumarin directly interacts with biological molecules. A key mechanism is the formation of covalent adducts with DNA, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[3]
-
Type II Reactions: Here, the excited furanocoumarin transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[6] These ROS can then cause oxidative damage to cellular components such as lipids, proteins, and DNA.[5]
Q3: How should I handle and store this compound to prevent photodegradation?
A3: Due to its photosensitivity, this compound requires careful handling and storage to maintain its integrity.[2]
-
Storage: Store solid this compound powder at -20°C in a light-proof container.[1] Solutions of this compound should be stored at -80°C, protected from light.[1]
-
Handling: When working with this compound, especially in solution, it is crucial to minimize exposure to ambient and direct light. Use amber-colored glassware or wrap containers in aluminum foil.[2] Conduct experimental manipulations in a darkened room or under yellow light conditions whenever possible.
Q4: What solvents are suitable for dissolving this compound for in vitro experiments?
A4: this compound has low aqueous solubility. For in vitro assays, it is typically dissolved in an organic solvent to create a stock solution, which is then diluted into the aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of this compound and other furanocoumarins.[1][7] Ethanol and methanol (B129727) can also be used.[7]
-
Final Concentration: When diluting the stock solution into cell culture media or aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and other furanocoumarins.
Issue 1: Inconsistent or non-reproducible results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Photodegradation of the compound | Ensure all handling and storage procedures are performed with minimal light exposure. Prepare fresh dilutions from a protected stock solution for each experiment. |
| Precipitation of the compound in aqueous media | Prepare a high-concentration stock solution in DMSO and dilute it into the final aqueous medium with vigorous mixing.[7] Consider using a small amount of a non-ionic surfactant like Tween-20 to improve solubility, but first verify its compatibility with your experimental system.[7] |
| Variability in light source intensity or wavelength | Use a calibrated and consistent light source for all photo-irradiation steps. Measure and report the irradiance (in W/m²) and the total dose (in J/cm²) for all experiments. |
| Cellular stress from solvent | Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (ideally ≤ 0.1%) and consistent across all experimental groups, including controls.[6] |
Issue 2: Low recovery or rapid degradation of this compound during analytical quantification (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Degradation during sample preparation | Protect samples from light at all stages of extraction and preparation. Avoid excessive heat during any evaporation steps.[2] |
| Noisy baseline in HPLC chromatogram | Use high-purity (HPLC or MS grade) solvents that have been filtered and properly degassed.[2] A noisy baseline can obscure small peaks and affect integration accuracy. |
| Poor peak shape or resolution | Optimize the mobile phase composition and gradient. A shallower gradient can improve the separation of closely eluting peaks.[2] Ensure the HPLC column is not old or contaminated; flush or replace it if necessary. |
| Co-elution with interfering compounds | Adjust the mobile phase gradient to increase the separation time between peaks.[2] Consider using a different column chemistry or a higher-resolution mass spectrometer for detection. |
Quantitative Data
| Parameter | Value (for 8-MOP) | Conditions | Reference |
| Phototoxicity (IC50) - Irradiated | ~1.5 µg/mL | 3T3 Fibroblasts, UVA irradiation | [8] |
| Cytotoxicity (IC50) - Non-irradiated | >100 µg/mL | 3T3 Fibroblasts, dark control | [8] |
| Photo-Irritation-Factor (PIF) | >66 | Calculated as IC50 (non-irradiated) / IC50 (irradiated) | [8] |
A PIF value > 5 is indicative of a phototoxic compound.
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Forced Degradation Study)
This protocol is adapted from the ICH Q1B guideline for photostability testing.
Objective: To evaluate the photosensitivity of this compound in solution under controlled UV and visible light exposure.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile (B52724)
-
HPLC-grade water
-
Quartz cuvettes or other chemically inert, transparent containers
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon lamp)
-
Calibrated radiometer/lux meter
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with a suitable solvent system (e.g., 50:50 methanol:water) to a final concentration that gives a clear HPLC peak with a good signal-to-noise ratio (e.g., 10 µg/mL).
-
Transfer the solution to quartz cuvettes. Prepare at least two sets of samples: one for light exposure and one for a dark control (wrapped in aluminum foil).
-
-
Light Exposure:
-
Place the samples in the photostability chamber. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Maintain a constant temperature during the experiment. The dark control samples should be kept in the same chamber to experience the same thermal conditions.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of remaining this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Caption: Workflow for photostability testing of this compound.
Protocol 2: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is based on the OECD Test Guideline 432.
Objective: To assess the phototoxic potential of this compound by comparing its cytotoxicity in the presence and absence of UVA light.
Materials:
-
Balb/c 3T3 fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Neutral Red solution
-
UVA light source with a filter to block UVB and UVC radiation
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1 x 10⁴ cells/well).
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in culture medium from the DMSO stock solution. A typical concentration range might be from 0.1 to 100 µg/mL.
-
Remove the culture medium from the cells and replace it with the this compound dilutions. Include a solvent control (medium with the highest concentration of DMSO used).
-
-
Irradiation:
-
One plate (+UVA) is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).
-
The other plate (-UVA) is kept in the dark for the same duration.
-
-
Incubation:
-
After irradiation, wash the cells and replace the treatment medium with fresh culture medium.
-
Incubate both plates for another 24 hours.
-
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red for approximately 3 hours. Viable cells will take up the dye into their lysosomes.
-
Wash the cells and then extract the dye from the viable cells using a destain solution.
-
Measure the absorbance of the extracted dye using a plate reader at ~540 nm.
-
-
Data Analysis:
-
Calculate the cell viability for each concentration relative to the solvent control for both the +UVA and -UVA plates.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) for both conditions.
-
Calculate the Photo-Irritation-Factor (PIF) = IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.
-
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
Signaling Pathways
Upon exposure to UVA light, furanocoumarins like this compound can induce cellular damage through multiple pathways, ultimately leading to apoptosis.
1. Direct DNA Damage and ROS Production: Photoactivated this compound can directly intercalate into DNA and form adducts, leading to DNA damage.[3] It can also generate reactive oxygen species (ROS), which cause oxidative stress and further damage to cellular components.[6]
2. Activation of Stress-Signaling Pathways: DNA damage and ROS activate stress-related kinases. This can lead to the activation of the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
3. Apoptosis Induction: this compound has been shown to induce apoptosis by inhibiting the JAK2/STAT3 signaling pathway, which is involved in cell survival and proliferation.[1][9] The combination of DNA damage, ROS production, and inhibition of pro-survival pathways like STAT3 converges on the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases (executioner proteins of apoptosis), leading to cell death.
Caption: Signaling pathway of this compound-induced phototoxicity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Signal transducer and activator of transcription 3 is a key regulator of keratinocyte survival and proliferation following UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Simultaneous Determination of Nine Furocoumarins in Angelica dahurica Using UPLC Combined with the QAMS Approach and Novel Health Risk Assessment Based on the Toxic Equivalency Factor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled intracellular generation of reactive oxygen species in human mesenchymal stem cells using porphyrin conjugated nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
- 8. aragen.com [aragen.com]
- 9. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Byakangelicin Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of Byakangelicin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its storage conditions critical?
A1: this compound is a furanocoumarin, a class of organic compounds known for their photosensitivity.[1] Its integrity is crucial for obtaining reliable and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts. Proper storage is essential to minimize degradation from factors such as light, temperature, and pH.[1]
Q2: What are the primary factors that affect this compound's stability?
A2: The main factors affecting this compound's stability are:
-
Light: As a furanocoumarin, this compound is highly susceptible to photodegradation, particularly when exposed to UV radiation.[1]
-
pH: this compound's stability is pH-dependent. It is more stable in neutral to slightly acidic conditions and can undergo hydrolysis in strongly acidic or alkaline environments.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, low temperatures are recommended.[1]
-
Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.
Q3: How should I store solid this compound?
A3: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.
Q4: What is the best way to prepare and store this compound solutions?
A4: Stock solutions of this compound are typically prepared in organic solvents like DMSO, ethanol, or methanol. To ensure stability:
-
Use high-purity, degassed solvents.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Protect solutions from light at all times by using amber vials or by wrapping the vials in aluminum foil.[1]
-
For aqueous working solutions, prepare them fresh before each experiment. If the experiment requires a pH outside the optimal range, minimize the time the compound is in that solution.
Q5: What are the known degradation products of this compound?
A5: Studies on the metabolism of this compound in rats have identified metabolites resulting from O-demethylation and O-dealkylation of its side chains. It is plausible that similar degradation pathways occur under in vitro storage conditions, particularly through hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in assays. | Compound degradation due to improper storage or handling. | Prepare fresh working solutions from a properly stored stock solution. Minimize exposure of solutions to light and elevated temperatures during the experiment. |
| Inconsistent results between experiments. | - Inconsistent concentration of this compound due to degradation.- Variability in experimental conditions (light, temperature). | Aliquot stock solutions to ensure consistent starting concentrations. Standardize experimental procedures to control for light and temperature exposure. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Analyze a freshly prepared standard to confirm the retention time of intact this compound. Review storage and handling procedures to identify potential causes of degradation. Consider performing forced degradation studies to identify potential degradation products. |
| Discoloration of solid compound or solutions. | Oxidation or photodegradation. | Discard the discolored material. Ensure future storage is in a light-protected, airtight container, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Ensure the final concentration in aqueous buffer is below its solubility limit. A small percentage of a co-solvent like DMSO can be used, but vehicle controls are essential. |
Data Presentation: Illustrative Stability of this compound under Various Conditions
Disclaimer: The following tables present illustrative data based on the known stability profiles of furanocoumarins. This data should be used as a general guideline. It is highly recommended to perform specific stability studies for this compound under your unique experimental conditions.
Table 1: Effect of Temperature on this compound Stability in Solution (Stored in the Dark, Neutral pH)
| Storage Temperature (°C) | Time (Days) | Remaining this compound (%) |
| -20 | 30 | >99 |
| 4 | 30 | 95 - 98 |
| 25 (Room Temperature) | 7 | 85 - 90 |
| 37 | 1 | 70 - 80 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (Room Temperature, Stored in the Dark)
| pH | Time (Hours) | Remaining this compound (%) |
| 3 | 24 | 90 - 95 |
| 5 | 24 | 95 - 98 |
| 7 | 24 | >99 |
| 9 | 24 | 80 - 85 |
| 11 | 24 | <70 |
Table 3: Effect of Light on this compound Stability in Solution (Room Temperature, Neutral pH)
| Light Condition | Time (Hours) | Remaining this compound (%) |
| Dark (Control) | 8 | >99 |
| Ambient Lab Light | 8 | 80 - 90 |
| Direct Sunlight | 2 | <50 |
| UV Light (254 nm) | 1 | <20 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M and 1 M HCl. Incubate at 60°C for up to 48 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M and 1 M NaOH. Keep at room temperature for up to 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with 3% and 30% H₂O₂. Store at room temperature, protected from light, for up to 48 hours.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for up to 7 days. Also, reflux a solution of this compound at 60°C for up to 48 hours.
-
Photodegradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
-
Specificity is confirmed by analyzing stressed samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent this compound peak. Peak purity analysis using a PDA detector is also recommended.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Byakangelicin, Bergapten, and Xanthotoxin: Furanocoumarins in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three naturally occurring furanocoumarins: Byakangelicin, Bergapten, and Xanthotoxin. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, known for their significant biological activities. This document aims to be a valuable resource by presenting a side-by-side analysis of their chemical properties, biological effects supported by experimental data, and the underlying molecular mechanisms.
Chemical Structure and Classification
This compound, Bergapten, and Xanthotoxin belong to the furanocoumarin class of organic compounds, characterized by a furan (B31954) ring fused with a coumarin. Bergapten (5-methoxypsoralen) and Xanthotoxin (8-methoxypsoralen) are linear furanocoumarins, a classification they share with their parent compound, psoralen (B192213). This compound is also a psoralen derivative. These compounds are found in various plant species, notably in the Apiaceae (e.g., celery, parsnips) and Rutaceae (e.g., citrus fruits) families. For instance, Bergapten is extracted from numerous Heracleum species and is abundant in bergamot orange. Xanthotoxin is found in celery and is also known as methoxsalen, a medication used in treating skin conditions like psoriasis and vitiligo when combined with UVA light. This compound has been isolated from plants such as Angelica japonica and Heracleum grandiflorum.
Table 1: Chemical and Physical Properties
| Property | This compound | Bergapten | Xanthotoxin |
| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | 4-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one | 9-methoxy-7H-furo[3,2-g]chromen-7-one |
| Synonyms | (+)-Byakangelicin | 5-Methoxypsoralen, 5-MOP | 8-Methoxypsoralen, 8-MOP, Methoxsalen |
| Molecular Formula | C₁₇H₁₈O₇ | C₁₂H₈O₄ | C₁₂H₈O₄ |
| Molecular Weight | 334.32 g/mol | 216.19 g/mol | 216.19 g/mol |
| CAS Number | 482-25-7 | 484-20-8 | 298-81-7 |
Comparative Biological Activities
The biological activities of these furanocoumarins are diverse, with significant potential in anti-inflammatory, anticancer, and enzyme inhibition applications. The following tables summarize the available quantitative data. Disclaimer: The presented data is compiled from various studies, and the experimental conditions may differ. A direct comparison of absolute values should be made with caution.
Anti-inflammatory Activity
Table 2: Comparison of Anti-inflammatory Activity (IC₅₀ Values in µM)
| Inflammatory Mediator | Cell Line | This compound | Bergapten | Xanthotoxin |
| Nitric Oxide (NO) | RAW 264.7 | >100[2] | - | 27.3[2] |
| Interleukin-1β (IL-1β) | RAW 264.7 | >100[2] | - | 24.5[2] |
| Interleukin-6 (IL-6) | RAW 264.7 | >100[2] | - | 25.1[2] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | >100[2] | - | 36.8[2] |
Note: A lower IC₅₀ value indicates greater potency.
Anticancer Activity
Table 3: Comparison of Anticancer Activity (IC₅₀ Values in µM)
| Cell Line | Cancer Type | This compound | Bergapten | Xanthotoxin |
| HL-60 | Human Promyelocytic Leukemia | Induces apoptosis[1] | 100[3] | 50[3] |
| DLD-1 | Colorectal Cancer | - | Induces G0/G1 arrest at 30 & 50 µM | - |
| LoVo | Colorectal Cancer | - | Induces G0/G1 arrest at 30 & 50 µM | - |
| A549 | Non-small cell lung cancer | - | Inhibits viability at 50 µM | - |
| NCI-H460 | Non-small cell lung cancer | - | Inhibits viability at 50 µM | - |
Enzyme Inhibition
Table 4: Comparison of Enzyme Inhibitory Activity (IC₅₀ Values in µM)
| Enzyme | Source | This compound | Bergapten | Xanthotoxin |
| Aldose Reductase | Bovine Lens | 6.2 | - | - |
Mechanisms of Action
The therapeutic potential of these furanocoumarins stems from their ability to modulate key cellular signaling pathways.
This compound has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway . In interleukin-1β (IL-1β)-induced mouse chondrocytes, this compound treatment inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6[2]. Recent studies have also indicated that this compound can inhibit the JAK2/STAT3 signaling pathway , which is crucial for tumor growth and motility.
Bergapten has demonstrated anticancer activity by inducing apoptosis and cell cycle arrest through the activation of the p53 tumor suppressor protein . It also impairs the PI3K/AKT/mTOR survival pathway . Furthermore, Bergapten can suppress the activation of the JNK/MAPK and NF-κB signaling pathways .
Xanthotoxin exhibits a broad mechanism of anti-inflammatory action by impacting multiple signaling pathways. It has been shown to downregulate the NF-κB, AP-1, and JAK/STAT signaling pathways in lipopolysaccharide (LPS)-induced macrophages.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the culture medium of macrophages stimulated with an inflammatory agent like LPS. The reduction of NO production in the presence of the test compound indicates its anti-inflammatory potential.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until they reach the desired confluence.
-
Compound Treatment: The cells are pre-treated with various concentrations of the furanocoumarin (this compound, Bergapten, or Xanthotoxin) for a specified period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite Quantification: After incubation, the cell culture supernatant is collected. The amount of nitrite is determined using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells. The IC₅₀ value is then determined from the dose-response curve.
MTT Assay for Anticancer Activity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HL-60, DLD-1) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the furanocoumarin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
IC₅₀ Determination: The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated from the dose-response curve.
Aldose Reductase Inhibition Assay
Principle: This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance of the cofactor NADPH as it is oxidized to NADP⁺ during the reduction of a substrate like DL-glyceraldehyde.
Methodology:
-
Enzyme Preparation: A purified aldose reductase enzyme solution is prepared. The source can be, for example, bovine lens.
-
Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer (e.g., phosphate (B84403) buffer), NADPH, and the test compound (this compound) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.
-
Kinetic Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Diagrams
References
A Comparative Analysis of the Biological Activities of Byakangelicin and Byakangelicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two naturally occurring furanocoumarins, Byakangelicin and Byakangelicol. While both compounds, primarily isolated from the roots of Angelica dahurica, exhibit promising pharmacological properties, the extent of their scientific exploration differs significantly. This report synthesizes the available experimental data to offer an objective comparison, detailing their mechanisms of action, summarizing quantitative data where available, and providing insights into the experimental protocols used to evaluate their activities.
Summary of Biological Activities
Current research indicates that both this compound and Byakangelicol possess anti-inflammatory and anti-cancer properties. This compound has been more extensively studied, with a clearer understanding of its molecular targets and signaling pathways. Byakangelicol, while showing potential, requires further investigation to fully elucidate its therapeutic capabilities.
Data Presentation
The following tables summarize the available quantitative data for the anti-inflammatory, anti-cancer, and antimicrobial activities of this compound and Byakangelicol. It is important to note that a direct head-to-head comparison in the same study is often lacking, and experimental conditions may vary between different research reports.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Target(s) | IC50 Value |
| This compound | Inhibition of NO, IL-1β, IL-6, TNF-α production | RAW 264.7 macrophages | NF-κB pathway | > 100 µM[1] |
| Byakangelicol | Inhibition of PGE2 release | A549 human lung epithelial cells | COX-2 | Dose-dependent (10-50 µM)[2] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 macrophages | Not specified | Dose-dependent reduction[3] |
Table 2: Comparative Anti-Cancer Activity
| Compound | Cell Line(s) | Key Effects | Target Pathway(s) | IC50 Value |
| This compound | MDA-MB-231, T47D (breast cancer), 4T1 (murine breast cancer) | Inhibition of proliferation, colony formation, and invasion; Induction of apoptosis | SHP-1/JAK2/STAT3[4][5][6] | Not explicitly stated |
| Byakangelicol | Melanoma cells | Anti-proliferative, G2/M phase arrest | Not specified | Not specified |
Table 3: Comparative Antimicrobial Activity
| Compound | Organism(s) | Activity | MIC Value |
| This compound | Data not available | Data not available | Data not available |
| Byakangelicol | Data not available | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the SHP-1/JAK2/STAT3 and NF-κB Pathways
This compound has been shown to exert its anti-cancer effects in breast cancer by upregulating the protein tyrosine phosphatase SHP-1. This leads to the dephosphorylation and inactivation of JAK2 and STAT3, key components of a signaling pathway often constitutively active in cancer, thereby inhibiting tumor growth and motility.[4][5][6]
In the context of inflammation, this compound suppresses the nuclear factor-kappa B (NF-κB) signaling pathway. It inhibits the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Sulfur Fumigation on Angelicae Dahuricae Radix: Insights from Chemical Profiles, MALDI-MSI and Anti-Inflammatory Activities [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Byakangelicin and Imperatorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of two naturally occurring furanocoumarins, Byakangelicin and Imperatorin. Both compounds are found in the roots of Angelica dahurica and have been investigated for their therapeutic potential. This document summarizes the available experimental data, details the underlying molecular mechanisms, and provides an objective comparison to aid in research and development.
Executive Summary
Imperatorin demonstrates a well-documented, broad-spectrum anti-inflammatory profile, with quantitative data available for its potent inhibition of key inflammatory mediators such as TNF-α and prostaglandins. Its mechanisms of action, primarily through the modulation of NF-κB and MAPK signaling pathways, are extensively characterized.
This compound also exhibits anti-inflammatory properties, notably in models of arthritis, where it has been shown to suppress the expression of multiple inflammatory cytokines and enzymes. However, the currently available public literature lacks the specific quantitative data, such as IC50 values in standardized inflammatory models, that would be necessary for a direct and robust potency comparison with Imperatorin. One study suggests that this compound may have a more selective or cell-type-specific anti-inflammatory activity, as it did not inhibit nitric oxide production in hepatocytes, a contrast to other furanocoumarins.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative and qualitative data on the anti-inflammatory effects of Imperatorin and this compound.
Table 1: In Vitro Anti-inflammatory Activity of Imperatorin
| Parameter | Cell Line | Stimulant | Method | Results | Reference |
| TNF-α Production | RAW264.7 Macrophages | LPS | ELISA | IC50: 5.32 ± 0.12 µg/mL | [1] |
| PGE2 Production | RAW264.7 Macrophages | LPS | ELISA | IC50: 9.46 ± 0.37 µg/mL | [1] |
| Nitrite (B80452) (NO) Production | RAW264.7 Macrophages | LPS | Griess Assay | IC50: 9.59 ± 0.23 µg/mL | [1] |
| iNOS Protein Expression | RAW264.7 Macrophages | LPS | Western Blot | Concentration-dependent inhibition (1, 5, 10 µg/mL) | [1] |
| COX-2 Protein Expression | RAW264.7 Macrophages | LPS | Western Blot | Concentration-dependent inhibition (1, 5, 10 µg/mL) | [1] |
| IL-1β, IL-6, TNF-α Secretion | RAW264.7 Macrophages | LPS | ELISA | Concentration-dependent inhibition | [2] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | Method | Results | Reference |
| iNOS Expression | Mouse Chondrocytes | IL-1β | Not specified | Inhibited expression | [3] |
| COX-2 Expression | Mouse Chondrocytes | IL-1β | Not specified | Inhibited expression | [3] |
| TNF-α Expression | Mouse Chondrocytes | IL-1β | Not specified | Inhibited expression | [3] |
| IL-6 Expression | Mouse Chondrocytes | IL-1β | Not specified | Inhibited expression | [3] |
| NO Production | Rat Hepatocytes | IL-1β | Griess Assay | No effect | [1][4] |
| NF-κB Signaling | Mouse Chondrocytes | IL-1β | Not specified | Suppressed | [3] |
Note: The lack of quantitative data (e.g., IC50 values) for this compound in widely used models like LPS-stimulated RAW264.7 macrophages prevents a direct potency comparison with Imperatorin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Culture and Treatment
-
RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound or Imperatorin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Primary Chondrocytes: Chondrocytes are isolated from cartilage tissue by enzymatic digestion. The cells are then cultured in DMEM/F12 medium supplemented with FBS and antibiotics. For inflammatory stimulation, cells are typically treated with Interleukin-1β (IL-1β).
Nitric Oxide (NO) Production Assay
The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the protein levels of inflammatory mediators like iNOS and COX-2, and to analyze the phosphorylation status of proteins in signaling pathways.
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme or a fluorescent dye.
-
Detect the signal using an appropriate detection reagent and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Both this compound and Imperatorin exert their anti-inflammatory effects by modulating key intracellular signaling pathways.
Imperatorin's Mechanism of Action
Imperatorin has been shown to potently inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: Imperatorin inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, which include many pro-inflammatory cytokines and enzymes.[2]
-
MAPK Pathway: Imperatorin has been observed to suppress the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK. The MAPK pathway is another critical regulator of inflammatory gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. e-century.us [e-century.us]
- 3. TNF-alpha-induced cyclooxygenase-2 expression in human lung epithelial cells: involvement of the phospholipase C-gamma 2, protein kinase C-alpha, tyrosine kinase, NF-kappa B-inducing kinase, and I-kappa B kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anti-Inflammatory Effect of Baicalein on Polyinosinic–Polycytidylic Acid-Induced RAW 264.7 Mouse Macrophages | Semantic Scholar [semanticscholar.org]
Validating Byakangelicin's Inhibitory Effect on the JAK2/STAT3 Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the inhibitory effect of Byakangelicin on the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. It offers a comparative analysis with other known inhibitors and detailed experimental protocols to facilitate research and development in this area.
The JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate gene expression.
This compound, a natural furanocoumarin, has been shown to suppress tumor growth and motility by inhibiting the JAK2/STAT3 signaling pathway.[1][2][3] The proposed mechanism involves the upregulation of SHP-1, a protein tyrosine phosphatase that negatively regulates JAK2.[1][2][3]
Below is a diagram illustrating the canonical JAK2/STAT3 signaling pathway and the proposed point of intervention for this compound.
Caption: The JAK2/STAT3 signaling pathway and this compound's proposed mechanism of action.
Experimental Protocols for Validation
To rigorously validate the inhibitory effect of this compound on the JAK2/STAT3 pathway, a series of in vitro experiments are recommended. The following protocols provide a detailed guide for researchers.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines with constitutively active or cytokine-inducible JAK2/STAT3 signaling (e.g., breast cancer cell lines like MDA-MB-231 or MCF-7).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48 hours). A known JAK2/STAT3 inhibitor (e.g., Ruxolitinib) should be used as a positive control.
Western Blot Analysis
This technique is essential for directly measuring the phosphorylation status of JAK2 and STAT3.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be used to quantify the protein levels.
Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with this compound and/or a cytokine stimulant (e.g., IL-6) to activate the JAK2/STAT3 pathway.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.
Cell Viability and Proliferation Assays
These assays assess the functional consequences of JAK2/STAT3 inhibition.
-
CCK-8/MTT Assay: Plate cells in 96-well plates, treat with this compound, and then add CCK-8 or MTT solution. Measure the absorbance to determine cell viability.
-
Colony Formation Assay: Seed a low density of cells in 6-well plates and treat with this compound. After 1-2 weeks, stain the colonies with crystal violet and count them to assess the long-term proliferative capacity.
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on cancer cell motility.
-
Wound Healing Assay: Create a "scratch" in a confluent cell monolayer and monitor the closure of the gap over time in the presence or absence of this compound.
-
Transwell Invasion Assay: Use a Transwell chamber with a Matrigel-coated membrane. Seed cells in the upper chamber and add a chemoattractant to the lower chamber. After incubation, stain and count the cells that have invaded through the membrane.
The following diagram outlines the general experimental workflow for validating this compound's inhibitory effect.
Caption: Experimental workflow for validating this compound's effect on the JAK2/STAT3 pathway.
Comparative Analysis of JAK2/STAT3 Inhibitors
This compound can be compared to a range of other compounds that target the JAK2/STAT3 pathway. These inhibitors vary in their specificity, mechanism of action, and stage of development.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50/Effective Concentration | Source/Type |
| This compound | JAK2/STAT3 (indirect) | Upregulates SHP-1, leading to dephosphorylation of JAK2.[1][2][3] | 20-80 µM (in vitro) | Natural Product |
| Ruxolitinib | JAK1/JAK2 | ATP-competitive inhibitor of JAK1 and JAK2.[4] | ~3 nM (for JAK2) | Synthetic Small Molecule |
| AZD1480 | JAK2 | Potent inhibitor of JAK2 kinase activity.[5] | ~2.5 nM (for JAK2) | Synthetic Small Molecule |
| WP1066 | JAK2/STAT3 | Inhibits JAK2 and STAT3 phosphorylation.[6][7] | 2-5 µM (in vitro) | Synthetic Small Molecule |
| Stattic | STAT3 | Inhibits STAT3 dimerization and phosphorylation. | 5-10 µM (in vitro) | Synthetic Small Molecule |
| FLLL32 | JAK2/STAT3 | Specific inhibitor of the JAK2/STAT3 pathway.[8] | Varies by cell line | Synthetic Small Molecule |
| Napabucasin (BBI608) | STAT3 | Inhibits cancer stem cell activity via the JAK2/STAT3 pathway.[7] | Sub-micromolar range | Synthetic Small Molecule |
| Curcumin | JAK1/JAK2, STAT3 | Modulates multiple signaling pathways including JAK/STAT.[7] | 10-50 µM (in vitro) | Natural Product |
| Baicalin | JAK2/STAT3 | Suppresses the expression and phosphorylation of JAK2 and STAT3.[9] | 200 mg/kg (in vivo) | Natural Product |
This guide provides a foundational framework for the validation of this compound as a JAK2/STAT3 pathway inhibitor. The detailed protocols and comparative data aim to support further research and development of this promising natural compound for therapeutic applications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Baicalin attenuates collagen-induced arthritis via inhibition of JAK2-STAT3 signaling and regulation of Th17 cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Byakangelicin and Other Furanocoumarins in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Byakangelicin and other selected furanocoumarins—Angelicin and Baicalein—across various cancer cell lines. The data presented is compiled from peer-reviewed studies to offer an objective comparison supported by experimental data, aiding in the evaluation of these compounds for potential therapeutic applications.
Comparative Cytotoxicity Analysis
The antitumor potential of this compound and its analogs is quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the reported IC50 values for these compounds in different cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | T47D | Breast Cancer | Data reported, specific value not available in abstract | [1][2] |
| 4T1 | Breast Cancer | Data reported, specific value not available in abstract | [1][2] | |
| Angelicin | MDA-MB-231 | Triple-Negative Breast Cancer | >150 (low cytotoxicity) | [3] |
| HeLa | Cervical Cancer | 38.2 | [4] | |
| SiHa | Cervical Cancer | 50.1 | [4] | |
| Baicalein | MCF-7 | Breast Cancer | 5.3 µg/mL | [5] |
| MDA-MB-231 | Breast Cancer | 19.01 (72h) | [6] | |
| MDA-MB-435 | Breast Cancer | 5.9 µg/mL | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are generalized protocols for the key experiments cited in the referenced studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a CO2 incubator at 37°C.[7]
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO. Serial dilutions of the compound are then added to the wells to achieve a range of final concentrations. Control wells receive only the vehicle (DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7][9]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7][9]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm or 570 nm.[8]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured in 6-well plates and treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using a gentle dissociation agent like trypsin-EDTA.[10]
-
Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).[10]
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the comparator compounds, as well as a general experimental workflow for their evaluation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Methods for the cross-validation of Byakangelicin's bioactivity in different labs.
An objective comparison of methodologies and performance data for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of methods to assess and cross-validate the bioactivity of Byakangelicin, a natural compound with demonstrated anti-tumor properties.[1][2][3] For researchers aiming to reproduce or build upon existing findings, this document outlines standardized experimental protocols, presents available quantitative data from published studies, and offers a framework for inter-laboratory validation.
Performance Comparison: this compound vs. Other JAK2/STAT3 Inhibitors
This compound exerts its anti-cancer effects, at least in part, by inhibiting the JAK2/STAT3 signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and invasion, making it a key target in cancer therapy. The following table summarizes the reported bioactivity of this compound in breast cancer cell lines and compares it with other natural and synthetic compounds known to target the JAK2/STAT3 pathway.
| Compound | Target Cell Line | Assay | IC50 Value | Reference |
| This compound | Breast Cancer Cells | CCK8 | Dose-dependent inhibition | [1][2][3] |
| α-Mangostin | MDA-MB-231 | 11.37 µM | [4] | |
| Piperine | MDA-MB-468, MDA-MB-231 | 50 µM | [4] | |
| Silibinin | Hs578T, MDA-MB-231, etc. | 50 µM | [4] | |
| Resveratrol | MDA-MB-231 | 50 µM | [4] | |
| Synthetic Derivative 30a | MDA-MB-231, MCF-7, T-47D | MTT | 12.12 µM, 9.59 µM, 10.10 µM | [5] |
| Synthetic Derivative 11 | T47D, MCF-7, MDA-MB-231 | 2.20 µM, 3.03 µM, 11.90 µM | [5] | |
| Ruxolitinib | JAK1/JAK2 inhibitor | FDA-approved | [6] | |
| Baricitinib | JAK1/JAK2 inhibitor | FDA-approved | [6] |
Framework for Inter-Laboratory Cross-Validation
To ensure the reproducibility and reliability of this compound's bioactivity findings across different laboratories, a standardized cross-validation approach is essential. This involves adhering to consistent experimental protocols, utilizing common reference standards, and transparently reporting data.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate standardization.
Cell Proliferation (CCK-8) Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7][8][9]
-
Measure the absorbance at 450 nm using a microplate reader.[7][8][9]
-
Calculate the cell viability as a percentage of the control.
Colony Formation Assay
This assay evaluates the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
Materials:
-
6-well plates
-
Crystal violet staining solution
-
Paraformaldehyde
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with this compound at various concentrations.
-
Incubate for 10-14 days, allowing colonies to form.
-
Gently wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 20 minutes.[10]
-
Stain the colonies with crystal violet solution for 5-10 minutes.[10]
-
Wash with water, air dry, and count the number of colonies.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[11][12][13][14][15]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[11][12][13][14][15]
Cell Invasion Assay (Transwell)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts with an 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Coat the upper chamber of the Transwell inserts with Matrigel.[16][17][18][19]
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.[18]
-
Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its bioactivity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. JAK inhibitors to treat STAT3 gain-of-function: a single-center report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. ossila.com [ossila.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. snapcyte.com [snapcyte.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Analysis of Byakangelicin and Its Synthetic Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Byakangelicin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its anti-inflammatory and anti-cancer properties. As researchers delve deeper into its therapeutic potential, the synthesis and evaluation of its analogs have become a crucial area of investigation. This guide provides a comprehensive comparison of the biological effects of this compound with its synthetic derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.
At a Glance: Comparative Efficacy of this compound and Analogs
The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of this compound and its related furanocoumarins. A significant challenge in the direct comparison of synthetic analogs is the limited publicly available research detailing a series of such compounds and their biological evaluation against this compound. Therefore, this guide also includes data on naturally occurring furanocoumarins isolated from Angelica dahurica to provide a broader context for structure-activity relationships.
Table 1: Anti-Inflammatory Activity of Furanocoumarins
| Compound | Assay | Cell Line | Inhibitory Effect | IC50 (µM) |
| This compound | Inhibition of NO production | Rat hepatocytes | Suppressed IL-1β-induced NO production | ~10 |
| Phellopterin | Inhibition of NO production | Rat hepatocytes | Suppressed IL-1β-induced NO production | ~3 |
| Oxypeucedanin Methanolate | Inhibition of NO production | Rat hepatocytes | Suppressed IL-1β-induced NO production | ~3 |
| Isoimperatorin | Inhibition of NO production | Rat hepatocytes | Moderate suppression of IL-1β-induced NO production | >10 |
| Imperatorin | Inhibition of NO production | Rat hepatocytes | Moderate suppression of IL-1β-induced NO production | >10 |
Data synthesized from a study on the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica.[1]
Table 2: Anti-Cancer Activity of this compound
| Compound | Assay | Cell Line | Effect |
| This compound | Cell Proliferation (CCK8), Colony Formation, Cell Invasion | Breast Cancer Cells | Reduced proliferation, colony formation, and invasion |
| This compound | Apoptosis Assay | Breast Cancer Cells | Induced apoptosis |
| This compound | Western Blot | Breast Cancer Cells | Inhibited JAK2/STAT3 signaling |
Recent studies have highlighted this compound's anti-tumor functions, demonstrating its ability to suppress breast tumor growth and motility by regulating the SHP-1/JAK2/STAT3 signaling pathway.[2]
In-Depth Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparative analysis.
Anti-Inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: Primary cultured rat hepatocytes.
-
Isolation: Hepatocytes are isolated from male Wistar rats by collagenase perfusion.
-
Culture Conditions: Cells are seeded in Williams' E medium and incubated at 37°C.
-
Treatment: Hepatocytes are treated with Interleukin-1β (IL-1β) to induce an inflammatory response, in the presence or absence of the test compounds (this compound and its analogs).
2. Nitric Oxide (NO) Production Assay:
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture medium is measured as an indicator of NO production.
-
Method: The Griess reagent is added to the cell culture supernatant. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
3. Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression:
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).
-
Procedure:
-
Total RNA is extracted from the treated hepatocytes.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., EF mRNA) for normalization.
-
4. Western Blot Analysis for Protein Expression:
-
Purpose: To determine the protein levels of key inflammatory mediators like iNOS.
-
Methodology:
-
Cell extracts are prepared from the treated hepatocytes.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against the target protein (e.g., iNOS) and a loading control (e.g., β-tubulin).
-
A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized.
-
Anti-Cancer Activity Evaluation
1. Cell Lines and Culture:
-
Cell Lines: Human breast cancer cell lines.
-
Culture: Cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics.
2. Cell Viability Assay (CCK-8 Assay):
-
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
After incubation, the CCK-8 solution is added to each well.
-
The absorbance at 450 nm is measured to determine the number of viable cells.
-
3. Colony Formation Assay:
-
Objective: To assess the long-term proliferative potential of single cancer cells.
-
Method:
-
A low density of cells is seeded in culture dishes and treated with this compound.
-
The cells are allowed to grow for a period of time until visible colonies are formed.
-
Colonies are fixed, stained, and counted.
-
4. Cell Invasion Assay (Transwell Assay):
-
Purpose: To evaluate the effect of this compound on the invasive capacity of cancer cells.
-
Procedure:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix.
-
Cancer cells, treated with this compound, are seeded in the upper chamber.
-
The lower chamber contains a chemoattractant.
-
After incubation, the non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are stained and quantified.
-
5. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Method:
-
Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of cells with a compromised membrane).
-
The stained cells are analyzed by flow cytometry.
-
6. Western Blot Analysis for Signaling Pathways:
-
Objective: To investigate the effect of this compound on key signaling proteins involved in cancer progression, such as those in the JAK2/STAT3 pathway.
-
Procedure: Similar to the Western blot analysis for inflammatory proteins, this involves cell lysis, protein separation, transfer, and immunodetection with specific antibodies against proteins like JAK2, STAT3, and their phosphorylated forms.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
This compound's Anti-Cancer Signaling Pathway
Caption: this compound inhibits breast tumor growth by activating SHP-1, which in turn inhibits the JAK2/STAT3 signaling pathway.
General Experimental Workflow for Anti-Inflammatory Assay
Caption: A typical workflow for evaluating the anti-inflammatory effects of test compounds in LPS-stimulated macrophages.
Conclusion and Future Directions
This compound continues to be a promising natural product for the development of novel therapeutics. The available data suggests that its furanocoumarin structure is a key determinant of its biological activity. While direct comparisons with a wide range of synthetic analogs are currently limited in the literature, the exploration of structure-activity relationships through the synthesis of novel derivatives holds significant potential for identifying compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to fully elucidate their therapeutic potential and pave the way for the development of next-generation anti-inflammatory and anti-cancer agents.
References
A comparative analysis of different extraction methods for Byakangelicin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting Byakangelicin, a furanocoumarin with significant therapeutic potential, primarily sourced from the roots of Angelica dahurica. The following sections detail the performance of different extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research or drug development pipeline.
Comparative Performance of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and solvent. Modern techniques often offer significant advantages in terms of yield and extraction time over conventional methods. Below is a summary of quantitative data from various studies.
| Extraction Method | Solvent/System | Solvent-to-Solid Ratio | Temperature (°C) | Time (min) | This compound Yield (%) |
| Ionic Liquid-Assisted Extraction | [Bmim]Tf2N | 8:1 | 60 | 180 | 99.52 [1][2] |
| Conventional Solvent Extraction | 95% Ethanol | 8:1 | 60 | 180 | 85.35[1] |
| Conventional Solvent Extraction | 50% Ethanol | 8:1 | 60 | 180 | 51.83[1] |
| Conventional Solvent Extraction | Deionized Water (DIW) | 8:1 | 60 | 180 | 41.39[1] |
| Ultrasound-Assisted Extraction (UAE) | Methanol (B129727) | 5:1 (mL/mg) | 40 | 40 | Content Determined |
| Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES) | Choline (B1196258) chloride, citric acid, and water (1:1:2 molar ratio) | 10:1 (mL/g) | 59.85 | 50 | 1.18 (total coumarins)[3] |
| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | Not specified | Not specified | Data not available for specific yield of this compound. However, MAE has been shown to improve the extraction efficiency of total coumarins by 10.74% compared to conventional methods.[4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with methanol and diethylamine (B46881) as modifiers | Not specified | Not specified | Not specified | Data not available for specific extraction yield of this compound. This method is noted for its speed and green nature in the analysis of coumarins. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Ionic Liquid-Assisted Extraction
This method demonstrates the highest reported yield for this compound.
Materials:
-
Dried, powdered roots of Angelica dahurica
-
1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)
-
0.01 N HCl for back-extraction
-
Hot plate with magnetic stirrer
-
Centrifuge
Procedure:
-
Mix one gram of powdered Angelica dahurica roots with [Bmim]Tf2N at a solvent-to-solid ratio of 8:1 (v/w).[1][2]
-
Soak the mixture for 30 minutes with constant agitation (500 rpm).[1]
-
Heat the mixture on a hot plate at 60°C for 180 minutes with continuous stirring.[1][2]
-
After extraction, separate the ionic liquid phase containing the extract.
-
Perform back-extraction of this compound from the ionic liquid solution using 0.01 N HCl.[1][2]
-
Analyze the final product for this compound content using High-Performance Liquid Chromatography (HPLC).
Conventional Solvent Extraction
A baseline method for comparison.
Materials:
-
Dried, powdered roots of Angelica dahurica
-
95% Ethanol (or 50% Ethanol, or Deionized Water)
-
Shaking water bath or equivalent heating and agitation apparatus
-
Filtration apparatus
Procedure:
-
Combine the powdered Angelica dahurica roots with the selected solvent (95% ethanol, 50% ethanol, or DIW) at a solvent-to-solid ratio of 8:1 (v/w).[1]
-
Maintain the mixture at 60°C for 180 minutes with constant agitation.[1]
-
Filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the extract under reduced pressure.
-
Analyze the extract for this compound content via HPLC.
Ultrasound-Assisted Extraction (UAE)
This technique utilizes ultrasonic waves to enhance extraction efficiency.
Materials:
-
Dried, powdered roots of Angelica dahurica (25 mg)
-
Methanol (2 x 125 mL)
-
Ultrasonic extractor
-
Evaporator and desiccator
Procedure:
-
Extract 25 mg of the dried plant material exhaustively with 125 mL of methanol in an ultrasonic extractor for 40 minutes at 40°C.[5]
-
Repeat the extraction process with an additional 125 mL of methanol.[5]
-
Combine the extracts and evaporate them in a water bath.
-
Dry the resulting extract in a desiccator.[5]
-
The final extract is then ready for quantitative analysis.[5]
Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction
An environmentally friendly approach using a novel class of solvents.
Materials:
-
Dried, powdered roots of Angelica dahurica
-
Deep Eutectic Solvent (DES): Choline chloride, citric acid, and water in a 1:1:2 molar ratio
-
Ultrasonic bath (300 W, 50 Hz)
-
Filtration apparatus (0.45 μm microporous membrane)
Procedure:
-
Prepare the DES by mixing choline chloride, citric acid, and water in a 1:1:2 molar ratio.
-
Combine the powdered plant material with the DES at a liquid-to-solid ratio of 10:1 (mL/g).[3]
-
Perform the extraction in an ultrasonic bath for 50 minutes at a temperature of 59.85°C.[3]
-
Filter the resulting mixture through a 0.45 μm microporous membrane.[3]
-
The filtrate is then analyzed by HPLC to determine the total coumarin (B35378) yield.[3]
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the biological activity of this compound, the following diagrams are provided.
References
- 1. Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Byakangelicin and Oxypeucedanin from Angelica dahurica
For Researchers, Scientists, and Drug Development Professionals
Introduction
The roots of Angelica dahurica are a rich source of bioactive furanocoumarins, with Byakangelicin and Oxypeucedanin (B192039) being two prominent constituents.[1][2] Both compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide provides an objective, data-driven comparison of this compound and Oxypeucedanin to aid researchers and drug development professionals in their evaluation of these natural products.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Oxypeucedanin is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Oxypeucedanin |
| Molecular Formula | C₁₇H₁₈O₇ | C₁₆H₁₄O₅ |
| Molecular Weight | 334.32 g/mol | 286.28 g/mol [3] |
| Appearance | White to off-white solid | Pale yellow solid[4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol; sparingly soluble in water. | Soluble in organic solvents like ethanol and methanol; less soluble in water.[4] |
| Chemical Structure | Furanocoumarin with a dihydroxy-isopropyloxy side chain and a methoxy (B1213986) group. | Furanocoumarin with an epoxide-containing side chain.[3] |
Comparative Pharmacological Activities
This section details the comparative efficacy of this compound and Oxypeucedanin across key therapeutic areas, supported by experimental data.
Anti-Cancer Activity
Both compounds have demonstrated cytotoxic effects against various cancer cell lines, albeit through different mechanisms.
| Cell Line | Compound | IC₅₀ Value | Reference |
| Human Hepatoma (SK-Hep-1) | Oxypeucedanin | 32.4 µM (72h treatment) | |
| Human Breast Cancer (MCF-7) | This compound | Dose-dependent inhibition of proliferation (specific IC₅₀ not provided) | [1] |
| Human Breast Cancer (MDA-MB-231) | This compound | Dose-dependent inhibition of proliferation (specific IC₅₀ not provided) | [1] |
| Human Lung Carcinoma (A549) | Oxypeucedanin | ~800 µM | [3] |
| Human Prostate Carcinoma (DU145) | Oxypeucedanin | Growth inhibition up to 93.3% at 100 µM (72h) | [3] |
| Human Leukemia (HL-60) | Oxypeucedanin | 27.5 µg/mL | [3] |
Oxypeucedanin exhibits a more extensively characterized and broad-spectrum anti-proliferative activity against various cancer cell lines.[3] In contrast, the anti-cancer effects of this compound are more specifically documented against breast cancer, where it has been shown to suppress tumor growth and motility in a dose-dependent manner.[1]
Anti-Inflammatory Activity
This compound and Oxypeucedanin both possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
| Assay | Compound | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells) | Oxypeucedanin | 16.8 µg/mL | [5] |
| Nitric Oxide (NO) Production Inhibition (LPS-activated mouse peritoneal macrophages) | Oxypeucedanin | 57 µM | [6] |
| Nitric Oxide (NO) Production Inhibition (IL-1β-induced rat hepatocytes) | Oxypeucedanin | No significant inhibition | [7] |
| Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells) | This compound | Lower inhibitory effect compared to Oxypeucedanin | [8] |
| iNOS and TNF-α mRNA Expression (IL-1β-induced rat hepatocytes) | Oxypeucedanin | No significant inhibition | [7] |
A study directly comparing several furanocoumarins from Angelica dahurica found that while some compounds like phellopterin (B192084) and oxypeucedanin methanolate significantly suppressed NO production, oxypeucedanin itself did not show a significant effect in IL-1β-induced rat hepatocytes.[7] Another study indicated that this compound has a weaker inhibitory effect on NO production compared to Oxypeucedanin in LPS-stimulated RAW264.7 cells.[8]
Neuroprotective Effects
Both compounds have shown potential for neuroprotection, although the mechanisms appear to differ.
This compound has been shown to act as a modulator to improve the brain accumulation of other active compounds, thereby enhancing their therapeutic effects in neuro-inflammation models.[7] It has been demonstrated to reduce lipopolysaccharide (LPS)-induced neuro-inflammation in vivo.[7]
Oxypeucedanin has demonstrated neuroprotective effects by protecting PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin.[9] Its mechanism involves the reduction of reactive oxygen species (ROS) generation.[9] Furthermore, studies in mouse neuroblastoma Neuro-2A cells show that Oxypeucedanin modulates global gene expression, including the upregulation of genes involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which may contribute to its pharmacological effects on the nervous system.[4]
Signaling Pathways
The distinct pharmacological profiles of this compound and Oxypeucedanin can be attributed to their differential modulation of intracellular signaling cascades.
This compound: SHP-1/JAK2/STAT3 and NF-κB Signaling
This compound has been shown to suppress breast tumor growth and motility by upregulating Src homology region 2 domain-containing phosphatase 1 (SHP-1), which in turn inhibits the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[10][11] It also mechanistically suppresses the nuclear factor-kappa B (NF-κB) signaling pathway in IL-1β-induced chondrocytes, contributing to its anti-inflammatory effects.
Caption: this compound inhibits JAK2/STAT3 and NF-κB signaling pathways.
Oxypeucedanin: p53 and MAPK Signaling
Oxypeucedanin's anti-cancer activity is partly mediated by the induction of G2/M phase cell cycle arrest and the upregulation of the p53 tumor suppressor pathway.[12][13] This leads to increased expression of p21 and MDM2.[12] Additionally, Oxypeucedanin has been shown to modulate the MAPK signaling pathway, which is involved in a variety of cellular processes including proliferation and inflammation.[3][4]
Caption: Oxypeucedanin modulates p53 and MAPK signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to generate the presented data.
Cell Viability Assay (MTT/SRB Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound and Oxypeucedanin on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., SK-Hep-1, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Oxypeucedanin for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
SRB Assay:
-
Cells are fixed with trichloroacetic acid (TCA).
-
Fixed cells are stained with Sulforhodamine B (SRB) dye.
-
Unbound dye is washed, and the protein-bound dye is solubilized.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 510 nm for SRB).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the anti-inflammatory activity of this compound and Oxypeucedanin by measuring the inhibition of NO production in stimulated macrophages.
Protocol Outline:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of this compound or Oxypeucedanin for a specific time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: The percentage of NO production inhibition is calculated compared to the LPS-stimulated control, and the IC₅₀ value is determined.[14]
Conclusion
This compound and Oxypeucedanin, two furanocoumarins from Angelica dahurica, exhibit distinct yet promising pharmacological profiles. Oxypeucedanin has demonstrated broad-spectrum anti-cancer activity with well-defined IC₅₀ values and exerts its effects through the p53 and MAPK pathways. This compound shows notable anti-cancer activity against breast cancer cells by targeting the JAK2/STAT3 pathway and also exhibits anti-inflammatory and neuroprotective properties, in part by modulating the NF-κB pathway.
The choice between these two compounds for further research and development will depend on the specific therapeutic target. Oxypeucedanin may be a more immediate candidate for broad anti-cancer screening, given the existing quantitative data. This compound, with its unique mechanism of action in breast cancer and its role in enhancing the brain bioavailability of other compounds, warrants further investigation, particularly in the fields of oncology and neuropharmacology. This comparative guide provides a foundation for informed decision-making in the exploration of these potent natural products.
References
- 1. (PDF) Effects of Oxypeucedanin on Global Gene Expression [research.amanote.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. This compound as a modulator for improved distribution and bioactivity of natural compounds and synthetic drugs in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ffhdj.com [ffhdj.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory dimeric furanocoumarins from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Byakangelicin: A Comparative Analysis of its Bioactivity Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Byakangelicin, a natural furanocoumarin, with other well-known natural compounds: Quercetin (B1663063), Curcumin, and Resveratrol (B1683913). The comparison focuses on their anti-inflammatory, anti-cancer, and neuroprotective properties, presenting available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Executive Summary
This compound, derived from the root of Angelica dahurica, has demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, anti-cancer, and neuroprotective activities. This guide places this compound's bioactivity in context with Quercetin, a ubiquitous flavonoid; Curcumin, the active component of turmeric; and Resveratrol, a polyphenol found in grapes and other fruits. While direct comparative studies with standardized methodologies are limited, this document synthesizes available data to offer a valuable resource for researchers in drug discovery and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of this compound and the selected natural compounds. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Model | Target | IC50 Value |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | iNOS | Data not available |
| Quercetin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | iNOS | Not specified, but significant inhibition observed[1][2][3][4] |
| Baicalin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | iNOS | 26.76 µM[5] |
| Baicalin | Cytokine (TNF-α) Inhibition | LPS-stimulated RAW 264.7 Macrophages | TNF-α production | 450 µM[5] |
*Baicalin, a flavonoid glycoside, is included as a representative flavonoid for quantitative comparison of anti-inflammatory activity.
Table 2: Comparative Anti-Cancer Activity (Breast Cancer Cell Lines)
| Compound | Cell Line | Assay | IC50 Value |
| This compound | MCF-7, MDA-MB-231 | MTT Assay | Data not available |
| Curcumin | MCF-7 | MTT Assay | 1.32 - 44.61 µM (depending on study) |
| Curcumin | MDA-MB-231 | MTT Assay | 11.32 - 54.68 µM (depending on study) |
| Curcumin | T47D | MTT Assay | 2.07 µM |
Table 3: Comparative Neuroprotective Activity
| Compound | Assay | Model | Endpoint | Effective Concentration / IC50 |
| This compound | Oxygen-Glucose Deprivation (OGD) | Neuronal cell culture | Cell Viability | Data not available |
| Resveratrol | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Primary cortical neurons | Cell Viability | 1-10 µM (concentration-dependent improvement)[6] |
Mechanisms of Action and Signaling Pathways
This compound
-
Anti-Inflammatory: this compound has been shown to inhibit the production of pro-inflammatory mediators. Its mechanism involves the suppression of the NF-κB signaling pathway.
-
Anti-Cancer: In breast cancer cells, this compound inhibits cell proliferation, colony formation, and invasion while inducing apoptosis. This is achieved through the regulation of the SHP-1/JAK2/STAT3 signaling pathway.
-
Neuroprotective: While specific mechanistic studies on neuroprotection are less common, its anti-inflammatory properties suggest a potential role in mitigating neuroinflammation.
Quercetin
-
Anti-Inflammatory: Quercetin is a potent anti-inflammatory agent that inhibits the production of inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). It achieves this by modulating signaling pathways such as NF-κB and MAPKs.[1]
Curcumin
-
Anti-Cancer: Curcumin exhibits anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis. It interacts with multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK.
Resveratrol
-
Neuroprotective: Resveratrol has demonstrated significant neuroprotective effects in models of ischemic stroke and neurodegenerative diseases. Its mechanisms include activating Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which play crucial roles in cellular stress resistance and mitochondrial function.[6][7][8][9]
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 18-24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[1][2][6][7]
Anti-Cancer Activity: MTT Cell Viability Assay
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in an appropriate culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Curcumin) for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay
-
Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 4-6 hours) to simulate ischemic conditions.[10]
-
Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with a normal culture medium, and the cells are returned to a normoxic incubator. The test compound (e.g., this compound, Resveratrol) is added at various concentrations during this reoxygenation phase.[6]
-
Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death.
-
Data Analysis: The neuroprotective effect is quantified by the increase in cell viability or the decrease in LDH release in the treated groups compared to the OGD control group. The EC50 or IC50 value can be determined from the dose-response curve.
Conclusion
This compound emerges as a promising natural compound with a spectrum of biological activities that rival those of more extensively studied natural products like Quercetin, Curcumin, and Resveratrol. Its distinct mechanisms of action, particularly its modulation of the SHP-1/JAK2/STAT3 pathway in cancer, highlight its potential as a lead compound for drug development.
However, a notable gap in the current research is the lack of direct, head-to-head comparative studies using standardized assays and providing clear quantitative data such as IC50 values. Future research should focus on such comparative analyses to definitively position this compound's efficacy against other natural compounds. This will be crucial for guiding further preclinical and clinical investigations into its therapeutic potential.
This guide serves as a foundational resource for researchers, providing a structured comparison based on the current scientific literature and underscoring the areas where further investigation is warranted.
References
- 1. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Resveratrol alleviates oxygen/glucose deprivation/reoxygenation-induced neuronal damage through induction of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Mitigates Oxygen and Glucose Deprivation-Induced Inflammation, NLRP3 Inflammasome, and Oxidative Stress in 3D Neuronal Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Neuroprotection in Stroke and Traumatic CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of resveratrol against oxygen glucose deprivation induced mitochondrial dysfunction by activation of AMPK in SH-SY5Y cells with 3D gelatin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Byakangelicin Demonstrates Anti-Tumor Efficacy in Preclinical Breast Cancer Models: A Comparative Analysis
Researchers and drug development professionals are continuously exploring novel compounds for their anti-tumor properties. Byakangelicin, a natural furanocoumarin, has emerged as a promising candidate, exhibiting inhibitory effects on breast cancer cell growth and motility. This guide provides a comparative analysis of this compound's anti-tumor effects against other therapeutic agents in xenograft models, supported by experimental data and detailed protocols.
Executive Summary
This compound has been shown to suppress breast tumor progression by targeting the SHP-1/JAK2/STAT3 signaling pathway. While in vivo quantitative data from xenograft models for this compound is not publicly available, in vitro studies demonstrate its potential to reduce cell proliferation, colony formation, and invasion of breast cancer cells. For comparative purposes, this guide presents available data from xenograft studies of alternative natural compounds, Baicalein and Baicalin, and the standard chemotherapeutic agent, Doxorubicin. These alternatives have demonstrated significant anti-tumor activity in similar breast cancer xenograft models.
Mechanism of Action: this compound
This compound exerts its anti-tumor effects by upregulating the protein tyrosine phosphatase SHP-1. This leads to the inhibition of JAK2 and STAT3 phosphorylation, subsequently blocking the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and metastasis.[1][2]
Comparative Anti-Tumor Efficacy in Xenograft Models
The following tables summarize the available quantitative data on the anti-tumor effects of this compound (in vitro), Baicalein, Baicalin, and Doxorubicin in breast cancer models.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Concentration | Effect | Citation |
| MDA-MB-231 | 20 µM | Significant inhibition of cell proliferation | [1] |
| T47D | 20 µM | Significant inhibition of cell proliferation | [1] |
| 4T1 | 20 µM | Significant inhibition of cell proliferation | [1] |
Note: Specific quantitative in vivo data for this compound was not available in the reviewed literature.
Table 2: Comparative Efficacy in Breast Cancer Xenograft Models
| Compound | Cell Line | Dosage | Observation Period | Tumor Volume Reduction (vs. Control) | Tumor Weight Reduction (vs. Control) | Citation |
| Baicalein | MCF-7 | 20 mg/kg/day (i.p.) | 21 days | ~60% | ~55% | [3] |
| MDA-MB-231 | 20 mg/kg/day (i.p.) | 21 days | ~50% | ~45% | [3] | |
| Baicalin | MDA-MB-231 | 100 mg/kg (i.p.) | 30 days | Significant suppression | Not Reported | [4] |
| 200 mg/kg (i.p.) | 30 days | Significant suppression | Not Reported | [4] | ||
| Doxorubicin | MDA-MB-231 | 5 mg/kg (i.v.) | 21 days | ~75% | Not Reported | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
This compound In Vitro Studies
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231, T47D) and murine breast cancer cells (4T1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Proliferation Assay (CCK8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed using a CCK8 kit.[1]
-
Colony Formation Assay: Cells were seeded in 6-well plates and treated with this compound for 7 days. Colonies were then stained with crystal violet and counted.[1]
-
Cell Invasion Assay: The invasive potential of cells was evaluated using Transwell chambers coated with Matrigel. Cells were treated with this compound for 48 hours before being seeded into the upper chamber.[1]
-
Western Blot Analysis: Protein expression levels of key components of the JAK2/STAT3 pathway (JAK2, p-JAK2, STAT3, p-STAT3, SHP-1) were determined by Western blotting.[1]
Xenograft Studies (General Protocol for Alternatives)
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used for establishing xenograft models.
-
Cell Implantation: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously or into the mammary fat pad of the mice. For MCF-7 cells, which are estrogen-dependent, estrogen pellets are often implanted.[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is commonly used to estimate tumor volume. Body weight is also monitored as an indicator of toxicity.[3][4][5]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., Baicalein, Baicalin) or standard drug (e.g., Doxorubicin) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules. The control group receives a vehicle control.[3][4][5]
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry or Western blotting.[3][4]
Conclusion
This compound shows significant promise as an anti-tumor agent for breast cancer, with a clear mechanism of action involving the SHP-1/JAK2/STAT3 pathway. While the lack of publicly available in vivo xenograft data for this compound is a current limitation for direct quantitative comparison, the available in vitro results are encouraging. The comparative data from xenograft models of Baicalein, Baicalin, and Doxorubicin provide a valuable benchmark for the anti-tumor efficacy that would be expected from a promising therapeutic candidate. Further in vivo studies are warranted to fully validate the anti-tumor effects of this compound in a preclinical setting and to establish a more direct comparison with existing and emerging cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Byakangelicin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Byakangelicin, a furanocoumarin compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, in alignment with standard chemical waste management regulations.
Core Safety and Disposal Recommendations
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, direct disposal into the sanitary sewer system or general waste is strictly prohibited. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
| Parameter | Recommendation |
| Primary Disposal Method | Collection in a designated, properly labeled hazardous waste container for pickup by an approved waste disposal service. |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene). |
| Labeling | "Hazardous Waste," "this compound," and appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment"). |
| Storage | Store in a designated satellite accumulation area, away from incompatible materials. |
Experimental Pre-Treatment and Neutralization Protocols
For laboratories equipped to perform chemical neutralization prior to disposal, the following experimental protocols are suggested based on the known chemical properties of furanocoumarins. These procedures aim to degrade the this compound molecule, potentially reducing its toxicity. Note: The resulting solutions must still be disposed of as hazardous waste.
Alkaline Hydrolysis
This procedure aims to hydrolyze the lactone ring and other susceptible moieties in the this compound structure.
Methodology:
-
Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Slowly add the 1 M NaOH solution to the this compound solution while stirring. A 10-fold excess of NaOH is recommended.
-
Continue stirring at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After the reaction, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl).
-
The neutralized solution should be collected in a designated hazardous waste container.
Acidic Hydrolysis
This method also targets the hydrolysis of the this compound molecule.
Methodology:
-
Prepare a 1 M solution of hydrochloric acid (HCl).
-
In a fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent.
-
Slowly add the 1 M HCl solution to the this compound solution while stirring.
-
Gently heat the mixture to 50°C and maintain this temperature for 12-24 hours.
-
After cooling, neutralize the solution to a pH between 6 and 8 with a 1 M solution of sodium hydroxide (NaOH).
-
Collect the neutralized solution in a designated hazardous waste container.
Oxidative Degradation
This protocol uses a strong oxidizing agent to break down the this compound molecule.
Methodology:
-
Prepare a 0.1 M solution of potassium permanganate (B83412) (KMnO₄).
-
Dissolve the this compound waste in a suitable solvent in a fume hood.
-
Slowly add the potassium permanganate solution while stirring. The purple color of the permanganate will disappear as it reacts. Continue adding the solution until a faint, persistent pink or purple color remains, indicating an excess of the oxidizing agent.
-
Allow the reaction to proceed for at least 4 hours.
-
Quench any remaining potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
Collect the final solution in a designated hazardous waste container.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the disposal of this compound waste.
Potential Degradation Pathway of this compound
Essential Safety and Logistical Information for Handling Byakangelicin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Byakangelicin. By adhering to these protocols, you can minimize exposure risks and maintain a safe laboratory environment.
Hazard Summary and Physicochemical Properties
This compound is a naturally occurring furanocoumarin. While comprehensive toxicological data is limited, it is classified as harmful if swallowed and may cause skin and eye irritation. It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle this compound with a high degree of caution.
No official Occupational Exposure Limit (OEL) has been established for this compound. In the absence of a defined OEL, a conservative approach is necessary, and all handling procedures should be designed to minimize any potential for exposure.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₇ |
| Molecular Weight | 334.3 g/mol [2] |
| CAS Number | 482-25-7[3] |
| Appearance | Off-white to light yellow powder |
| Melting Point | 123-124 °C[4] |
| Boiling Point | 571.5 ± 50.0 °C (Predicted)[4] |
| Solubility | Soluble in Dimethylformamide (DMF): 30 mg/ml, Dimethyl sulfoxide (B87167) (DMSO): 30 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml, Ethanol: 1 mg/ml.[5] Slightly soluble in Chloroform and Methanol.[4] Water solubility is estimated to be 421.7 mg/L at 25 °C.[6] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Double-gloving with powder-free nitrile gloves (minimum 0.11 mm thickness). Change gloves every 30 minutes or immediately if contaminated.[7][8] | Safety goggles with side shields. A face shield is required when there is a risk of splashes or aerosol generation.[7] | Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[7][8] | For small quantities in a certified chemical fume hood, no respiratory protection is typically required. For larger quantities or when working outside of a fume hood, a fit-tested N95 or higher respirator is mandatory.[7][9] |
| Preparing Solutions | Double-gloving with powder-free nitrile gloves. | Safety goggles with side shields. A face shield is recommended. | Disposable, long-sleeved gown with tight-fitting cuffs. | All solution preparation should be performed in a certified chemical fume hood to avoid inhalation of aerosols. |
| Administering to Cell Cultures or Animals | Powder-free nitrile gloves. | Safety glasses with side shields. | Laboratory coat. | Not generally required if performed in a biological safety cabinet or with appropriate engineering controls. |
| Cleaning Spills | Double-gloving with heavy-duty nitrile or rubber gloves. | Chemical splash goggles and a full-face shield. | Chemical-resistant, disposable coveralls and shoe covers. | A fit-tested air-purifying respirator (APR) with a combination of organic vapor and particulate cartridges. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the work area.
Safe Handling Procedures:
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure. Use disposable weigh boats to minimize contamination.
-
Solution Preparation: When dissolving, slowly add the solvent to the solid to prevent splashing. Keep containers closed whenever possible.
-
Personal Hygiene: Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[4]
Disposal Plan
All this compound waste must be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.[10]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Dispose of contaminated PPE (gloves, gowns, etc.), absorbent pads, and cleaning materials in a sealed plastic bag labeled as hazardous waste.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Logical workflow for selecting appropriate PPE for this compound handling.
Experimental Protocols
The following is a representative protocol for the preparation of a this compound stock solution, a common procedure in a research laboratory setting.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Weighing Preparation:
-
Don all required PPE for handling solid compounds as outlined in the PPE table.
-
Perform all weighing and initial solution preparation steps within a certified chemical fume hood or a ventilated balance enclosure.
-
Tare a sterile, pre-labeled microcentrifuge tube or amber vial on the analytical balance.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound. For a 1 mL stock solution of 10 mM, you will need 3.343 mg (Molecular Weight = 334.3 g/mol ).
-
Record the exact weight of the this compound.
-
-
Dissolving this compound:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For 3.343 mg, add 1 mL of DMSO.
-
Cap the vial securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in the tightly capped, labeled amber vial to protect it from light.
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Waste Disposal:
-
Dispose of the disposable weigh boat, contaminated pipette tips, and any contaminated wipes in the designated solid hazardous waste container.
-
Any residual DMSO used for rinsing should be disposed of in the appropriate liquid hazardous waste container.
-
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-Byakangelicin | C17H18O7 | CID 10211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 482-25-7 | this compound [phytopurify.com]
- 4. This compound CAS#: 482-25-7 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, 482-25-7 [thegoodscentscompany.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. pppmag.com [pppmag.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
